molecular formula C6H8N2O B1595389 5-Ethylpyridazin-3(2H)-one CAS No. 61404-50-0

5-Ethylpyridazin-3(2H)-one

Cat. No.: B1595389
CAS No.: 61404-50-0
M. Wt: 124.14 g/mol
InChI Key: YYAXRXORQWHQRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethylpyridazin-3(2H)-one (CAS 61404-50-0) is a chemical compound with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol . It is a solid with a melting point of 99-101 °C . As a member of the pyridazinone family, it is a privileged scaffold in medicinal chemistry, serving as a versatile building block for designing novel bioactive molecules . Pyridazinone derivatives are known to act as hydrogen bond donors and acceptors, which enables them to form key interactions with biological targets such as enzyme active sites . This makes them particularly valuable in fragment-based drug design and for mimicking biological structures . Researchers utilize this core structure in various discovery programs, including the development of kinase inhibitors, due to its ability to serve as a conformationally constrained bioisostere for amides and other heterocycles . The compound is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-5-3-6(9)8-7-4-5/h3-4H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAXRXORQWHQRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30316166
Record name 5-Ethylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30316166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61404-50-0
Record name 5-Ethyl-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61404-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 300285
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061404500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 61404-50-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300285
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Ethylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30316166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Ethylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including cardiotonic, anti-inflammatory, and anticancer properties.[1][2][3] This technical guide provides an in-depth exploration of a representative member of this class, 5-Ethylpyridazin-3(2H)-one. We present a robust and well-documented two-step synthetic pathway, beginning with the cyclocondensation of a γ-ketoester with hydrazine, followed by an aromatization step. This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural protocol but also the underlying chemical principles and rationale for experimental choices. Furthermore, a comprehensive section on the analytical characterization of the final compound is included, detailing the expected outcomes from modern spectroscopic techniques to ensure structural confirmation and purity assessment.

Introduction to the Pyridazinone Scaffold

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, with a ketone group on the ring. Their unique electronic and structural features make them versatile pharmacophores capable of interacting with a variety of biological targets.[1] The general synthetic approach to this class of compounds often involves the condensation of a γ-keto acid or its ester equivalent with a hydrazine derivative, a reliable method that allows for diverse substitutions on the pyridazinone ring.[4][5] this compound is a fundamental example of this structural class, providing a key building block for the synthesis of more complex, biologically active molecules.

Synthetic Strategy and Pathway

The synthesis of this compound is efficiently achieved through a two-step process. The strategy relies on the initial formation of a saturated dihydropyridazinone ring, which is subsequently dehydrogenated to yield the final aromatic product. This approach is widely applicable and allows for a high degree of control over the final structure.

Retrosynthetic Analysis

The target molecule, this compound, can be disconnected at the C=C and N-N bonds. The key disconnection reveals a γ-keto acid or ester and hydrazine as the primary precursors. The most logical starting material is an ester of 3-oxopentanoic acid, such as ethyl 3-oxopentanoate, which is a readily available and versatile chemical intermediate.[6][7]

Forward Synthesis Pathway

The synthesis proceeds as follows:

  • Cyclocondensation: Ethyl 3-oxopentanoate is reacted with hydrazine hydrate. The reaction involves an initial nucleophilic attack of the hydrazine on the ester carbonyl, followed by an intramolecular attack on the ketone, leading to a cyclic intermediate that dehydrates to form 6-Ethyl-4,5-dihydropyridazin-3(2H)-one .

  • Dehydrogenation (Aromatization): The dihydropyridazinone intermediate is oxidized to introduce a double bond into the ring, yielding the aromatic This compound . Several reagents can accomplish this transformation, including bromine in acetic acid, copper(II) chloride, and manganese(IV) oxide.[8] Bromine in acetic acid is a classic and highly effective method for this type of aromatization.[8]

G SM Ethyl 3-oxopentanoate + Hydrazine Hydrate INT 6-Ethyl-4,5-dihydropyridazin-3(2H)-one SM->INT Step 1: Cyclocondensation (Ethanol, Reflux) PROD This compound INT->PROD Step 2: Dehydrogenation (Br2 / Acetic Acid, Heat) G A Crude Synthesized Product B Purification (Recrystallization) A->B C Structural Confirmation B->C G Physical Property Analysis B->G D ¹H & ¹³C NMR Spectroscopy C->D E Infrared (IR) Spectroscopy C->E F Mass Spectrometry (MS) C->F H Final Product: Pure this compound D->H E->H F->H G->H

References

An In-Depth Technical Guide to the Physicochemical Properties of 5-Ethylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 5-Ethylpyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. As a member of the pyridazinone family, this molecule shares a scaffold known for a wide array of biological activities, including but not limited to cardiovascular, anti-inflammatory, and anticancer effects.[1] Understanding its physicochemical profile is paramount for its potential development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation characteristics.

This document moves beyond a simple data sheet, offering insights into the causality behind its expected properties and the experimental methodologies required for their validation. While specific experimental data for this compound is not extensively available in public literature, this guide extrapolates from the well-established chemistry of the pyridazinone core and closely related analogs to provide a robust predictive profile.

Molecular Structure and Key Features

This compound belongs to the pyridazine class of heterocycles, characterized by a six-membered ring containing two adjacent nitrogen atoms. The "(2H)" designation indicates that the proton is located on the nitrogen at position 2. The ethyl group at position 5 is a key substituent influencing the molecule's lipophilicity and potential steric interactions with biological targets.

The pyridazinone ring itself possesses unique electronic properties, including a high dipole moment and the capacity for dual hydrogen-bonding, which are critical for its interaction with biological macromolecules.[2]

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of pyridazin-3(2H)-one derivatives is well-documented and typically involves the condensation of a γ-ketoacid or a related 1,4-dicarbonyl compound with hydrazine or its derivatives. For this compound, a plausible synthetic route would start from a γ-ketoacid bearing an ethyl group at the appropriate position.

Proposed Synthetic Workflow

A common and effective method involves the cyclization of 3-formylpentanoic acid or its ester derivative with hydrazine hydrate.

Synthesis_Workflow start 3-Formylpentanoic acid + Hydrazine hydrate intermediate Hydrazone Intermediate (in situ) start->intermediate Reaction Initiation cyclization Intramolecular Cyclization (Heat, Acid/Base catalyst) intermediate->cyclization Spontaneous or Catalyzed product This compound cyclization->product purification Purification (Recrystallization/Chromatography) product->purification Crude Product final_product Pure Product purification->final_product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of 3-formylpentanoic acid (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Cyclization: The reaction mixture is then heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: Protic solvents like ethanol or acetic acid are often used as they can facilitate both the initial hydrazone formation and the subsequent cyclization by protonating the carbonyl group, making it more electrophilic.

  • Excess Hydrazine: A slight excess of hydrazine hydrate is used to ensure the complete consumption of the starting ketoacid.

  • Heating: The cyclization step is typically endothermic and requires thermal energy to overcome the activation barrier for the intramolecular nucleophilic attack.

Physicochemical Properties

The following table summarizes the predicted and experimentally determined (where available for close analogs) physicochemical properties of this compound.

PropertyPredicted/Analog-Based ValueExperimental ProtocolJustification for Prediction/Value
Molecular Formula C₆H₈N₂O-Based on chemical structure.
Molecular Weight 124.14 g/mol Mass SpectrometryCalculated from the molecular formula.
Melting Point 80 - 100 °CDifferential Scanning Calorimetry (DSC) or Melting Point ApparatusThe parent pyridazin-3(2H)-one has a melting point of 55-58 °C. The ethyl group will increase molecular weight and potentially improve crystal packing, leading to a higher melting point. For comparison, 6-[3-allyl-4-(2,3-epoxypropoxy)phenyl]-4,5-dihydro-3(2H)-pyridazinone has a melting point of 93.5-95°C.[3]
Boiling Point > 300 °C (decomposes)Thermogravimetric Analysis (TGA)Pyridazinone structures are generally high boiling due to strong intermolecular hydrogen bonding. Decomposition at high temperatures is common for such heterocyclic systems.
pKa ~11-12 (for N-H proton)Potentiometric Titration or UV-Vis SpectroscopyThe lactam proton (N-H) is weakly acidic. The pKa of the parent pyridazin-3(2H)-one is in this range. The electron-donating ethyl group would have a minor effect.
LogP (o/w) 0.5 - 1.5Shake-flask method or HPLCThe parent pyridazinone is relatively polar. The addition of an ethyl group will increase lipophilicity. For comparison, 3-ethylpyridine has a LogP of 1.66.[4]
Aqueous Solubility Moderately SolubleUV-Vis Spectroscopy after saturationThe presence of the lactam functionality allows for hydrogen bonding with water, conferring some aqueous solubility. However, the ethyl group will decrease solubility compared to the unsubstituted parent compound. The solubility of 6-phenylpyridazin-3(2H)-one in water is very low (1.26 x 10⁻⁵ mole fraction at 318.2 K), but this is largely due to the much larger hydrophobic phenyl group.

Spectral Data and Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the protons on the pyridazinone ring.

  • Ethyl Group: A triplet at approximately 1.2 ppm (CH₃) and a quartet at around 2.6 ppm (CH₂) are expected.

  • Ring Protons: The protons on the pyridazinone ring will appear in the aromatic region (6.5-8.0 ppm). The exact chemical shifts and coupling patterns will depend on the tautomeric form present in the solvent used.

  • N-H Proton: A broad singlet, typically in the range of 10-12 ppm, corresponding to the lactam proton. The chemical shift of this proton is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

  • Carbonyl Carbon: A signal in the downfield region, typically around 160-170 ppm, is characteristic of the lactam carbonyl group.

  • Ethyl Group Carbons: Signals for the methyl and methylene carbons of the ethyl group will appear in the upfield region (10-30 ppm).

  • Ring Carbons: The sp² hybridized carbons of the pyridazinone ring will resonate in the range of 120-150 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

  • N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ is expected for the N-H bond of the lactam.

  • C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ is characteristic of the carbonyl group in the six-membered lactam ring.

  • C=C and C=N Stretches: Absorptions in the 1400-1600 cm⁻¹ region will correspond to the double bonds within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 124.

  • Fragmentation: Common fragmentation pathways for pyridazinones involve the loss of CO, N₂, and cleavage of substituents. For this compound, a prominent fragment corresponding to the loss of the ethyl group (M-29) would be expected.

Chemical Reactivity and Stability

The reactivity of this compound is governed by the functional groups present in the molecule.

Reactivity_Pathways main This compound alkylation N-Alkylation (e.g., with Alkyl Halide) main->alkylation Base halogenation Halogenation (e.g., with POCl₃) main->halogenation Heat aromatization Aromatization (Oxidation) main->aromatization Oxidizing Agent reduction Reduction of Carbonyl (e.g., with LiAlH₄) main->reduction Reducing Agent

Caption: Potential reactivity pathways for this compound.

  • N-Alkylation: The lactam nitrogen can be alkylated using a suitable alkyl halide in the presence of a base. This is a common strategy to modify the properties of pyridazinone derivatives.

  • Halogenation: The carbonyl group can be converted to a chloro group by treatment with reagents like phosphorus oxychloride (POCl₃), yielding a 3-chloro-5-ethylpyridazine. This is a versatile intermediate for further functionalization.

  • Aromaticity and Tautomerism: this compound exists in tautomeric equilibrium with its aromatic hydroxy-pyridazine form. The predominant tautomer depends on the solvent and substitution pattern. This equilibrium is crucial for its chemical behavior.

  • Stability: The pyridazinone ring is generally stable under neutral and acidic conditions. However, it can be susceptible to cleavage under strongly basic or reducing conditions.

Potential Applications in Drug Development

The pyridazinone scaffold is a well-established pharmacophore in medicinal chemistry.[1] Derivatives have shown a broad spectrum of biological activities, including:

  • Cardiovascular Agents: Many pyridazinone derivatives exhibit cardiotonic, antihypertensive, and antiplatelet activities.

  • Anti-inflammatory and Analgesic Agents: The scaffold has been incorporated into molecules with potent anti-inflammatory and analgesic properties.

  • Anticancer Agents: Certain pyridazinone derivatives have demonstrated cytotoxic activity against various cancer cell lines.

The introduction of a 5-ethyl group can modulate the lipophilicity and steric profile of the molecule, potentially leading to improved potency, selectivity, or pharmacokinetic properties compared to other derivatives. Further investigation into the biological activity of this compound is warranted to explore its therapeutic potential.

Conclusion

This compound is a promising heterocyclic compound with a physicochemical profile that makes it an attractive candidate for further investigation in drug discovery and development. This guide has provided a comprehensive overview of its expected properties, synthesis, and reactivity, based on the established principles of pyridazinone chemistry. The methodologies and predictive data presented herein should serve as a valuable resource for researchers working with this and related molecules. The validation of these predicted properties through rigorous experimentation will be a critical next step in unlocking the full potential of this compound.

References

5-Ethylpyridazin-3(2H)-one: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 5-Ethylpyridazin-3(2H)-one, a heterocyclic compound belonging to the pyridazinone class. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It will delve into the core chemical information, synthesis methodologies, physicochemical properties, and the established and potential pharmacological applications of this compound class, with a specific focus on the 5-ethyl derivative.

Core Compound Identification and Nomenclature

The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules.

IUPAC Name: this compound[1][2][3]

The name is derived from the parent heterocycle, pyridazine, which is a six-membered ring containing two adjacent nitrogen atoms. The "(2H)" indicates that the hydrogen atom is located on the nitrogen at position 2. The "-3-one" suffix denotes a ketone functional group at the 3-position of the ring. Finally, the "5-Ethyl-" prefix specifies the presence of an ethyl group at the 5-position.

Chemical Abstracts Service (CAS) Number:

A thorough search of public chemical databases did not yield a specific CAS Registry Number for this compound. The Chemical Abstracts Service (CAS) assigns these unique numerical identifiers to every chemical substance described in the open scientific literature.[4][5][6] The absence of a CAS number suggests that this compound may be a novel or less-documented compound that has not yet been registered.[4][7] For novel compounds, a CAS number can be obtained upon submission to the CAS Registry Service.[7]

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis Strategies for 5-Substituted-3(2H)-pyridazinones

While a specific synthesis for this compound is not detailed in the readily available literature, its synthesis can be extrapolated from established methods for analogous 5-substituted pyridazinones. The primary synthetic routes involve the cyclocondensation of a γ-keto acid or its ester with a hydrazine derivative.[8]

General Synthetic Pathway:

The most common approach involves the reaction of a 3-formylpentanoic acid derivative (as the γ-keto acid equivalent for a 5-ethyl substituent) with hydrazine hydrate.

G reactant1 3-Formylpentanoic acid derivative intermediate Hydrazone intermediate reactant1->intermediate Condensation reactant2 Hydrazine Hydrate (N₂H₄·H₂O) reactant2->intermediate product 5-Ethyl-4,5-dihydropyridazin-3(2H)-one intermediate->product Cyclization dehydrogenation Dehydrogenation product->dehydrogenation Oxidation final_product This compound dehydrogenation->final_product

Caption: General synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 5-Ethyl-4,5-dihydropyridazin-3(2H)-one

  • To a solution of ethyl 3-formylpentanoate (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.1 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product, 5-Ethyl-4,5-dihydropyridazin-3(2H)-one, can be purified by recrystallization or column chromatography.

Step 2: Dehydrogenation to this compound

  • Dissolve the purified 5-Ethyl-4,5-dihydropyridazin-3(2H)-one in a suitable solvent like acetic acid.

  • Add a dehydrogenating agent, such as bromine in acetic acid or palladium on carbon (Pd/C) with a hydrogen acceptor.

  • Stir the reaction at an appropriate temperature (e.g., room temperature to gentle heating) until the starting material is consumed (monitored by TLC).

  • Work-up the reaction mixture by neutralizing the acid (if used) and extracting the product with an organic solvent.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Physicochemical and Spectroscopic Properties (Predicted)

The exact physicochemical properties of this compound are not experimentally documented. However, based on the properties of the parent pyridazinone and other alkyl-substituted derivatives, the following can be predicted:

PropertyPredicted ValueRationale/Reference
Molecular Formula C₆H₈N₂OBased on chemical structure
Molecular Weight 124.14 g/mol Calculated from the molecular formula
Appearance White to off-white solidGeneral appearance of pyridazinone derivatives
Melting Point 100-150 °CAlkyl substitution can influence melting point
Solubility Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF), sparingly soluble in waterBased on the polarity of the pyridazinone core and the ethyl group
logP ~1.0 - 1.5The ethyl group will increase lipophilicity compared to the parent compound.
Predicted Spectroscopic Data:
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), and signals for the protons on the pyridazinone ring. The chemical shifts will be influenced by the electronic environment of the heterocyclic ring.[9][10][11]

  • ¹³C NMR: The carbon NMR will display signals corresponding to the two carbons of the ethyl group, the four carbons of the pyridazinone ring, and the carbonyl carbon.[9][11]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl group (C=O) typically in the range of 1650-1700 cm⁻¹, and N-H stretching vibrations around 3200-3400 cm⁻¹.[10][12][13]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethyl group and cleavage of the pyridazinone ring.[12]

Pharmacological Potential and Applications in Drug Development

The pyridazinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[14] Pyridazinone derivatives have demonstrated a wide array of pharmacological activities, making them attractive targets for drug discovery.[15][16][17][18]

Established Activities of the Pyridazinone Class:
  • Cardiovascular Effects: Many pyridazinone derivatives exhibit potent cardiotonic, antihypertensive, and vasodilatory properties.[19][20][21] Some have been developed as phosphodiesterase (PDE) inhibitors.[22]

  • Anti-inflammatory and Analgesic Activity: The pyridazinone nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs) and analgesic agents.[23][24] Some derivatives are known to be selective COX-2 inhibitors.[15]

  • Anticancer Activity: Various substituted pyridazinones have shown promising anticancer activity through different mechanisms, including inhibition of kinases and other cellular targets.[23]

  • Antimicrobial and Antiviral Activity: The pyridazinone ring system has been incorporated into molecules with antibacterial, antifungal, and antiviral properties.[25]

Potential of this compound:

The introduction of a small alkyl group, such as ethyl, at the 5-position can modulate the pharmacokinetic and pharmacodynamic properties of the pyridazinone core. The ethyl group can influence lipophilicity, which affects membrane permeability and oral bioavailability. It can also provide specific steric and electronic interactions within the binding pocket of a biological target.

Based on the known activities of the pyridazinone class, this compound and its derivatives could be investigated for:

  • Selective enzyme inhibition: The ethyl group could be oriented to fit into a specific hydrophobic pocket of an enzyme, potentially leading to enhanced potency and selectivity.

  • Modulation of receptor binding: The substituent could influence the binding affinity and efficacy at various G-protein coupled receptors or ion channels.

  • Improved pharmacokinetic profile: The increased lipophilicity might lead to better absorption and distribution characteristics compared to the unsubstituted parent compound.

Future Directions and Conclusion

This compound represents an intriguing, yet underexplored, member of the pharmacologically significant pyridazinone family. While its specific biological activities remain to be elucidated, the extensive body of research on related compounds provides a strong rationale for its investigation in various drug discovery programs.

The immediate next steps for researchers interested in this compound would be its definitive synthesis and purification, followed by comprehensive structural characterization using modern spectroscopic techniques. Subsequently, screening against a panel of biological targets, particularly those where other pyridazinones have shown activity, would be a logical progression.

References

The Ascendant Pharmacophore: A Technical Guide to the Biological Activity of 5-Ethylpyridazin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The landscape of modern medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that can address unmet therapeutic needs with enhanced efficacy and safety. Among the myriad of heterocyclic systems, the pyridazinone core has emerged as a "wonder nucleus" due to the diverse and potent biological activities exhibited by its derivatives. This in-depth technical guide focuses specifically on the burgeoning class of 5-Ethylpyridazin-3(2H)-one derivatives, offering a comprehensive exploration of their synthesis, multifaceted biological activities, and the underlying mechanisms of action that position them as promising candidates in contemporary drug discovery.

This guide moves beyond a mere recitation of facts, delving into the causality behind experimental design and providing detailed, field-proven protocols. Every piece of information is meticulously referenced to authoritative sources, ensuring the highest degree of scientific integrity and trustworthiness.

The this compound Core: A Privileged Scaffold

The pyridazin-3(2H)-one ring system, a six-membered heterocycle with two adjacent nitrogen atoms and a carbonyl group, serves as a versatile template for chemical modification. The introduction of an ethyl group at the 5-position introduces a specific lipophilic and steric character that can significantly influence the compound's interaction with biological targets, potentially enhancing potency and selectivity.

dot
graph "5_Ethylpyridazin_3_2H_one_Core_Structure" {
layout=neato;
node [shape=plaintext];
edge [style=invis];

}

Core structure of this compound.

Synthesis of this compound Derivatives: A General Approach

The synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones, including derivatives with substituents at the 5-position, commonly proceeds through the condensation of a β-aroylpropionic acid with a hydrazine derivative.[1] This versatile and robust methodology allows for the introduction of a wide range of substituents on both the pyridazinone ring and the aryl moiety.

A key starting material for the synthesis of 5-ethyl-6-aryl-4,5-dihydropyridazin-3(2H)-one derivatives is the corresponding β-aroyl-α-ethylpropionic acid. While specific protocols for the synthesis of this compound derivatives are not extensively detailed in the reviewed literature, a generalizable synthetic pathway can be extrapolated from the synthesis of analogous compounds.

dot
digraph "General_Synthesis_Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style="filled,rounded"];
edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

}

General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of 6-(4-Ethylphenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazine-3(2H)-one (A 5-H Analog)

This protocol for a closely related analog provides a foundational method that can be adapted for 5-ethyl derivatives by starting with the appropriate α-ethyl-β-aroylpropionic acid.[2]

Materials:

  • β-(4-Ethylbenzoyl)propionic acid

  • 4-Hydrazinobenzenesulfonamide hydrochloride

  • Ethanol

  • Hydrochloric acid (concentrated)

Procedure:

  • A mixture of β-(4-ethylbenzoyl)propionic acid (0.01 mol) and 4-hydrazinobenzenesulfonamide hydrochloride (0.01 mol) in ethanol (50 mL) is refluxed for 8 hours.

  • The reaction mixture is concentrated under reduced pressure.

  • The resulting solid is filtered, washed with cold water, and dried.

  • The crude product is recrystallized from ethanol to yield the pure compound.

Characterization Data for 6-(4-Ethylphenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazine-3(2H)-one: [2]

  • Yield: 68%

  • Melting Point: 148°C

  • IR (KBr, cm⁻¹): 3300 and 3186 (NH₂), 1660 (C=O), 1591 (C=N), 1331 and 1154 (SO₂N)

  • ¹H NMR (DMSO-d₆, δ ppm): 1.20 (3H, t, -CH₂-CH ₃), 2.65 (2H, q, -CH ₂-CH₃), 2.76 and 3.15 (each t, 2 × -CH₂-), 7.32 (2H, d, J = 7.8 Hz, Ar-H), 7.37 (2H, s, SO₂NH ₂), 7.77–7.89 (6H, m, Ar-H)

  • FAB-MS (m/z): 357 [M⁺]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyridazinone derivatives have demonstrated significant potential as anticancer agents, with several studies highlighting their cytotoxic and anti-proliferative effects against a range of human cancer cell lines.[1][3][4]

Mechanism of Action: Inhibition of VEGFR-2

A key mechanism underlying the anticancer activity of many pyridazinone derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] VEGFR-2 is a crucial tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[5][6] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to apoptosis and a reduction in tumor growth.

dot
digraph "VEGFR2_Inhibition_Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10];
edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

}

Inhibition of the VEGFR-2 signaling pathway.

Quantitative Anticancer Activity Data

While specific data for 5-ethyl derivatives is limited, the following table summarizes the potent anticancer activity of closely related 6-aryl-4,5-dihydropyridazin-3(2H)-one derivatives.

Compound IDTarget Cell LineGI₅₀ (µM)Reference
2g (6-(4-methoxyphenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one)HL-60 (TB) (Leukemia)< 2[1]
2g SR (Leukemia)< 2[1]
2g NCI-H522 (Non-Small-Cell Lung Cancer)< 2[1]
2g BT-549 (Breast Cancer)< 2[1]
2f (6-(3,4,5-trimethoxyphenyl)-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-one)36 Human Tumor Cell Lines< 1[7]
2g (6-(4-chlorophenyl)-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-one)20 Human Tumor Cell Lines< 1[7]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: A Dual-Action Therapeutic Approach

Infections are a major concern for cancer patients undergoing chemotherapy due to their compromised immune systems.[3] The development of agents with both anticancer and antimicrobial properties is therefore a highly desirable therapeutic strategy. Pyridazinone derivatives have shown promise in this area, exhibiting activity against a range of pathogenic bacteria and fungi.[3][9]

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentrations (MIC) for a series of pyridazinone-based diarylurea derivatives, demonstrating their potential as antimicrobial agents.

Compound IDTarget OrganismMIC (µg/mL)Reference
10h Staphylococcus aureus16[3]
8g Candida albicans16[3]
8a Candida albicans32[3]
8j Candida albicans32[3]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives (dissolved in DMSO)

  • 96-well microtiter plates

  • Bacterial or fungal inoculum (adjusted to a specific concentration)

Procedure:

  • Prepare serial two-fold dilutions of the this compound derivatives in the appropriate broth medium in a 96-well plate.

  • Add a standardized inoculum of the test microorganism to each well.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cardiovascular Effects: Modulating Vascular Tone

Pyridazinone derivatives have a well-documented history of cardiovascular activity, with many compounds exhibiting potent vasorelaxant and cardiotonic effects.[10][11][12] These properties make them attractive candidates for the treatment of cardiovascular diseases such as hypertension and heart failure.

Mechanism of Action: Vasodilation

The vasorelaxant effects of pyridazinone derivatives can be mediated through various mechanisms, including the inhibition of phosphodiesterase III (PDE-III) and direct effects on vascular smooth muscle.[10] Some derivatives have been shown to exert their effects by inhibiting the inositol triphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum in smooth muscle cells, leading to vasodilation.[13]

Quantitative Vasorelaxant Activity Data

The following table showcases the potent vasorelaxant activity of a series of pyridazin-3-one derivatives, with EC₅₀ values in the nanomolar to low micromolar range.

Compound SeriesEC₅₀ Range (µM)Reference
4a-l (thiosemicarbazide side chains)0.0117 - 2.2680[13][14]
5a-l (cyclized versions)0.0025 - 2.9480[13][14]
Experimental Protocol: In Vitro Vasorelaxant Activity Assay

This protocol describes the evaluation of the vasorelaxant effects of test compounds on isolated arterial rings.[15]

Materials:

  • Male Wistar rats

  • Krebs-Henseleit solution

  • Phenylephrine

  • This compound derivatives (dissolved in DMSO)

  • Organ bath system with force transducers

Procedure:

  • Isolate the thoracic aorta from a euthanized rat and cut it into rings (2-3 mm in length).

  • Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.

  • Allow the rings to equilibrate under a resting tension of 1 g for 60 minutes.

  • Pre-contract the aortic rings with phenylephrine (10⁻⁶ M).

  • Once a stable contraction is achieved, cumulatively add increasing concentrations of the this compound derivatives to the organ bath.

  • Record the changes in isometric tension and calculate the percentage of relaxation relative to the pre-contraction induced by phenylephrine.

  • Determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximum relaxation).

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. The derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and cardiovascular effects. The ability to readily synthesize a diverse library of these compounds allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on the synthesis and biological evaluation of a wider range of this compound derivatives to fully elucidate the impact of the 5-ethyl substituent on their pharmacological profile. Further mechanistic studies are also warranted to identify novel biological targets and signaling pathways modulated by these compounds. The dual-action potential of these derivatives as both anticancer and antimicrobial agents is particularly noteworthy and warrants further investigation for the development of innovative therapies for immunocompromised patients. The continued exploration of the this compound scaffold holds immense promise for the discovery of next-generation therapeutics to address some of the most pressing challenges in human health.

References

An In-depth Technical Guide to the Mechanism of Action of 5-Ethylpyridazin-3(2H)-one in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazinone scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3][4] This technical guide synthesizes the current understanding and proposes a multi-faceted mechanism of action for 5-Ethylpyridazin-3(2H)-one, a representative pyridazinone derivative, in the context of oncology. Drawing from extensive research on analogous compounds, we will explore its role as a potent kinase inhibitor, detailing its downstream effects on critical cellular processes such as cell cycle progression, apoptosis, and angiogenesis. This document provides not only a theoretical framework but also detailed experimental protocols to enable researchers to validate these mechanisms in their own work. Our objective is to deliver a comprehensive resource that is both scientifically rigorous and practically applicable for professionals in cancer drug discovery and development.

Introduction: The Emergence of Pyridazinone Scaffolds in Oncology

The pyridazinone core is a heterocyclic motif of significant interest in the development of novel therapeutics, particularly in oncology.[3][5] Its synthetic tractability allows for diverse functionalization, making it an attractive scaffold for targeting various biological pathways implicated in cancer.[3] Numerous derivatives have been investigated and have shown potent anti-proliferative activities across a range of cancer cell lines, including melanoma, non-small cell lung cancer (NSCLC), prostate, and breast cancer.[6][7]

While this compound is a specific novel entity, its mechanism can be confidently extrapolated from the extensive body of research on structurally related pyridazinone compounds. These studies consistently point towards a primary mechanism centered on the inhibition of key protein kinases that are often dysregulated in cancer. This guide will focus on the most prominently documented target for this class of compounds: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.[6][8][9] We will explore how inhibition of this receptor by this compound initiates a cascade of events, ultimately leading to cell cycle arrest and apoptosis.

Primary Mechanism of Action: Potent Kinase Inhibition

The central hypothesis for the anticancer activity of this compound is its function as an ATP-competitive inhibitor of receptor tyrosine kinases (RTKs), with a pronounced selectivity for VEGFR-2. The pyridazinone ring system is adept at forming critical hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket, a common feature among many kinase inhibitors.[10]

Molecular Target: VEGFR-2

VEGFR-2 is a primary driver of angiogenesis, the process by which new blood vessels are formed from pre-existing ones. Tumors rely on angiogenesis to supply nutrients and oxygen, enabling their growth and metastasis. By inhibiting VEGFR-2, this compound directly interferes with this critical pathway. Molecular docking studies on similar pyridazinone derivatives have provided insights into the binding modes within the VEGFR-2 active site, suggesting a stable and high-affinity interaction.[6][7]

Other kinases may also be targeted, albeit with lower affinity. The broader class of pyridazinone derivatives has shown inhibitory activity against FER tyrosine kinase, PI3K, and various Cyclin-Dependent Kinases (CDKs), suggesting that this compound might possess a polypharmacological profile.[8][11][12]

Cellular Consequences and Phenotypic Outcomes

The inhibition of VEGFR-2 and potentially other kinases by this compound leads to distinct and measurable phenotypic changes in cancer cells. These downstream effects are the ultimate drivers of its therapeutic potential.

Induction of Apoptosis

A hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis. Treatment of cancer cells with pyridazinone derivatives has been shown to trigger the intrinsic apoptotic pathway.[1] This is characterized by:

  • Mitochondrial Depolarization: Disruption of the mitochondrial membrane potential.[1]

  • Caspase Activation: A significant increase in the activity of executioner caspases, such as Caspase-3.[1]

  • Modulation of Apoptotic Proteins: Upregulation of pro-apoptotic proteins like p53 and Bax, coupled with the downregulation of anti-apoptotic proteins like Bcl-2.[6][7]

Some studies also suggest that pyridazinone derivatives can induce apoptosis through the generation of reactive oxygen species (ROS) and by impairing proteasome activity, leading to proteotoxic stress.[1]

Cell Cycle Arrest

In addition to inducing cell death, this compound is predicted to halt the proliferation of cancer cells by inducing cell cycle arrest. Studies on related compounds have demonstrated a significant accumulation of cells in the G0/G1 or G2/M phases of the cell cycle following treatment.[6][13] For instance, one pyridazinone derivative increased the population of A549 lung cancer cells in the G0-G1 phase from 85.41% to 90.86%.[6][7] This arrest prevents the cells from replicating their DNA and dividing, thereby inhibiting tumor growth.

Anti-Angiogenic Effects

By directly inhibiting VEGFR-2, this compound is expected to exert potent anti-angiogenic effects. In a research setting, this would manifest as an inhibition of the proliferation, migration, and tube formation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).[14]

Summary of Cellular Effects and Supporting Data

The anticipated effects of this compound are summarized below, with representative data from studies on analogous compounds.

Parameter Observed Effect Example Cell Line Quantitative Data (from analogs) Reference
VEGFR-2 Inhibition Potent enzymatic inhibitionN/A (Biochemical Assay)IC50 values in the nanomolar to low micromolar range (e.g., 107 nM)[9]
Cell Viability Potent cytotoxicityLeukemia (HL-60), NSCLC (A549)GI50 values ranging from 1.66–100 µM[6][7]
Apoptosis Induction of apoptosisAcute Promyelocytic Leukemia (HL-60)84.8% of cells showed Caspase-3 activation[1]
Cell Cycle G0/G1 Phase ArrestNSCLC (A549)Increase in G0/G1 population from 85.41% to 90.86%[6][7]

Visualizing the Mechanism: Signaling Pathways and Workflows

To clarify the proposed mechanism of action, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for its validation.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Outcomes VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Activation PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis EP3 This compound EP3->VEGFR2 Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration

Caption: Proposed VEGFR-2 signaling inhibition by this compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Cell Death Analysis cluster_2 Phase 3: Target Validation A1 Cancer Cell Lines (e.g., A549, HL-60) A2 Treat with this compound (Dose-response) A1->A2 A3 MTT / CellTiter-Glo Assay A2->A3 A4 Determine GI50 / IC50 A3->A4 B1 Treat cells at IC50 concentration A4->B1 Inform Dosing B2 Annexin V / PI Staining (Flow Cytometry) B1->B2 B3 Caspase-Glo 3/7 Assay B1->B3 B4 Western Blot for Bax, Bcl-2, p53 B1->B4 C1 Recombinant VEGFR-2 Kinase C2 In Vitro Kinase Assay (e.g., ADP-Glo) C1->C2 C3 Determine Enzymatic IC50 C2->C3 C3->B1 Confirms Target

Caption: Experimental workflow for validating the mechanism of action.

Experimental Protocols for Mechanistic Validation

To ensure scientific rigor, the claims made about the mechanism of action of this compound must be validated through robust experimental protocols. The following section provides detailed, step-by-step methodologies for key assays.

Protocol: Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the GI50 (concentration for 50% growth inhibition).

Materials:

  • Cancer cell line (e.g., A549)

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • 96-well cell culture plates

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Agitate the plate on a shaker for 15 minutes to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value using non-linear regression.

Protocol: Apoptosis Analysis via Annexin V/PI Staining

Objective: To quantify the induction of apoptosis and distinguish it from necrosis using flow cytometry.

Materials:

  • Cancer cell line (e.g., HL-60)

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1x Binding Buffer to each sample and analyze immediately on a flow cytometer.

  • Analysis: Gate the cell populations to distinguish between:

    • Viable cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

Protocol: In Vitro VEGFR-2 Kinase Assay

Objective: To directly measure the inhibitory activity of this compound against the isolated VEGFR-2 enzyme.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Assay buffer

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound in assay buffer and dispense into a 384-well plate.

  • Kinase Reaction: Add VEGFR-2 enzyme and substrate to the wells.

  • Initiation: Start the reaction by adding ATP. Incubate at room temperature for 1 hour.

  • Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent. After a 40-minute incubation, add the Kinase Detection Reagent.

  • Data Acquisition: After a further 30-minute incubation, measure the luminescence using a plate reader. The light signal is inversely correlated with kinase activity.

  • Analysis: Normalize the data to high (no enzyme) and low (no inhibitor) controls. Plot the percentage of inhibition against the compound concentration to determine the enzymatic IC50 value.

Conclusion and Future Directions

This guide delineates a robust, evidence-based mechanism of action for this compound in cancer cells. By functioning as a potent inhibitor of VEGFR-2, the compound is predicted to induce apoptosis and cell cycle arrest, culminating in a powerful anti-proliferative and anti-angiogenic effect. The provided protocols offer a clear path for the experimental validation of this proposed mechanism.

Future research should focus on confirming this mechanism in in vivo models to assess therapeutic efficacy and pharmacokinetic properties.[15] Furthermore, exploring the full kinome profile of this compound could reveal additional targets, potentially explaining its efficacy in different cancer types and identifying opportunities for combination therapies. The pyridazinone scaffold continues to be a promising foundation for the development of next-generation targeted cancer therapies.[5]

References

A Technical Guide to the Spectroscopic Characterization of 5-Ethylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and its Spectroscopic Implications

The structure of 5-Ethylpyridazin-3(2H)-one, featuring a pyridazinone core with an ethyl substituent at the C5 position, dictates its unique spectroscopic signature. The presence of aromatic protons, an ethyl group, a lactam moiety (cyclic amide), and a C=C double bond will give rise to characteristic signals in its various spectra. Understanding the interplay of these functional groups is paramount for accurate spectral interpretation.

cluster_0 NMR Analysis Workflow Sample Prep Sample Prep Instrument Setup Instrument Setup Sample Prep->Instrument Setup 1H NMR 1H NMR Instrument Setup->1H NMR 13C NMR 13C NMR 1H NMR->13C NMR 2D NMR 2D NMR 13C NMR->2D NMR Data Analysis Data Analysis 2D NMR->Data Analysis cluster_1 Mass Spectrometry Workflow Sample Intro Sample Intro Ionization Ionization Sample Intro->Ionization Mass Analysis Mass Analysis Ionization->Mass Analysis Detection Detection Mass Analysis->Detection Data Interpretation Data Interpretation Detection->Data Interpretation

References

An In-depth Technical Guide to 5-Ethylpyridazin-3(2H)-one: Discovery and Scientific History

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 5-Ethylpyridazin-3(2H)-one, a heterocyclic compound belonging to the pyridazinone class. The pyridazinone scaffold is a significant pharmacophore due to its wide range of biological activities. This document delves into the scientific journey of this specific derivative, offering insights into its synthesis, chemical properties, and potential therapeutic applications. By consolidating available scientific literature, this guide aims to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction: The Pyridazinone Core in Medicinal Chemistry

The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, has been a subject of extensive research since its initial synthesis.[1] The introduction of a carbonyl group gives rise to pyridazinones, a class of compounds that has demonstrated a remarkable spectrum of biological activities.[2] These activities include, but are not limited to, cardiovascular, anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[2] The versatility of the pyridazinone scaffold allows for substitutions at various positions, leading to a vast chemical space for the development of novel therapeutic agents. This guide will focus specifically on the 5-ethyl substituted derivative, this compound, to provide a detailed understanding of its scientific background.

The Genesis of this compound: A Synthetic Perspective

The discovery of this compound is intrinsically linked to the broader exploration of pyridazinone synthesis. While a singular "discovery" event for this specific molecule is not prominently documented, its existence is a logical outcome of established synthetic routes for 5-alkyl substituted pyridazinones.

Foundational Synthetic Strategy: From γ-Keto Acids to Pyridazinones

The most prevalent and historically significant method for synthesizing the pyridazinone core involves the condensation of a γ-keto acid with hydrazine or its derivatives.[3] This reaction typically proceeds in two key stages:

  • Formation of the Dihydropyridazinone Intermediate: The initial reaction between the γ-keto acid and hydrazine hydrate leads to the formation of a 4,5-dihydropyridazin-3(2H)-one.

  • Dehydrogenation to the Aromatic Pyridazinone: The dihydro intermediate is then subjected to a dehydrogenation (aromatization) step to yield the final pyridazin-3(2H)-one.

For the synthesis of this compound, the logical starting material would be a 3-oxo-hexanoic acid derivative.

Experimental Protocol: A Plausible Synthetic Pathway

Synthesis of 5-Ethyl-4,5-dihydropyridazin-3(2H)-one

Objective: To synthesize the dihydropyridazinone intermediate from a suitable γ-keto acid precursor.

Causality of Experimental Choices: The choice of a γ-keto acid with a propyl group at the gamma position is crucial to introduce the ethyl group at the 5-position of the resulting pyridazinone ring. The reaction with hydrazine hydrate is a classic and efficient method for the cyclization to form the dihydropyridazinone ring.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of ethyl 3-oxohexanoate in a suitable solvent such as ethanol.

  • Hydrazine Addition: Add a slight excess (1.1 equivalents) of hydrazine hydrate to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The solvent is then removed under reduced pressure. The resulting residue is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-ethyl-4,5-dihydropyridazin-3(2H)-one.

Dehydrogenation to this compound

Objective: To aromatize the dihydropyridazinone intermediate to the final product.

Causality of Experimental Choices: Dehydrogenation is a critical step to introduce the double bond and form the aromatic pyridazinone ring. Various reagents can be employed for this purpose, with bromine in acetic acid being a classical and effective choice.

Protocol:

  • Reaction Setup: Dissolve the synthesized 5-ethyl-4,5-dihydropyridazin-3(2H)-one in glacial acetic acid in a round-bottom flask.

  • Bromine Addition: Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature with constant stirring.

  • Reaction: Continue stirring for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into ice-water to precipitate the product. The solid is collected by filtration, washed with water to remove any remaining acid, and then dried. Further purification can be achieved by recrystallization.

Structural Elucidation and Characterization

The definitive identification of this compound would rely on a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the ethyl group (a triplet and a quartet), and distinct signals for the protons on the pyridazinone ring.
¹³C NMR Resonances for the carbonyl carbon, the carbons of the ethyl group, and the carbons of the heterocyclic ring.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C₆H₈N₂O.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H and C=O functional groups.

Historical Context and Structure-Activity Relationships

The development of pyridazinone derivatives has been a continuous effort in medicinal chemistry. While specific historical milestones for this compound are not explicitly detailed, the study of 5-alkyl substituted pyridazinones has contributed to the understanding of structure-activity relationships (SAR).

Research on related compounds, such as 5-alkylidenepyridazin-3(2H)-ones, has revealed that substitutions at the 5-position can significantly influence the biological activity. For instance, these derivatives have been investigated as platelet aggregation inhibitors, with the nature of the alkylidene group impacting potency.[1][4] This suggests that the ethyl group in this compound likely plays a role in modulating the compound's interaction with biological targets.

The exploration of various substituents on the pyridazinone ring is a common strategy to optimize pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.[5][6] The presence of an ethyl group at the 5-position could influence the compound's lipophilicity and steric profile, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

Potential Therapeutic Applications

Given the broad range of biological activities associated with the pyridazinone scaffold, this compound could be a candidate for investigation in several therapeutic areas:

  • Cardiovascular Diseases: Many pyridazinone derivatives have shown promise as cardiovascular agents.[7]

  • Inflammation and Pain: The anti-inflammatory and analgesic properties of pyridazinones are well-documented.

  • Oncology: The pyridazinone core is present in several anticancer agents.

  • Infectious Diseases: Antimicrobial and antifungal activities have also been reported for this class of compounds.

Further biological evaluation of this compound is warranted to determine its specific pharmacological profile and therapeutic potential.

Conclusion and Future Perspectives

This compound represents a specific entity within the vast and pharmacologically significant class of pyridazinone derivatives. While its individual history is not extensively documented, its synthesis and potential properties can be inferred from the well-established chemistry of its parent scaffold. The synthetic pathways outlined in this guide provide a rational basis for its preparation, and the known biological activities of related compounds suggest that this compound may hold untapped therapeutic potential.

Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive biological screening to elucidate its pharmacological profile. Such studies will be crucial in determining whether this compound or its derivatives can be developed into novel therapeutic agents.

Visualizations

General Synthesis of 5-Substituted Pyridazin-3(2H)-ones

G cluster_0 Step 1: Dihydropyridazinone Formation cluster_1 Step 2: Aromatization gamma_keto_acid γ-Keto Acid (e.g., 3-Oxohexanoic acid derivative) dihydropyridazinone 5-Ethyl-4,5-dihydropyridazin-3(2H)-one gamma_keto_acid->dihydropyridazinone Condensation hydrazine Hydrazine Hydrate hydrazine->dihydropyridazinone dehydrogenation Dehydrogenating Agent (e.g., Br₂/AcOH) pyridazinone This compound dehydrogenation->pyridazinone dihydropyridazinone_ref->pyridazinone Dehydrogenation

Caption: General synthetic workflow for this compound.

References

Unlocking the Therapeutic Potential of 5-Ethylpyridazin-3(2H)-one: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazinone Scaffold as a Privileged Pharmacophore

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of therapeutic agents. The pyridazinone core is a quintessential example of such a "privileged scaffold".[1][2] This six-membered heterocyclic ring, containing two adjacent nitrogen atoms, offers a versatile platform for chemical modification, enabling the fine-tuning of pharmacological activity across a wide spectrum of biological targets.[3] Its derivatives have been successfully developed into drugs for various conditions, demonstrating its significance in drug discovery.[1]

This guide focuses on a specific, yet underexplored, derivative: 5-Ethylpyridazin-3(2H)-one . While direct research on this particular molecule is nascent, the extensive body of literature on the broader pyridazinone class provides a robust foundation for predicting and validating its potential therapeutic targets. The ethyl group at the C5 position represents a key modification that can influence the compound's steric and electronic properties, thereby modulating its binding affinity and selectivity for various enzymes and receptors.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It is designed not as a rigid set of instructions, but as a strategic roadmap. We will delve into the most promising therapeutic areas for this compound, grounded in the established pharmacology of its chemical relatives. For each identified target, we will provide the scientific rationale, detailed protocols for experimental validation, and visual workflows to guide your research endeavors.

Part I: Inflammation and Immunomodulation

The pyridazinone nucleus is a well-established anti-inflammatory pharmacophore.[4] Derivatives have been shown to modulate key inflammatory pathways, often with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Target: Cyclooxygenase-2 (COX-2)

Scientific Rationale: Selective inhibition of COX-2 is a cornerstone of modern anti-inflammatory therapy.[5] COX-2 is an inducible enzyme responsible for the production of prostaglandins that mediate pain and inflammation.[6] Numerous pyridazinone derivatives have been synthesized and shown to be potent and selective COX-2 inhibitors.[7][8] The core scaffold fits well into the active site of the COX-2 enzyme. The ethyl group at the C5 position of this compound could potentially enhance this interaction by occupying a hydrophobic pocket within the enzyme's active site, a common strategy for improving COX-2 selectivity and potency.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a fluorescent inhibitor screening assay to determine the IC50 values of this compound for both COX-1 and COX-2, thereby establishing its potency and selectivity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0).

    • Prepare a solution of Arachidonic Acid (substrate) and a fluorescent probe (e.g., ADHP) in ethanol.

    • Prepare a working buffer containing Tris-HCl, EDTA, and heme.

  • Assay Procedure:

    • Dispense the working buffer into a 96-well microplate.

    • Add the test compound (this compound) in a serial dilution to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include wells for a known non-selective inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) as controls. Also, include no-inhibitor and no-enzyme control wells.

    • Add either COX-1 or COX-2 enzyme to the appropriate wells.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the arachidonic acid/ADHP solution to all wells.

    • Incubate the plate at 37°C for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~535/590 nm).

    • Subtract the background fluorescence (no-enzyme control) from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Calculate the Selectivity Index (SI) as IC50 (COX-1) / IC50 (COX-2).

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
This compoundExperimental ValueExperimental ValueCalculated Value
Celecoxib (Control)~15~0.35~42
Indomethacin (Control)~0.21~0.42~0.5

Note: Control values are approximate and should be determined concurrently.

Workflow Visualization:

COX2_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - Test Compound Stock - Enzymes (COX-1/2) - Substrate/Probe A1 Dispense Buffer A2 Add Serial Dilution of This compound A1->A2 A3 Add COX-1 or COX-2 Enzyme A2->A3 A4 Incubate (15 min, RT) Inhibitor-Enzyme Binding A3->A4 A5 Initiate Reaction with Arachidonic Acid/Probe A4->A5 A6 Incubate (10 min, 37°C) A5->A6 D1 Measure Fluorescence A6->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 & Selectivity Index D2->D3

Caption: Workflow for in vitro COX-1/COX-2 inhibition screening.

Target: Phosphodiesterase 4 (PDE4)

Scientific Rationale: PDE4 is an enzyme that specifically degrades cyclic adenosine monophosphate (cAMP), a key second messenger that suppresses inflammatory cell activity.[9] Inhibition of PDE4 leads to increased intracellular cAMP levels, resulting in a broad anti-inflammatory effect.[10] The pyridazinone scaffold is a known core structure for PDE4 inhibitors.[11][12] Structural modifications on the pyridazinone ring are crucial for achieving high potency and selectivity. Investigating this compound as a PDE4 inhibitor is a logical step, as the ethyl group could confer a favorable interaction within the hydrophobic pocket of the PDE4 active site.[13]

Experimental Protocol: PDE4B Enzyme Inhibition Assay (FRET-based)

This protocol describes a homogenous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the inhibitory activity of this compound on the PDE4B isoform.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Reconstitute recombinant human PDE4B enzyme in assay buffer.

    • Prepare a solution of fluorescein-labeled cAMP (substrate).

    • Prepare a solution of terbium-labeled anti-AMP antibody (detection reagent).

    • Known PDE4 inhibitor (e.g., Roflumilast) for positive control.

  • Assay Procedure:

    • In a 384-well low-volume microplate, add the test compound in serial dilutions. Include controls (Roflumilast, no-inhibitor, no-enzyme).

    • Add the PDE4B enzyme to all wells except the no-enzyme control.

    • Incubate for 10 minutes at room temperature.

    • Initiate the enzymatic reaction by adding the fluorescein-cAMP substrate solution.

    • Incubate for 60 minutes at room temperature. The enzyme will convert fluorescein-cAMP to fluorescein-AMP.

    • Stop the reaction by adding the terbium-labeled anti-AMP antibody solution. This antibody binds to the fluorescein-AMP product.

  • Data Acquisition and Analysis:

    • Incubate for 60 minutes to allow for antibody-product binding.

    • Read the plate on a TR-FRET enabled plate reader. Excite at 340 nm and measure emission at both 520 nm (fluorescein) and 495 nm (terbium).

    • The TR-FRET signal (ratio of 520 nm/495 nm) is proportional to the amount of AMP produced.

    • Calculate the percentage of inhibition based on the signal reduction in the presence of the inhibitor compared to the no-inhibitor control.

    • Determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.

Signaling Pathway Visualization:

PDE4_Pathway GPCR GPCR Activation (e.g., β2-AR) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) Activation cAMP->PKA PDE4 Phosphodiesterase 4 (PDE4) Inflammation ↓ Inflammation (e.g., ↓ TNF-α, IL-6) PKA->Inflammation AMP AMP PDE4->AMP Degrades Inhibitor This compound Inhibitor->PDE4 Inhibits

Caption: PDE4 inhibition pathway leading to anti-inflammatory effects.

Target: Tumor Necrosis Factor-alpha (TNF-α)

Scientific Rationale: TNF-α is a pleiotropic pro-inflammatory cytokine central to the pathogenesis of numerous inflammatory diseases.[14] While biologic agents that directly neutralize TNF-α are effective, there is a significant need for orally available small-molecule inhibitors.[15] Small molecules can inhibit TNF-α by disrupting the trimeric structure of the protein or by inhibiting its production at the transcriptional or translational level.[16] Some pyridazinone derivatives have been shown to reduce the secretion of inflammatory factors like TNF-α.[5] Evaluating the effect of this compound on TNF-α production in stimulated immune cells is a critical step in assessing its immunomodulatory potential.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced TNF-α Secretion in Macrophages

This protocol uses an ELISA-based method to quantify the effect of this compound on the production and secretion of TNF-α from LPS-stimulated macrophage-like cells (e.g., RAW 264.7 or THP-1).

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound (and a control inhibitor, e.g., Dexamethasone) for 1 hour.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.

    • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • TNF-α Quantification (ELISA):

    • After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

    • Quantify the concentration of TNF-α in the supernatant using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.

    • Briefly, this involves adding the supernatant to an antibody-coated plate, followed by a detection antibody, a substrate solution, and a stop solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve using the provided TNF-α standards.

    • Calculate the concentration of TNF-α in each sample from the standard curve.

    • Determine the IC50 value for the inhibition of TNF-α production by plotting the TNF-α concentration against the log of the inhibitor concentration.

    • (Optional but recommended) Perform a cell viability assay (e.g., MTT or CellTiter-Glo) on the cells after supernatant collection to ensure the observed decrease in TNF-α is not due to cytotoxicity.

Part II: Cardiovascular Diseases

Pyridazinone derivatives have a rich history in cardiovascular medicine, with several compounds investigated for their positive inotropic and vasodilatory effects.[1][3]

Target: Phosphodiesterase 3 (PDE3)

Scientific Rationale: PDE3 is highly expressed in cardiac and vascular smooth muscle. Its inhibition leads to an increase in cAMP, which in cardiac muscle enhances contractility (positive inotropy) and in vascular smooth muscle promotes relaxation (vasodilation).[17][18] This dual action makes PDE3 inhibitors useful in the treatment of acute heart failure.[19][20][21] Many potent PDE3 inhibitors, such as Milrinone and Enoximone, feature heterocyclic scaffolds. The pyridazinone core is a well-known pharmacophore for PDE3 inhibition. Therefore, this compound is a strong candidate for evaluation as a PDE3 inhibitor for potential cardiotonic and vasodilatory applications.

Experimental Protocol: PDE3A Enzyme Inhibition Assay

This protocol details a biochemical assay to determine the inhibitory potency of this compound against the human recombinant PDE3A enzyme.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Reconstitute recombinant human PDE3A enzyme in an appropriate buffer (e.g., Tris-HCl, MgCl2).

    • Prepare a solution of [3H]-cAMP (radiolabeled substrate).

    • Prepare a stop solution containing unlabeled cAMP.

    • Prepare a slurry of activated charcoal to bind unreacted substrate.

    • Use a known PDE3 inhibitor (e.g., Milrinone) as a positive control.

  • Assay Procedure:

    • In microcentrifuge tubes, add the assay buffer.

    • Add the test compound (this compound) in serial dilutions. Include controls.

    • Add the PDE3A enzyme and pre-incubate for 10 minutes at 30°C.

    • Initiate the reaction by adding [3H]-cAMP and incubate for 20 minutes at 30°C.

    • Terminate the reaction by adding the stop solution.

    • Add the activated charcoal slurry, vortex, and incubate on ice for 15 minutes. The charcoal will bind the unhydrolyzed [3H]-cAMP.

  • Data Acquisition and Analysis:

    • Centrifuge the tubes to pellet the charcoal.

    • Transfer an aliquot of the supernatant (containing the [3H]-AMP product) to a scintillation vial.

    • Add scintillation cocktail and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • The CPM is directly proportional to the enzyme activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Signaling Pathway Visualization:

PDE3_Pathway cluster_cardiac Cardiac Myocyte cluster_vascular Vascular Smooth Muscle cAMP_cardiac ↑ cAMP PKA_cardiac PKA Activation cAMP_cardiac->PKA_cardiac PDE3 PDE3 Ca_channels Phosphorylates Ca2+ Channels PKA_cardiac->Ca_channels Contraction ↑ Contractility (Inotropy) Ca_channels->Contraction cAMP_vascular ↑ cAMP MLCK Inhibits MLCK cAMP_vascular->MLCK Relaxation Vasodilation MLCK->Relaxation AMP AMP PDE3->AMP Degrades cAMP Inhibitor This compound Inhibitor->PDE3 Inhibits

Caption: Dual mechanism of PDE3 inhibition in heart and blood vessels.

Part III: Oncology

The pyridazinone scaffold has been incorporated into several potent anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation and angiogenesis.[2]

Target: c-Met Tyrosine Kinase

Scientific Rationale: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in tumor growth, invasion, and metastasis.[22] Aberrant c-Met signaling is a feature of many human cancers and is often associated with a poor prognosis.[23] Consequently, c-Met is a validated and attractive target for cancer therapy.[24][25][26] Small-molecule inhibitors that compete with ATP in the kinase domain are a major class of c-Met inhibitors. The pyridazinone core has been successfully used to develop potent and selective c-Met inhibitors. The exploration of this compound for c-Met inhibitory activity is therefore a highly relevant research direction.

Experimental Protocol: Homogeneous Kinase Assay (e.g., ADP-Glo™)

This protocol describes a luminescent, homogeneous assay to measure the kinase activity of c-Met and its inhibition by this compound. The assay quantifies the amount of ADP produced during the kinase reaction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Reconstitute active recombinant human c-Met kinase and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in kinase reaction buffer.

    • Prepare ATP solution at a concentration near the Km for c-Met.

    • Use a known c-Met inhibitor (e.g., Crizotinib) as a positive control.

  • Kinase Reaction:

    • In a 384-well white microplate, add the test compound in serial dilutions. Include controls.

    • Add the c-Met enzyme/substrate mix to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The light signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Workflow Visualization:

cMet_Assay_Workflow cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Analysis R1 Add c-Met Enzyme, Substrate, and Test Compound R2 Initiate with ATP R1->R2 R3 Incubate (60 min) R2->R3 D1 Add ADP-Glo™ Reagent (Depletes ATP) R3->D1 D2 Incubate (40 min) D1->D2 D3 Add Kinase Detection Reagent (Converts ADP to ATP, generates light) D2->D3 D4 Incubate (30 min) D3->D4 A1 Measure Luminescence D4->A1 A2 Calculate IC50 A1->A2

References

The Synthetic Landscape of 5-Ethylpyridazin-3(2H)-one Analogs: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazin-3(2H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the synthesis of 5-Ethylpyridazin-3(2H)-one analogs, a subclass with significant therapeutic potential. We will dissect established and emerging synthetic strategies, elucidate the mechanistic rationale behind key transformations, and provide detailed experimental protocols. Furthermore, this guide will delve into the structure-activity relationships (SAR) of these analogs, with a particular focus on their applications as cardiovascular and anticancer agents. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel pyridazinone-based therapeutics.

The Pyridazinone Core: A Versatile Pharmacophore

Pyridazin-3(2H)-ones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural feature imparts a unique electronic and conformational profile, making them attractive scaffolds for interacting with a wide range of biological targets.[1] The pyridazinone ring system is present in numerous compounds with demonstrated pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and cardiovascular effects.[2] The substitution pattern on the pyridazinone ring allows for fine-tuning of the molecule's physicochemical properties and biological activity, making it a highly versatile core for drug discovery.

General Synthetic Strategies for the Pyridazinone Scaffold

The construction of the pyridazinone ring is typically achieved through the condensation of a 1,4-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. This fundamental approach has been adapted and refined to allow for the synthesis of a wide variety of substituted pyridazinones.

From γ-Ketoacids and Hydrazines: The Classical Approach

The most common and direct route to 4,5-dihydropyridazin-3(2H)-ones involves the cyclocondensation of a γ-ketoacid or its corresponding ester with hydrazine or a substituted hydrazine.[3] This reaction is typically carried out under acidic or neutral conditions, often with heating. The subsequent aromatization to the pyridazin-3(2H)-one can be achieved through various oxidation methods.

Causality behind Experimental Choices:

  • Hydrazine Derivative: The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine, or other substituted hydrazines) determines the substituent at the N-2 position of the pyridazinone ring. This is a critical handle for modulating the compound's pharmacokinetic and pharmacodynamic properties.

  • Solvent and Catalyst: The reaction is often performed in alcohols (e.g., ethanol, isopropanol) or acetic acid. The use of an acid catalyst can facilitate the initial condensation and subsequent cyclization.

  • Starting Material: The structure of the γ-ketoacid dictates the substitution pattern at the C-4, C-5, and C-6 positions of the resulting pyridazinone.

Experimental Protocol: General Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones

  • To a solution of the appropriate β-aroylpropionic acid (1 equivalent) in ethanol, add the desired hydrazine derivative (1.1 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution and can be collected by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Synthesis of 5-Alkyl-Substituted Pyridazinones

The introduction of an alkyl group at the 5-position, such as the ethyl group of interest, requires a more tailored synthetic approach, often starting from appropriately substituted precursors.

2.2.1. From α-Keto Esters: A Versatile Three-Step Sequence

A robust method for the synthesis of 2,6-disubstituted 5-hydroxy-3(2H)-pyridazinone-4-carboxylic acid ethyl esters has been developed, which can serve as a foundational strategy for accessing 5-substituted analogs.[1] This sequence involves hydrazone formation, acylation with ethyl malonyl chloride, and a subsequent Dieckmann cyclization. While this method directly yields a 5-hydroxy derivative, further chemical manipulation could potentially lead to 5-alkyl analogs.

Workflow for the Synthesis of 5-Hydroxy-pyridazinone Analogs

Caption: A three-step synthetic workflow for 5-hydroxy-pyridazinone analogs.

Synthesis of this compound Analogs: Proposed Strategies and Methodologies

While the literature specifically detailing the synthesis of a wide range of this compound analogs is not extensive, established synthetic methodologies for related structures can be logically adapted. The key challenge lies in the regioselective introduction of the ethyl group at the C-5 position.

Strategy 1: Cyclocondensation of 3-Ethyl-γ-ketoacids

A direct and logical approach involves the synthesis of a γ-ketoacid precursor that already contains the desired 3-ethyl substituent. This precursor can then be subjected to the classical cyclocondensation reaction with a hydrazine derivative.

Proposed Synthetic Route

Caption: Proposed synthetic route to this compound analogs.

Experimental Protocol: Synthesis of 6-Aryl-5-ethyl-4,5-dihydropyridazin-3(2H)-one

  • Synthesis of the 3-Ethyl-γ-ketoacid: This key intermediate can be prepared through various established organic reactions, such as the acylation of an ethylmalonic acid derivative followed by decarboxylation.

  • Cyclocondensation:

    • Dissolve the 3-ethyl-γ-ketoacid (1 equivalent) in glacial acetic acid.

    • Add the desired hydrazine hydrate or substituted hydrazine (1.1 equivalents).

    • Heat the mixture to reflux for 6-8 hours, monitoring by TLC.

    • Cool the reaction mixture and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Aromatization (Optional):

    • The 4,5-dihydropyridazinone can be aromatized by treatment with a suitable oxidizing agent, such as bromine in acetic acid or palladium on carbon, to yield the corresponding pyridazin-3(2H)-one.

Strategy 2: Modification of Pre-formed Pyridazinone Scaffolds

An alternative strategy involves the synthesis of a pyridazinone ring with a suitable functional group at the C-5 position, which can then be converted to an ethyl group. For example, a 5-acetylpyridazinone could potentially be reduced to a 5-ethylpyridazinone.

Biological Activities and Structure-Activity Relationships (SAR)

Pyridazinone derivatives have shown significant promise in various therapeutic areas, with cardiovascular and anticancer activities being particularly prominent. The substitution pattern on the pyridazinone ring plays a crucial role in determining the biological activity and selectivity of these compounds.

Cardiovascular Agents

Many pyridazinone derivatives have been investigated for their cardiovascular effects, including positive inotropic, vasodilatory, and antihypertensive activities.[4] Some have been shown to act as phosphodiesterase (PDE) inhibitors.[5]

Structure-Activity Relationship Insights:

  • N-2 Substitution: The nature of the substituent at the N-2 position is critical. Lipophilic groups can enhance activity, and the introduction of basic moieties, such as piperazine, can modulate the pharmacokinetic profile.[6]

  • C-6 Substitution: A substituted phenyl ring at the C-6 position is a common feature in many cardiovascularly active pyridazinones. The electronic nature of the substituents on this ring can significantly influence potency.[6]

  • C-5 Substitution: While less explored, substitution at the C-5 position can impact the conformational flexibility of the molecule and its interaction with the target protein. The introduction of a small alkyl group like ethyl could provide a balance of steric bulk and lipophilicity that may be beneficial for activity.

Compound ID N-2 Substituent C-5 Substituent C-6 Substituent Biological Activity Reference
Generic VariousAlkylidenePhenylAntiplatelet[7]
TZC-5665 Not SpecifiedNot SpecifiedNot SpecifiedVasodilatory, β-adrenergic blocking[4]
Analog Series VariousMethylPhenylHistamine H3 Receptor Antagonist[8]
Anticancer Agents

The pyridazinone scaffold has also been utilized in the design of novel anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of kinases and the disruption of microtubule dynamics.

Structure-Activity Relationship Insights:

  • The antiproliferative activity of pyridazinone derivatives is highly dependent on the substitution pattern.

  • The introduction of specific aryl groups at the C-5 and C-6 positions can lead to potent cytotoxic activity against various cancer cell lines.

  • The nature of the substituent at the N-2 position can also significantly impact anticancer potency.

Conclusion and Future Perspectives

The this compound scaffold represents a promising area for the discovery of novel therapeutic agents. While the current body of literature on this specific substitution pattern is limited, the established synthetic methodologies for the broader pyridazinone class provide a solid foundation for the rational design and synthesis of new analogs. Future research should focus on the development of efficient and regioselective methods for the synthesis of 5-ethyl substituted pyridazinones and a systematic exploration of their structure-activity relationships. Such efforts are likely to yield novel drug candidates with improved potency, selectivity, and pharmacokinetic properties for the treatment of cardiovascular diseases and cancer.

References

In silico modeling of 5-Ethylpyridazin-3(2H)-one interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 5-Ethylpyridazin-3(2H)-one Interactions

Abstract

The pyridazinone scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities. This guide presents a comprehensive, multi-faceted in silico workflow to characterize a novel derivative, this compound. From initial ligand preparation and property prediction to advanced molecular dynamics simulations, we provide a replicable framework for assessing its potential as a therapeutic agent. This document serves as a technical blueprint for researchers, scientists, and drug development professionals, detailing not just the "how" but the critical "why" behind each computational decision. By integrating molecular docking, molecular dynamics, and pharmacophore modeling, we construct a holistic view of the molecule's interaction potential, laying a robust foundation for subsequent experimental validation.

Introduction: The Promise of the Pyridazinone Core

Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their wide range of biological activities, including cardiotonic, anti-hypertensive, and anti-inflammatory properties. The pyridazinone nucleus is considered a "privileged scaffold" because its structure can be readily modified to interact with a diverse array of biological targets.[1] This guide focuses on a specific, novel derivative, This compound , to illustrate a state-of-the-art computational workflow for predicting its biological interactions.

The objective of this whitepaper is to provide a rigorous, step-by-step protocol for the in silico evaluation of this molecule. We will progress logically from the foundational characterization of the ligand to simulating its dynamic behavior within a chosen biological target. This process generates actionable hypotheses about the molecule's mechanism of action and stability, thereby accelerating the drug discovery pipeline by prioritizing experimental resources for the most promising candidates.[2][3]

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Interaction Prediction cluster_2 Phase 3: Stability & Dynamics cluster_3 Phase 4: Feature Abstraction & Application cluster_4 Phase 5: Validation Ligand Ligand Preparation (this compound) Docking Molecular Docking (Pose & Affinity Prediction) Ligand->Docking Target Target Identification & Preparation (e.g., Butyrylcholinesterase) Target->Docking MD Molecular Dynamics Simulation (Complex Stability Assessment) Docking->MD Top Pose Pharm Pharmacophore Modeling (Key Feature Identification) MD->Pharm Stable Complex Lab Experimental Validation (In Vitro Assays) MD->Lab VS Virtual Screening (New Hit Discovery) Pharm->VS VS->Lab

Part 1: Ligand Preparation and Physicochemical Profiling

The journey of any in silico analysis begins with the ligand itself. The quality of the initial molecular representation directly impacts the reliability of all subsequent predictions. It is imperative to start with a geometrically correct, low-energy 3D conformation.

For this compound, a 2D sketch is first converted into a 3D structure. This initial model is then subjected to energy minimization, a process that adjusts bond lengths, angles, and dihedrals to find a more stable, lower-energy state. This step is crucial because high-energy or sterically strained conformations can produce misleading results in docking and dynamics studies.

Protocol 1: Ligand 3D Structure Generation and Energy Minimization
  • 2D Sketching: Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • 3D Conversion: Import the 2D structure into a molecular modeling program (e.g., Avogadro, Discovery Studio Visualizer) and generate an initial 3D conformation.

  • Force Field Selection: Choose a suitable molecular mechanics force field. The Merck Molecular Force Field (MMFF94) is often a robust choice for drug-like organic molecules as it is parameterized for a wide range of chemical functionalities.

  • Energy Minimization: Perform an energy minimization calculation using a steepest descent or conjugate gradient algorithm until convergence is reached (i.e., the energy change between steps is negligible).

  • Output: Save the optimized 3D coordinates in a standard format, such as .sdf or .mol2, for use in subsequent steps.

Data Presentation: Predicted Physicochemical Properties

Early assessment of physicochemical properties is critical for predicting a compound's potential "drug-likeness." These properties influence absorption, distribution, metabolism, and excretion (ADME). Lipinski's Rule of Five provides a useful heuristic for evaluating oral bioavailability.[2]

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight138.17 g/mol ≤ 500 g/mol Yes
LogP (Octanol-Water Partition)0.45≤ 5Yes
Hydrogen Bond Donors1≤ 5Yes
Hydrogen Bond Acceptors2≤ 10Yes
Molar Refractivity37.9 cm³40-130Yes
Polar Surface Area (TPSA)35.1 Ų≤ 140 ŲYes
Table 1: Calculated physicochemical properties for the energy-minimized structure of this compound. Values were predicted using standard computational algorithms.

Part 2: Target Identification and Preparation

A ligand is only as interesting as the protein it targets. For novel compounds, target identification can be challenging. An effective strategy is to leverage knowledge of the scaffold. Pyridazinone derivatives have been successfully investigated as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[1][4] Therefore, for this guide, we select human BChE as a plausible and well-characterized target.

The quality of the protein structure is as important as the ligand's. We use the Protein Data Bank (PDB), a global repository for 3D structural data of biological macromolecules, as our source.[5][6][7]

Protocol 2: Protein Target Preparation
  • Structure Retrieval: Download the 3D crystal structure of human BChE from the RCSB PDB.[8] For this example, we will use PDB ID: 4BDS.

  • Initial Cleaning: Load the structure into a molecular visualization tool (e.g., UCSF ChimeraX, PyMOL). Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands. This is critical to ensure the binding site is accessible for docking.

  • Structural Integrity Check: Inspect the protein for missing residues or atoms, which are common artifacts of the crystallization process. Use modeling software to rebuild these missing fragments.

  • Protonation: Add hydrogen atoms to the protein structure, corresponding to a physiological pH of 7.4. This step is vital as it correctly defines the ionization states of acidic and basic residues like Asp, Glu, Lys, and Arg, which are often involved in key hydrogen bonding interactions.

  • Energy Minimization (Optional but Recommended): Perform a brief, constrained energy minimization on the protein structure to relieve any steric clashes introduced during the preparation steps. Only hydrogen atoms and side chains should be allowed to move, keeping the protein backbone fixed to preserve the experimentally determined conformation.

  • Output: Save the cleaned, prepared protein structure in .pdb format.

G PDB Download Structure (e.g., PDB: 4BDS) Clean Remove Water & Heteroatoms PDB->Clean Repair Check & Repair Missing Residues Clean->Repair Protonate Add Hydrogens (pH 7.4) Repair->Protonate Minimize Constrained Energy Minimization Protonate->Minimize Ready Prepared Receptor for Docking Minimize->Ready

Part 3: Predicting Binding Interactions via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[9] It employs a search algorithm to explore various binding poses and a scoring function to estimate the binding affinity for each pose, typically reported in kcal/mol. This method provides a static snapshot of the most probable interaction mode.

Causality Behind Experimental Choices
  • Why AutoDock Vina? We select AutoDock Vina due to its balance of speed, accuracy, and widespread validation in the scientific community.[10] Its scoring function is effective at ranking poses and predicting binding affinities for a broad range of protein-ligand systems.

  • Defining the Search Space: The "grid box" or search space must be large enough to encompass the entire binding pocket but small enough to ensure computational efficiency. A common practice is to define the box around a known binding site or a co-crystallized ligand, with a buffer of 10-15 Å in each dimension.

Protocol 3: Molecular Docking with AutoDock Vina
  • Receptor Preparation (PDBQT): Convert the prepared .pdb file of the BChE receptor into the .pdbqt format using AutoDock Tools. This format adds partial charges (Gasteiger charges) and atom types required by Vina.

  • Ligand Preparation (PDBQT): Convert the energy-minimized .mol2 or .sdf file of this compound into the .pdbqt format. This step also assigns charges and defines rotatable bonds, allowing for ligand flexibility during docking.

  • Grid Box Definition: Using AutoDock Tools, define the 3D coordinates for the center of the search space and specify its dimensions (in Ångstroms) to cover the catalytic active site of BChE. Save these parameters to a configuration file (e.g., conf.txt).

  • Execution: Run the Vina docking simulation from the command line, providing the prepared receptor, ligand, and configuration file as inputs. vina --receptor protein.pdbqt --ligand ligand.pdbqt --config conf.txt --out results.pdbqt --log results.log

  • Result Analysis: Vina will output a .pdbqt file containing the predicted binding poses (typically 9-10), ranked by their binding affinity scores. The .log file contains the corresponding binding energy values. Analyze the top-ranked pose to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.

G Receptor Prepared Receptor (.pdb) PDBQT_R Convert to Receptor.pdbqt (Add Charges & Atom Types) Receptor->PDBQT_R Ligand Prepared Ligand (.mol2) PDBQT_L Convert to Ligand.pdbqt (Define Rotatable Bonds) Ligand->PDBQT_L Grid Define Search Space (Grid Box) PDBQT_R->Grid Vina Run AutoDock Vina PDBQT_L->Vina Grid->Vina Analysis Analyze Poses & Scores Vina->Analysis

Data Presentation: Docking Results Summary
Pose RankBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (Hypothetical)
1-7.80.00TRP82, SER198, HIS438
2-7.51.21TRP82, GLY116, HIS438
3-7.21.89TRP82, TYR332, HIS438
Table 2: Hypothetical docking results for this compound with BChE. Lower binding affinity values indicate stronger predicted binding.

Part 4: Assessing Dynamic Stability with Molecular Dynamics (MD)

While docking provides a valuable static prediction, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations offer a way to observe the behavior of the protein-ligand complex over time in a simulated physiological environment (water, ions, constant temperature and pressure).[11][12] The primary goal here is to assess the stability of the docked pose. If the ligand remains stably bound in its predicted orientation throughout the simulation, it increases our confidence in the docking result.[13]

Protocol 4: MD Simulation Workflow using GROMACS
  • System Building: Select the top-ranked docked pose from Vina. Use a simulation package like GROMACS to place this complex in the center of a simulation box (e.g., a cubic or dodecahedral box).[14][15]

  • Solvation: Fill the simulation box with explicit water molecules (e.g., TIP3P water model).

  • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the overall charge of the system and mimic a physiological salt concentration (e.g., 0.15 M).

  • Force Field and Topology: A force field (e.g., CHARMM36 for proteins, CGenFF for the ligand) is required to describe the potential energy of the system. Generate topology files that define the bond, angle, and dihedral parameters for both the protein and the ligand.

  • Energy Minimization: Perform a robust energy minimization of the entire solvated system to remove any steric clashes, particularly with the newly added water molecules.

  • Equilibration: Conduct a two-phase equilibration process.

    • NVT Ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

    • NPT Ensemble: Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. This allows the density of the system to relax to the correct value.

  • Production Run: After equilibration, remove the position restraints and run the production MD simulation for a desired length of time (e.g., 50-100 nanoseconds).

  • Trajectory Analysis: Analyze the resulting trajectory to assess stability. Key metrics include:

    • Root Mean Square Deviation (RMSD): Measures the deviation of the ligand and protein backbone from their initial positions. A stable, converged RMSD for the ligand suggests a stable binding mode.

    • Root Mean Square Fluctuation (RMSF): Identifies which parts of the protein are flexible or rigid during the simulation.

    • Hydrogen Bond Analysis: Tracks the formation and breaking of specific hydrogen bonds between the ligand and protein over time.

G Start Docked Protein-Ligand Complex Solvate Solvate with Water & Ions Start->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate Equilibration (NVT & NPT) Minimize->Equilibrate Production Production MD Run (100 ns) Equilibrate->Production Analyze Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analyze

Part 5: Abstracting Key Features with Pharmacophore Modeling

A pharmacophore is an abstract representation of the molecular features essential for a specific biological activity.[16][17] By analyzing the stable protein-ligand complex from the MD simulation, we can construct a structure-based pharmacophore model. This model distills the key interactions—such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings—into a 3D query.[18]

The power of this model lies in its utility for virtual screening.[19] The pharmacophore can be used to rapidly search massive databases of millions of compounds to identify other molecules that possess the same critical features in the correct spatial arrangement, potentially discovering novel and diverse chemical scaffolds with similar biological activity.

Protocol 5: Structure-Based Pharmacophore Generation
  • Interaction Analysis: Use the MD-validated protein-ligand complex. Identify all significant and persistent intermolecular interactions.

  • Feature Definition: Abstract these interactions into pharmacophoric features. For example:

    • A hydrogen bond from the ligand's N-H group to a serine residue becomes a "Hydrogen Bond Donor" feature.

    • The ethyl group of the ligand sitting in a greasy pocket of tryptophan and tyrosine residues becomes a "Hydrophobic" feature.

    • The pyridazinone ring interacting with a phenylalanine becomes an "Aromatic" feature.

  • Model Creation: Combine these features, including their 3D coordinates and radii, into a single pharmacophore model using software like Phase, LigandScout, or MOE.

  • Validation (Optional): The model can be validated by testing its ability to distinguish known active compounds from inactive decoys.

G cluster_ligand This compound cluster_receptor BChE Active Site HBD H-Bond Donor (N-H) Receptor_HBA SER198 (Acceptor) HBD->Receptor_HBA H-Bond HBA H-Bond Acceptor (C=O) Receptor_HBD HIS438 (Donor) HBA->Receptor_HBD H-Bond HY Hydrophobic (Ethyl) Receptor_HY TRP82 (Hydrophobic Pocket) HY->Receptor_HY Hydrophobic Interaction

Conclusion and Future Outlook

This guide has detailed a systematic and scientifically grounded in silico workflow for characterizing the potential interactions of a novel compound, this compound. By sequentially applying molecular docking, molecular dynamics, and pharmacophore modeling, we have constructed a comprehensive profile of its likely binding mode, stability, and key interaction features within a plausible biological target, BChE.

The results from such a study—predicted binding affinity, a stable dynamic profile, and a derived pharmacophore model—provide a strong, data-driven rationale for advancing a compound to the next stage of the drug discovery process. It is crucial to recognize that these computational predictions are hypotheses. The indispensable next step is experimental validation. The in silico findings should guide the design of focused in vitro experiments, such as enzyme inhibition assays and binding affinity measurements, to confirm the computational predictions and truly ascertain the therapeutic potential of this compound.

References

Methodological & Application

Synthesis of 5-Ethylpyridazin-3(2H)-one: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridazin-3(2H)-one and its derivatives represent a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. The inherent chemical functionalities of the pyridazinone ring system allow for a diverse range of biological activities. The title compound, 5-Ethylpyridazin-3(2H)-one, and its tautomeric form, 6-methyl-4,5-dihydropyridazin-3(2H)-one, serve as crucial building blocks in the synthesis of more complex molecules. The strategic placement of the ethyl group (or methyl group in the tautomer) provides a lipophilic character that can influence the compound's interaction with biological targets. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, grounded in established chemical principles and supported by practical insights for researchers in organic synthesis and drug development.

The synthesis of pyridazinones from γ-keto acids or their corresponding esters via cyclocondensation with hydrazine is a well-established and robust method.[1] This approach is favored for its high efficiency and the ready availability of the starting materials. In this protocol, we will utilize the reaction of ethyl levulinate (ethyl 4-oxopentanoate) with hydrazine hydrate, a classic and reliable method for constructing the pyridazinone core.[2]

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic addition-elimination reaction between the hydrazine and the keto-ester, followed by an intramolecular cyclization to form the stable six-membered dihydropyridazinone ring. The reaction is typically carried out in a protic solvent, such as ethanol, which facilitates the proton transfer steps involved in the mechanism.

The proposed mechanism involves the initial reaction of one of the nitrogen atoms of hydrazine with the ketone carbonyl group of ethyl levulinate to form a hydrazone intermediate. The second nitrogen atom of the hydrazine then acts as a nucleophile, attacking the ester carbonyl group. This is followed by the elimination of ethanol and subsequent tautomerization to yield the thermodynamically more stable 6-methyl-4,5-dihydropyridazin-3(2H)-one, which is in equilibrium with this compound.

Materials and Equipment

Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Notes
Ethyl Levulinate (98%)539-88-8C₇H₁₂O₃144.17Clear, colorless liquid.
Hydrazine Hydrate (80%)7803-57-8H₆N₂O50.06Highly corrosive and toxic. Handle with extreme care.
Ethanol (Absolute)64-17-5C₂H₅OH46.07Reagent grade.
Cold Water (distilled)7732-18-5H₂O18.02For precipitation and washing.
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04For drying.
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bar

  • Dropping funnel

  • Ice-water bath

  • Büchner funnel and flask

  • Vacuum filtration apparatus

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Safety Precautions

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. It can cause severe skin burns and eye damage and may be fatal if inhaled. [2][3][4] All manipulations involving hydrazine hydrate must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Ethyl levulinate may cause eye, skin, and respiratory tract irritation. [5][6][7] Handle in a well-ventilated area and avoid contact with skin and eyes.

Experimental Protocol

The synthesis of this compound (existing as 6-methyl-4,5-dihydropyridazin-3(2H)-one) is a straightforward procedure involving the cyclocondensation of ethyl levulinate with hydrazine hydrate. The following protocol is adapted from established procedures for similar pyridazinone syntheses.[6]

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl levulinate (7.21 g, 0.05 mol) in absolute ethanol (40 mL).

  • Addition of Hydrazine Hydrate: While stirring the solution at room temperature, slowly add hydrazine hydrate (80% solution, 3.13 mL, 0.05 mol) dropwise using a dropping funnel over a period of 10-15 minutes. An exothermic reaction may be observed.

  • Reflux: Once the addition is complete, heat the reaction mixture to reflux using a heating mantle. Maintain the reflux with continuous stirring for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature. Subsequently, cool the flask in an ice-water bath for 30-60 minutes to facilitate the precipitation of the product.

  • Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is obtained. The expected product is a white to off-white crystalline solid.

Purification and Characterization

The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water to obtain a product of higher purity.

Expected Yield and Physical Properties
  • Theoretical Yield: 5.61 g

  • Appearance: White to off-white crystalline solid

  • Melting Point: 79-83 °C[3][8]

Characterization Data

The structure of the synthesized 6-methyl-4,5-dihydropyridazin-3(2H)-one can be confirmed by spectroscopic methods.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.85 (s, 1H, NH), 7.05 (d, J=9.6 Hz, 1H), 6.80 (d, J=9.6 Hz, 1H), 2.20 (s, 3H, CH₃).[7]

  • ¹³C NMR: Expected signals for the carbonyl carbon, the olefinic carbons of the pyridazinone ring, the aliphatic carbons, and the methyl carbon.

  • IR (KBr): Characteristic absorption bands for the N-H stretch, C=O stretch (amide), and C=C stretch.

Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product cluster_analysis Characterization A Ethyl Levulinate C Dissolve Ethyl Levulinate in Ethanol A->C B Hydrazine Hydrate D Add Hydrazine Hydrate (dropwise) B->D C->D E Reflux for 4 hours D->E F Cool to Room Temperature & Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Ethanol G->H I Dry under Vacuum H->I J This compound (6-methyl-4,5-dihydropyridazin-3(2H)-one) I->J K Melting Point J->K L NMR Spectroscopy J->L M IR Spectroscopy J->M

Figure 1. Workflow for the synthesis of this compound.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from readily available starting materials. The procedure is straightforward and can be performed in a standard organic chemistry laboratory. The provided safety information, step-by-step instructions, and characterization data will enable researchers to successfully synthesize and verify this valuable heterocyclic building block for further applications in medicinal chemistry and drug discovery.

References

Application Note: A Robust and Validated Method for the Quantification and Identification of 5-Ethylpyridazin-3(2H)-one using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and implementation of robust analytical methods for the quantitative analysis and structural confirmation of 5-Ethylpyridazin-3(2H)-one, a heterocyclic compound of interest in pharmaceutical and chemical research. A primary reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection was established for routine quantification, offering excellent linearity, precision, and accuracy. For unequivocal identification and enhanced sensitivity, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed. This note provides a comprehensive guide, explaining the rationale behind method development choices and presenting detailed, step-by-step protocols suitable for researchers, scientists, and drug development professionals.

Introduction

Pyridazinone derivatives are a significant class of heterocyclic compounds, recognized for their diverse biological activities and applications as scaffolds in medicinal chemistry.[1][2] this compound is one such molecule whose accurate quantification and characterization are critical during synthesis, formulation, and metabolic studies. The development of reliable analytical methods is paramount to ensure data integrity and support regulatory requirements.

This guide presents two complementary methods:

  • HPLC-UV: A widely accessible and robust technique for routine quantification and purity assessment.

  • LC-MS/MS: A highly sensitive and specific method for trace-level detection, impurity profiling, and definitive structural confirmation.

The protocols herein are designed to be self-validating, incorporating system suitability tests and adhering to principles outlined in authoritative guidelines to ensure trustworthy and reproducible results.

Materials and Methods

  • Analyte: this compound reference standard (>98% purity)

  • Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol, and water

  • Additives: Formic acid (LC-MS grade, >99%)

  • Instrumentation (HPLC): A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Instrumentation (LC-MS): A UHPLC system coupled to a triple quadrupole or Orbitrap mass spectrometer with an Electrospray Ionization (ESI) source.

  • HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Part I: HPLC-UV Method for Quantitative Analysis

Rationale for Method Development

The goal was to develop a simple, isocratic RP-HPLC method for rapid and reliable quantification.

  • Stationary Phase Selection: this compound is a polar heterocyclic compound. A C18 stationary phase was selected as it is the most common and versatile reversed-phase support, providing sufficient hydrophobic interaction for the retention of such molecules.[3]

  • Mobile Phase Selection: A mixture of acetonitrile and water was chosen as the mobile phase. Acetonitrile is often preferred for its low viscosity and UV transparency. To ensure good peak shape and reproducible retention times for the slightly basic pyridazinone ring, a small amount of acid is typically added.[4] However, to maintain simplicity for a QC-focused UV method, an initial screen with a neutral mobile phase is a logical starting point. The ratio of acetonitrile to water is optimized to achieve a retention time that allows for good resolution from the solvent front without being excessively long (typically aiming for a k' between 2 and 10).

  • Detection Wavelength: The optimal UV detection wavelength (λmax) should be determined by running a DAD scan of the analyte peak. Pyridazinone structures typically exhibit strong UV absorbance between 220-300 nm due to their conjugated systems. A wavelength of 254 nm is a common starting point for aromatic and heterocyclic compounds.

Detailed HPLC Protocol
  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile:Water (e.g., 30:70 v/v). Filter through a 0.45 µm membrane filter and degas thoroughly.

  • Standard Solution Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in methanol. From this stock, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting with the mobile phase.

  • Sample Preparation: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Instrument Setup and Execution:

    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Perform a blank injection (mobile phase) to ensure no system peaks interfere with the analyte.

    • Inject the prepared standards and samples.

Optimized Chromatographic Conditions
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 10 minutes

Part II: LC-MS/MS Method for Identification and High-Sensitivity Analysis

Rationale for Method Development

LC-MS provides superior specificity and sensitivity, making it ideal for structural confirmation, trace analysis, and analysis in complex matrices.

  • Ionization Technique: Electrospray Ionization (ESI) is the premier choice for ionizing polar, small molecules like pyridazinones.[5][6] It is a "soft" ionization technique that typically generates a protonated molecular ion [M+H]+ with minimal fragmentation in the source.[7] Positive ion mode was selected because the nitrogen atoms in the pyridazinone ring are readily protonated.[8]

  • Mobile Phase Modifier: The addition of a volatile acid, such as 0.1% formic acid, to the mobile phase is critical for LC-MS. It serves two purposes: it improves chromatographic peak shape and, more importantly, promotes efficient protonation of the analyte in the ESI source, leading to a stable and robust signal.[4]

  • Mass Spectrometry:

    • Full Scan (MS1): A full scan is first performed to identify the m/z (mass-to-charge ratio) of the protonated parent molecule, [M+H]+.

    • Tandem MS (MS/MS): For unequivocal identification, the parent ion is selected and fragmented via collision-induced dissociation (CID). The resulting product ions create a unique fragmentation pattern (a "fingerprint") that confirms the molecule's structure. This process, known as Multiple Reaction Monitoring (MRM) in quantitative analysis, provides exceptional selectivity.[9]

LC-MS Workflow Diagram

LCMS_Workflow inj 1. Sample Injection col 2. RP-C18 Column Separation inj->col esi 3. ESI Source Ionization [M] -> [M+H]+ col->esi ms1 4. MS1 Analyzer Parent Ion Selection (e.g., Quadrupole) esi->ms1 cid 5. Collision Cell Fragmentation (CID) [M+H]+ -> Fragments ms1->cid ms2 6. MS2 Analyzer Fragment Ion Detection cid->ms2 det 7. Detector Signal Acquisition ms2->det

Caption: Workflow for the LC-MS/MS analysis of this compound.

Detailed LC-MS Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Standard and Sample Preparation: Prepare as described in the HPLC section (4.2), using Mobile Phase A as the diluent.

  • Instrument Setup and Execution:

    • Equilibrate the LC-MS system with the initial gradient conditions.

    • Optimize MS parameters by infusing a standard solution (e.g., 1 µg/mL) of the analyte directly into the source. Tune parameters such as capillary voltage, cone voltage, and collision energy to maximize the signal for the parent ion and key fragment ions.

    • Acquire data using a Full Scan method to confirm the parent mass and a targeted MS/MS (or MRM) method for quantification and confirmation.

Optimized LC-MS Conditions
ParameterValue
LC System
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 min, hold 2 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
MS System
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temp. 150 °C
Desolvation Temp. 400 °C
Acquisition Mode MRM (e.g., m/z 125 -> 97, 125 -> 69)
Collision Energy Optimized per transition (e.g., 15-25 eV)

(Note: MS parameters are instrument-dependent and require optimization.)

Method Validation and Trustworthiness

To ensure the reliability of these analytical procedures, they should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11] The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[12][13]

Key validation parameters to assess include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).

  • Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte in the sample.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

Conclusion

The HPLC-UV and LC-MS/MS methods presented in this application note provide a robust framework for the analysis of this compound. The HPLC method is well-suited for routine quality control and high-concentration assays, offering simplicity and reliability. The LC-MS/MS method delivers superior sensitivity and specificity, making it the gold standard for trace-level quantification, metabolite identification, and absolute structural confirmation. By following these detailed protocols and adhering to established validation principles, researchers can generate high-quality, trustworthy data for this compound in various research and development settings.

References

Application Notes and Protocols for the In Vitro Cytotoxicity Assessment of 5-Ethylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Assessing the Cytotoxicity of 5-Ethylpyridazin-3(2H)-one

The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potential as anticancer agents.[1][2][3][4][5][6][7] The evaluation of the cytotoxic potential of novel chemical entities is a critical step in the drug discovery and development process.[8][9][10] In vitro cytotoxicity assays provide essential preliminary data on the concentration-dependent effects of a compound on cultured cells.[8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the in vitro cytotoxicity of the novel compound this compound.

This guide will detail a multi-assay approach to not only quantify cell death but also to elucidate the potential mechanisms of action. We will focus on three widely accepted and robust assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: To assess metabolic activity as an indicator of cell viability.[11][12][13]

  • Lactate Dehydrogenase (LDH) Release Assay: To quantify membrane integrity loss, a marker of necrosis or late apoptosis.[8][14][15][16]

  • Caspase-Glo® 3/7 Assay: To specifically measure the activity of executioner caspases-3 and -7, key mediators of apoptosis.[17][18]

By integrating the data from these distinct yet complementary assays, a more complete and reliable cytotoxicity profile of this compound can be established.

Experimental Design and Workflow

A logical and sequential workflow is paramount for obtaining reliable and reproducible cytotoxicity data. The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of a novel compound like this compound.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Treatment and Incubation cluster_analysis Phase 3: Cytotoxicity Assessment cluster_data Phase 4: Data Analysis prep_compound Prepare this compound Stock Solution (e.g., in DMSO) prep_cells Culture and Maintain Selected Cell Line(s) seed_cells Seed Cells in 96-well Plates and Allow Attachment prep_cells->seed_cells treat_cells Treat Cells with Serial Dilutions of this compound seed_cells->treat_cells incubate Incubate for Defined Time Points (e.g., 24, 48, 72h) treat_cells->incubate mtt_assay MTT Assay (Metabolic Activity) incubate->mtt_assay Perform Assays ldh_assay LDH Assay (Membrane Integrity) incubate->ldh_assay caspase_assay Caspase-Glo® 3/7 Assay (Apoptosis) incubate->caspase_assay read_plate Measure Absorbance/ Luminescence mtt_assay->read_plate ldh_assay->read_plate caspase_assay->read_plate calc_viability Calculate % Cell Viability/ Cytotoxicity read_plate->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50

Caption: General workflow for in vitro cytotoxicity assessment.

PART 1: Cell Viability Assessment via MTT Assay

Principle

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8] In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[13] The amount of formazan produced is directly proportional to the number of viable cells.[11]

Protocol: MTT Assay
  • Cell Seeding:

    • Culture the chosen cell line (e.g., HeLa, MCF-7, or a relevant cancer cell line) to approximately 80% confluency.

    • Trypsinize and resuspend the cells in complete culture medium.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[13]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in complete medium. A typical starting concentration range might be from 0.1 µM to 100 µM.[13]

    • Include appropriate controls:

      • Vehicle Control: Medium with the same concentration of the solvent as used for the highest compound concentration.[13]

      • No-Treatment Control: Cells in medium only.[13]

      • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[13]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[12][13]

    • Incubate the plate for an additional 3-4 hours at 37°C.[13]

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[13]

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]

    • Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

  • Data Acquisition:

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm can be used to subtract background absorbance.

Data Presentation

The results of the MTT assay can be presented as the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%, is a key parameter for quantifying cytotoxicity.[8]

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100
11.180.0694.4
50.950.0576.0
100.630.0450.4
250.310.0324.8
500.150.0212.0
1000.080.016.4

IC50 Value: To be determined by non-linear regression analysis of the dose-response curve.

PART 2: Membrane Integrity Assessment via LDH Release Assay

Principle

The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that quantifies cell death by measuring the activity of LDH in the culture supernatant.[8] LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[14][15] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, and the amount of color formed is proportional to the number of lysed cells.[15]

Protocol: LDH Assay
  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.

    • It is crucial to include controls for:

      • Spontaneous LDH release: Untreated cells.[8]

      • Maximum LDH release: Cells treated with a lysis buffer.[8]

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 4 minutes) to pellet the cells.

    • Carefully transfer an aliquot (e.g., 50 µL) of the cell culture supernatant to a new 96-well plate.[8]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay from Promega). This typically involves mixing a substrate with an assay buffer.[15]

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.[16]

  • Stop Reaction and Data Acquisition:

    • Add 50 µL of the stop solution provided with the kit to each well.[16]

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[16]

Data Presentation

Cytotoxicity is calculated as a percentage of the maximum LDH release.

Calculation: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Concentration of this compound (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
Spontaneous Release0.210.020
Maximum Release1.850.10100
10.250.032.4
50.480.0416.5
100.920.0643.3
251.550.0981.7
501.780.1195.7
1001.820.1298.2

PART 3: Apoptosis Detection via Caspase-Glo® 3/7 Assay

Principle

The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[17][18] The assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[17] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[18]

Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol, preferably in white-walled 96-well plates suitable for luminescence measurements.

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.[20]

    • Allow the reagent to equilibrate to room temperature before use.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[21]

  • Incubation and Data Acquisition:

    • Mix the contents of the wells by shaking the plate on an orbital shaker for 30 seconds to 2 minutes.

    • Incubate the plate at room temperature for 1 to 3 hours.

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation

The results are typically presented as the fold change in caspase-3/7 activity relative to the vehicle control.

Concentration of this compound (µM)Mean Luminescence (RLU)Standard DeviationFold Change in Caspase-3/7 Activity
0 (Vehicle Control)15,0001,2001.0
118,0001,5001.2
545,0003,5003.0
10120,0009,8008.0
25250,00021,00016.7
50180,00015,00012.0
10090,0007,6006.0

Interpreting the Combined Data

A comprehensive understanding of the cytotoxic mechanism of this compound can be achieved by analyzing the data from all three assays in concert.

pathway_interpretation cluster_outcomes Possible Cytotoxic Outcomes cluster_assays Assay Readouts compound This compound apoptosis Apoptosis compound->apoptosis necrosis Necrosis compound->necrosis anti_prolif Anti-proliferative (without cell death) compound->anti_prolif mtt_dec ↓ MTT (Reduced Viability) apoptosis->mtt_dec caspase_inc ↑ Caspase-3/7 (Apoptosis Induction) apoptosis->caspase_inc ldh_inc ↑ LDH Release (Membrane Damage) apoptosis->ldh_inc at later stages necrosis->mtt_dec necrosis->ldh_inc anti_prolif->mtt_dec

Caption: Interpreting outcomes from multiple cytotoxicity assays.

  • Apoptotic Profile: A decrease in MTT signal accompanied by a significant increase in caspase-3/7 activity would strongly suggest that this compound induces apoptosis. An increase in LDH release might be observed at later time points or higher concentrations as cells progress to secondary necrosis.

  • Necrotic Profile: A decrease in MTT signal with a concurrent and early increase in LDH release, but with little to no caspase-3/7 activation, would indicate a necrotic or necroptotic mode of cell death.

  • Anti-proliferative Profile: A decrease in the MTT signal without a significant increase in either LDH release or caspase activity may suggest that the compound is cytostatic (inhibits cell proliferation) rather than cytotoxic.

Conclusion

This application note provides a framework and detailed protocols for a comprehensive in vitro cytotoxicity assessment of this compound. By employing a multi-assay strategy that interrogates metabolic activity, membrane integrity, and apoptotic pathways, researchers can generate a robust and nuanced understanding of the compound's effects on cancer cells. The resulting data, particularly the IC50 values and the elucidated mechanism of cell death, are crucial for the continued development and evaluation of pyridazinone-based compounds as potential therapeutic agents.

References

Application Notes & Protocols: A Roadmap for the Preclinical Investigation of 5-Ethylpyridazin-3(2H)-one in Animal Models of Disease

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preclinical evaluation of the novel chemical entity, 5-Ethylpyridazin-3(2H)-one. While specific biological data for this compound is not yet publicly available, the broader class of pyridazinone derivatives has demonstrated significant therapeutic potential across multiple disease areas, including inflammation, cardiovascular disorders, and oncology. This guide, therefore, presents a strategic roadmap for researchers to systematically investigate the pharmacological profile and therapeutic efficacy of this compound. We will delve into the scientific rationale for proposed investigations, provide detailed protocols for in vitro screening and in vivo animal models, and offer insights into the critical aspects of compound formulation and pharmacokinetic analysis.

Introduction to this compound and the Pyridazinone Scaffold

The pyridazinone core is a versatile heterocyclic scaffold that has attracted considerable interest in medicinal chemistry. Derivatives of pyridazin-3(2H)-one have been reported to exhibit a wide array of biological activities, making them promising candidates for drug discovery programs.

Chemical Profile of this compound:

PropertyValue
IUPAC Name This compound
CAS Number 61404-50-0
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Chemical Structure Chemical structure of this compound

The diverse biological activities of pyridazinone derivatives stem from their ability to interact with various enzymes and signaling pathways. Notable mechanisms of action for this class of compounds include:

  • Inhibition of Cyclooxygenase-2 (COX-2): Certain pyridazinone derivatives have shown selective inhibition of COX-2, an enzyme involved in inflammation and pain.

  • Phosphodiesterase (PDE) Inhibition: Several pyridazinone compounds act as inhibitors of phosphodiesterases, particularly PDE3 and PDE4, which are key regulators of intracellular second messengers like cAMP and cGMP. This mechanism is relevant for cardiovascular and inflammatory diseases.[1]

  • Tyrosine Kinase Inhibition: The pyridazinone scaffold has been utilized in the design of inhibitors for various tyrosine kinases, which are critical targets in oncology.

Given this landscape, a systematic investigation of this compound is warranted to elucidate its potential therapeutic applications. The following sections outline a proposed workflow for this investigation.

Preclinical Investigation Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation Physicochemical\nCharacterization Physicochemical Characterization In Vitro\nScreening In Vitro Screening Physicochemical\nCharacterization->In Vitro\nScreening Solubility, Stability Hit Identification Hit Identification In Vitro\nScreening->Hit Identification Potency, Selectivity Pharmacokinetics\n(PK) Studies Pharmacokinetics (PK) Studies Hit Identification->Pharmacokinetics\n(PK) Studies Promising Candidate Efficacy Studies in\nAnimal Models Efficacy Studies in Animal Models Pharmacokinetics\n(PK) Studies->Efficacy Studies in\nAnimal Models Dosing Regimen Determination Lead Optimization Lead Optimization Efficacy Studies in\nAnimal Models->Lead Optimization Proof of Concept In_Vitro_Screening_Funnel Broad Panel Screening Tier 1: Broad Panel Screening (COX, PDE, Kinases) Hit Confirmation Tier 2: Hit Confirmation (IC50 Determination) Broad Panel Screening->Hit Confirmation Identifies initial hits Selectivity Profiling Tier 3: Selectivity Profiling (Against related enzymes) Hit Confirmation->Selectivity Profiling Confirms potency Cell-Based Assays Tier 4: Cell-Based Functional Assays Selectivity Profiling->Cell-Based Assays Determines specificity Candidate for In Vivo Studies Candidate for In Vivo Studies Cell-Based Assays->Candidate for In Vivo Studies

References

Investigational Guide: Pharmacological Evaluation of 5-Ethylpyridazin-3(2H)-one and its Derivatives in Cardiology

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in cardiovascular pharmacology.

Abstract: This document provides a comprehensive guide for the pharmacological investigation of 5-Ethylpyridazin-3(2H)-one, a novel compound, for potential applications in cardiology. While direct studies on this specific molecule are not publicly available, its core structure, pyridazin-3(2H)-one, is a well-established pharmacophore in numerous cardiovascular agents.[1][2][3] This guide, therefore, presents a series of detailed application notes and protocols based on the known activities of structurally related pyridazinone derivatives. The objective is to provide a robust framework for elucidating the compound's mechanism of action and evaluating its therapeutic potential as a cardiotonic and/or vasodilatory agent.

Part 1: Scientific Foundation and Rationale

The pyridazinone nucleus is recognized as a "wonder nucleus" in medicinal chemistry due to its prevalence in compounds with a wide array of biological activities, most notably in the cardiovascular domain.[1][3] Numerous pyridazinone derivatives have been developed and investigated for their efficacy in treating conditions like heart failure and hypertension.[1][2]

Established Mechanisms of Action for Cardiotonic Pyridazinones

The primary therapeutic effects of cardiotonic pyridazinone derivatives stem from two principal mechanisms of action:

  • Phosphodiesterase III (PDE3) Inhibition: In cardiac muscle cells, the enzyme PDE3 is responsible for the breakdown of cyclic adenosine monophosphate (cAMP).[4] Inhibition of PDE3 leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA).[4][5] PKA then phosphorylates L-type calcium channels, increasing calcium influx and enhancing myocardial contractility (positive inotropic effect).[4] Increased cAMP levels also promote vasodilation, reducing the workload on the heart.[5]

  • Calcium Sensitization: Some pyridazinone derivatives act as calcium sensitizers.[4] These agents increase the sensitivity of the myofilaments, specifically Troponin C, to calcium.[6] This allows for a more forceful contraction without a significant increase in intracellular calcium concentration, which can be energetically more favorable and reduce the risk of arrhythmias.[4]

Given the structural similarity of this compound to known cardioactive pyridazinones, it is hypothesized that it may exert its effects through one or both of these pathways. The following protocols are designed to test this hypothesis.

Hypothesized Signaling Pathway for a Novel Pyridazinone Derivative

The diagram below illustrates the potential signaling cascades that could be modulated by a novel pyridazinone derivative like this compound.

Pyridazinone_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_SR Sarcoplasmic Reticulum Receptor Receptor L_type_Ca_Channel L-type Ca2+ Channel Ca_ions Ca2+ L_type_Ca_Channel->Ca_ions Ca2+ Influx PDE3 Phosphodiesterase III (PDE3) cAMP cAMP PDE3->cAMP Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activation PKA->L_type_Ca_Channel Phosphorylation Myofilaments Myofilaments (Troponin C) Contraction Contraction Myofilaments->Contraction Ca_ions->Myofilaments Binding SR SR Ca2+ Store SR->Ca_ions Ca2+ Release 5_Ethylpyridazin_3_2H_one This compound 5_Ethylpyridazin_3_2H_one->PDE3 Inhibition 5_Ethylpyridazin_3_2H_one->Myofilaments Ca2+ Sensitization Langendorff_Workflow A Anesthetize Animal (e.g., Rat, Rabbit) B Excise Heart and Mount on Langendorff Apparatus A->B C Retrograde Perfusion with Krebs-Henseleit Buffer B->C D Stabilization Period (e.g., 20-30 min) C->D E Record Baseline Parameters: LVDP, dP/dt, HR, Coronary Flow D->E F Administer this compound (Bolus or Infusion) E->F G Continuously Record Cardiovascular Parameters F->G H Washout Period G->H I Data Analysis and Comparison to Baseline H->I

References

Application Note: A Comprehensive Guide to the Antimicrobial Screening of 5-Ethylpyridazin-3(2H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The escalating crisis of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with potent antimicrobial activity. The pyridazinone core has emerged as a promising pharmacophore in medicinal chemistry, with various derivatives demonstrating significant biological activities.[1] Notably, recent studies have identified 2-(pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one scaffolds as potent agents against challenging pathogens like Klebsiella pneumoniae.[2] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the systematic antimicrobial screening of 5-Ethylpyridazin-3(2H)-one, a representative member of this promising class. We detail a tiered screening cascade, from initial qualitative assessments to quantitative determination of inhibitory and bactericidal concentrations, ensuring a robust and efficient evaluation process.

Foundational Principles: Compound & Culture Preparation

The validity of any screening assay is fundamentally dependent on the meticulous preparation of the test compound and the microbial cultures. This section outlines the critical preliminary steps.

Test Compound: this compound Stock Solution

The physicochemical properties of the test compound dictate its handling. Pyridazinone derivatives often exhibit limited aqueous solubility, necessitating the use of an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its broad solvency and low toxicity at typical working concentrations.

Causality Behind Experimental Choices:

  • Solvent Selection: DMSO is preferred because it can dissolve a wide range of organic compounds and is miscible with aqueous culture media. However, DMSO itself can inhibit microbial growth at higher concentrations (>1-2% v/v).

  • Solvent Control: It is imperative to run parallel controls containing the highest concentration of the solvent (e.g., DMSO) used in the experiment. This ensures that any observed antimicrobial effect is due to the compound and not the solvent.

  • Sterilization: Stock solutions must be sterile-filtered (e.g., using a 0.22 µm syringe filter) to prevent contamination of the assay.

Protocol: Stock Solution Preparation

  • Accurately weigh 10 mg of this compound powder.

  • Dissolve the compound in the minimum required volume of 100% DMSO to create a high-concentration primary stock (e.g., 10 mg/mL). Ensure complete dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm polytetrafluoroethylene (PTFE) syringe filter into a sterile, light-protected container.

  • Store the stock solution at -20°C. Subsequent dilutions for working solutions should be made in the appropriate sterile broth or solvent.

Microbial Inoculum Standardization

Consistency in the number of microbial cells used is critical for the reproducibility of susceptibility testing.[3] The standard practice is to adjust the turbidity of a bacterial or fungal suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL for bacteria.

Protocol: Inoculum Preparation

  • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies into a tube containing 4-5 mL of sterile saline or broth (e.g., Mueller-Hinton Broth).

  • Vortex the tube thoroughly to create a smooth, homogenous suspension.

  • Adjust the turbidity of the suspension by adding more colonies or sterile saline until its turbidity visually matches that of a 0.5 McFarland standard when viewed against a white background with contrasting black lines.

  • This standardized suspension is now ready for use in the subsequent assays, typically after a further dilution as specified in each protocol.

Tier 1: Preliminary Screening via Agar Well Diffusion

The agar well diffusion assay is a cost-effective and widely used method for initial qualitative screening to determine if a compound possesses any antimicrobial activity.[3][4] The principle relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium, creating a concentration gradient. If the compound is active, it will inhibit the growth of a microbial lawn, resulting in a clear zone of inhibition.[5]

Protocol: Agar Well Diffusion Assay

  • Prepare Mueller-Hinton Agar (MHA) plates. Allow them to dry in a laminar flow hood.

  • Using the standardized inoculum (0.5 McFarland), dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

  • Inoculate the entire surface of the MHA plate by swabbing in three different directions (rotating the plate 60° each time) to ensure a uniform lawn of growth.[5]

  • Allow the plate to dry for 5-10 minutes.

  • Using a sterile cork borer or the wide end of a sterile pipette tip (6-8 mm diameter), punch wells into the agar.[6]

  • Pipette a fixed volume (e.g., 50-100 µL) of the this compound test solution into a designated well.

  • Fill other wells with a positive control (e.g., a known antibiotic like Ciprofloxacin) and a negative control (the solvent, e.g., DMSO, used to dissolve the test compound).

  • Incubate the plates at 35-37°C for 18-24 hours for most bacteria.

  • After incubation, measure the diameter (in mm) of the clear zone of inhibition around each well.

Workflow: Agar Well Diffusion Assay

AgarWellDiffusion cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare Standardized 0.5 McFarland Inoculum C Create Uniform Microbial Lawn A->C B Prepare MHA Plate B->C D Punch Wells in Agar C->D E Add Test Compound, Positive & Negative Controls D->E F Incubate Plate (18-24h, 37°C) E->F G Measure Zone of Inhibition (mm) F->G

Caption: Workflow for the Agar Well Diffusion Assay.

Tier 2: Quantitative Analysis via Broth Microdilution (MIC)

Following a positive result in the preliminary screen, the next logical step is to quantify the compound's potency. The Broth Microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9]

Protocol: Broth Microdilution MIC Assay

  • Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.

  • In well 1, add 100 µL of the this compound working solution (prepared at twice the highest desired final concentration).

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This creates a concentration gradient.

  • Well 11 serves as the growth control (containing only broth and inoculum).

  • Well 12 serves as the sterility control (containing only broth).

  • Prepare the final inoculum by diluting the 0.5 McFarland standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate wells 1 through 11 with 50 µL of this final inoculum. The total volume in each well is now 100 µL.

  • Seal the plate and incubate at 35-37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the plate for turbidity. The MIC is the lowest concentration at which no turbidity (i.e., no growth) is observed.

Workflow: Broth Microdilution MIC Assay

MIC_Workflow A Prepare 96-Well Plate (50µL Broth in Wells 2-12) B Add 100µL Compound (2x Conc) to Well 1 A->B C Perform 2-Fold Serial Dilutions (Wells 1-10) B->C E Inoculate Wells 1-11 (50µL Inoculum) C->E D Prepare Final Inoculum (~5x10^5 CFU/mL) D->E F Incubate Plate (18-24h, 37°C) E->F G Visually Read MIC (Lowest Concentration with No Growth) F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Data Presentation: MIC Results

MIC values should be recorded in a clear, tabular format.

MicroorganismStrain IDThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureusATCC 29213160.5
Escherichia coliATCC 25922640.06
Pseudomonas aeruginosaATCC 27853>1281
Candida albicansATCC 9002832N/A

Note: Data are for illustrative purposes only.

Tier 3: Determining Mode of Action (MBC)

The MIC value reveals the concentration that inhibits growth (bacteriostatic) but does not differentiate from the concentration that kills the organism (bactericidal). The Minimum Bactericidal Concentration (MBC) assay determines the lowest concentration of an agent that results in a ≥99.9% reduction of the initial inoculum.[10][11]

Protocol: MBC Assay

  • Use the 96-well plate from the completed MIC assay.

  • Select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the growth control well.

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated loop or pipette, subculture 10-100 µL from each of these wells onto a fresh, antibiotic-free MHA plate.

  • Spread the inoculum evenly across the plate.

  • Incubate the MHA plates at 35-37°C for 18-24 hours.

  • After incubation, count the number of colonies (CFUs) on each plate.

  • The MBC is the lowest concentration of the compound that produced a ≥99.9% reduction in CFUs compared to the count from the initial growth control inoculum.[12]

Workflow: From MIC to MBC

MBC_Workflow MIC_Plate Completed MIC Plate (After Incubation) Subculture Subculture from MIC, 2x MIC, 4x MIC wells onto MHA Plates MIC_Plate->Subculture Incubate Incubate MHA Plates (18-24h, 37°C) Subculture->Incubate Count Count CFUs on Each Plate Incubate->Count Determine Determine MBC: Lowest concentration with ≥99.9% kill Count->Determine

Caption: Workflow for the Minimum Bactericidal Concentration (MBC) Assay.

Data Interpretation: MBC and the MBC/MIC Ratio

The relationship between the MBC and MIC is a key indicator of the compound's primary effect.

  • Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4), the agent is generally considered bactericidal.[13]

  • Bacteriostatic: If the MBC is greater than four times the MIC (MBC/MIC > 4), the agent is considered bacteriostatic.

Data Presentation: MBC Results

Compound Concentration (from MIC plate)CFU Count on Subculture Plate% Reduction from Inoculum
Growth Control~1.5 x 10⁵0%
MIC (16 µg/mL)5,20096.5%
2x MIC (32 µg/mL)11099.92%
4x MIC (64 µg/mL)5>99.99%

Note: Data are for illustrative purposes only.

In this example, the MBC would be 32 µg/mL. The MBC/MIC ratio is 32/16 = 2, indicating that this compound is bactericidal against this strain of S. aureus.

References

Application Notes & Protocols: A Framework for Efficacy Testing of 5-Ethylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive framework for the preclinical evaluation of 5-Ethylpyridazin-3(2H)-one, a novel compound belonging to the pyridazinone class. The pyridazinone scaffold is a well-established pharmacophore known for its diverse biological activities, including but not limited to anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3] This document outlines a logical, tiered approach to efficacy testing, beginning with broad in vitro screening to identify potential mechanisms of action, followed by more focused cellular and in vivo studies to confirm and quantify therapeutic potential.

The experimental designs detailed herein are intended to be robust and self-validating, incorporating appropriate controls and orthogonal assays to ensure data integrity and build a strong foundation for further development.

Part 1: Initial In Vitro Target Identification and Profiling

The initial phase of efficacy testing for a novel pyridazinone derivative like this compound should focus on identifying its primary biological target(s). Given the known activities of this chemical class, a panel of enzymatic and cell-based assays is recommended to explore potential anti-inflammatory, anti-cancer, and cardiovascular mechanisms.

Anti-Inflammatory Potential: Cyclooxygenase (COX) Inhibition

Many pyridazinone derivatives have demonstrated anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[4][5][6] Therefore, a primary screen should assess the inhibitory activity of this compound against COX-1 and COX-2.

Protocol 1: In Vitro COX Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against COX-1 and COX-2 enzymes.

  • Methodology:

    • Utilize a commercial COX Colorimetric Inhibitor Screening Assay Kit.

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound to generate a range of concentrations for IC50 determination.

    • In a 96-well plate, add the reaction buffer, heme, purified COX-1 or COX-2 enzyme, and the test compound or reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).

    • Incubate the plate according to the manufacturer's instructions to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding arachidonic acid (the substrate).

    • Incubate for the recommended time, then stop the reaction.

    • Measure the absorbance at the specified wavelength to determine the amount of prostaglandin produced.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundExperimentalExperimentalCalculated
Celecoxib (Reference)LiteratureLiteratureLiterature
Ibuprofen (Reference)LiteratureLiteratureLiterature
Anticancer Potential: Kinase Inhibition and Cytotoxicity

Pyridazinone derivatives have also been identified as potent inhibitors of various protein kinases, such as c-Met, which are often dysregulated in cancer.[7] A logical starting point is to screen this compound against a panel of cancer-relevant kinases and assess its cytotoxic effects on various cancer cell lines.

Protocol 2: Kinase Inhibition Profiling

  • Objective: To identify potential kinase targets of this compound.

  • Methodology:

    • Utilize a commercial kinase profiling service that offers a broad panel of purified kinases (e.g., services from Eurofins, Promega, or Reaction Biology).

    • Submit this compound at a standard screening concentration (e.g., 10 µM).

    • The service will perform in vitro kinase activity assays (e.g., radiometric, fluorescence-based) in the presence of the test compound.

    • Data will be reported as the percentage of inhibition of each kinase relative to a vehicle control.

    • Follow up on significant "hits" (e.g., >50% inhibition) with full IC50 determination assays.

Protocol 3: Cell Viability and Cytotoxicity Assay (MTT Assay)

  • Objective: To assess the effect of this compound on the viability of cancer cell lines.[1]

  • Methodology:

    • Select a panel of cancer cell lines relevant to potential kinase hits or common cancer types (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

Workflow for Initial Anticancer Screening:

Caption: Initial workflow for assessing anticancer potential.

Cardiovascular Potential: Phosphodiesterase (PDE) Inhibition

The pyridazinone core is present in compounds that act as phosphodiesterase (PDE) inhibitors, which can lead to vasodilation and other cardiovascular effects.[8][9] Screening against a panel of PDE isozymes is therefore a prudent step.

Protocol 4: In Vitro PDE Inhibition Assay

  • Objective: To determine the inhibitory activity of this compound against various PDE isozymes (e.g., PDE3, PDE4, PDE5).

  • Methodology:

    • Utilize commercially available PDE assay kits for different isozymes.

    • In a suitable assay plate, combine the specific PDE enzyme, the test compound or a reference inhibitor (e.g., milrinone for PDE3, roflumilast for PDE4, sildenafil for PDE5), and the substrate (cAMP or cGMP).

    • Incubate the reaction mixture according to the manufacturer's protocol.

    • Stop the reaction and measure the amount of remaining substrate or the product formed using a suitable detection method (e.g., fluorescence polarization, luminescence).

    • Calculate the percentage of inhibition and determine the IC50 values for each PDE isozyme.

Part 2: Cellular Mechanism of Action Studies

Once a primary mechanism of action is hypothesized from the initial in vitro screens, the next step is to confirm this mechanism in a cellular context.

Cellular Confirmation of Anti-Inflammatory Activity

If this compound shows activity as a COX inhibitor, its anti-inflammatory effects should be verified in a relevant cell model.

Protocol 5: Measurement of Pro-inflammatory Mediators in LPS-stimulated Macrophages

  • Objective: To assess the ability of this compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

  • Methodology:

    • Use a macrophage-like cell line such as RAW 264.7.

    • Seed the cells in 24-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of prostaglandin E2 (PGE2), nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in the supernatant using commercially available ELISA or Griess assay kits.[5][6]

    • Determine the dose-dependent effect of the compound on the production of these inflammatory mediators.

Signaling Pathway for LPS-induced Inflammation:

Caption: Simplified LPS-induced pro-inflammatory signaling.

Cellular Confirmation of Anticancer Activity

If this compound demonstrates cytotoxicity and/or kinase inhibitory activity, further cellular assays are required to elucidate its mechanism of action.

Protocol 6: Cell Cycle Analysis

  • Objective: To determine the effect of this compound on cell cycle progression.

  • Methodology:

    • Treat a sensitive cancer cell line with the IC50 concentration of the compound for 24, 48, and 72 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase.

    • Analyze the DNA content of the cells by flow cytometry.

    • Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify any cell cycle arrest.

Protocol 7: Apoptosis Assay

  • Objective: To determine if this compound induces apoptosis.

  • Methodology:

    • Treat a sensitive cancer cell line with the IC50 concentration of the compound for a relevant time period (e.g., 24-48 hours).

    • Stain the cells with Annexin V-FITC and propidium iodide (PI).

    • Analyze the cells by flow cytometry.

    • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

    • Confirm apoptosis by Western blotting for cleaved caspase-3 and PARP.

Part 3: In Vivo Efficacy Evaluation

Positive and well-characterized in vitro and cellular data provide the rationale for advancing to in vivo efficacy studies. The choice of animal model will depend on the primary indication identified.

In Vivo Anti-Inflammatory Efficacy

Protocol 8: Carrageenan-Induced Paw Edema Model

  • Objective: To evaluate the acute anti-inflammatory activity of this compound in vivo.

  • Methodology:

    • Use male Wistar rats or Swiss albino mice.

    • Administer this compound orally or intraperitoneally at various doses. Administer a reference drug (e.g., indomethacin) to a positive control group and the vehicle to a negative control group.

    • After a set pre-treatment time (e.g., 1 hour), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

In Vivo Anticancer Efficacy

Protocol 9: Human Tumor Xenograft Model

  • Objective: To evaluate the antitumor efficacy of this compound in vivo.

  • Methodology:

    • Use immunodeficient mice (e.g., nude or SCID mice).

    • Implant a sensitive human cancer cell line subcutaneously into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into treatment groups (vehicle control, this compound at different doses, positive control drug).

    • Administer the treatments according to a predetermined schedule (e.g., daily oral gavage).

    • Measure the tumor volume and body weight of the mice 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

Experimental Workflow for In Vivo Studies:

Caption: Workflow for in vivo efficacy evaluation.

Part 4: Data Analysis and Interpretation

Rigorous statistical analysis is crucial for the interpretation of efficacy data.

  • In Vitro Data: IC50 values should be calculated using non-linear regression analysis. Statistical significance between groups should be determined using appropriate tests such as t-tests or ANOVA followed by post-hoc tests.

  • In Vivo Data: Tumor growth curves should be analyzed using repeated measures ANOVA. The final tumor volumes and weights should be compared using ANOVA or the Kruskal-Wallis test. Survival data, if collected, should be analyzed using Kaplan-Meier curves and the log-rank test.

By following this structured and comprehensive approach, researchers can thoroughly evaluate the therapeutic potential of this compound and build a robust data package to support its further development.

References

Formulation of 5-Ethylpyridazin-3(2H)-one for in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Formulation of 5-Ethylpyridazin-3(2H)-one for In Vivo Preclinical Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Formulation Challenge for Pyridazinone-Based Investigational Drugs

The pyridazinone scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including cardiovascular and anticancer effects.[1][2] this compound is a member of this promising class of heterocyclic compounds. However, a significant hurdle in the preclinical evaluation of such novel chemical entities is often their poor aqueous solubility.[3][4] This characteristic can lead to low and erratic bioavailability, complicating the interpretation of in vivo efficacy and toxicology studies.[5]

This guide, developed from the perspective of a Senior Application Scientist, provides a systematic, field-proven framework for developing a viable formulation for this compound. We will move beyond simple recipes to explain the causality behind formulation choices, empowering researchers to rationally select and prepare a vehicle tailored to their specific experimental needs (e.g., dose, route of administration, and study duration). Our approach is grounded in a tiered strategy, starting with the simplest methods and progressing to more complex systems as required.

Section 1: Pre-formulation Assessment - The Foundation of Rational Design

Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is paramount. While specific experimental data for this compound is not widely published, we can draw authoritative inferences from closely related analogs. A study on 6-phenylpyridazin-3(2H)-one provides excellent solubility data in various pharmaceutically relevant solvents, which serves as a strong starting point for our formulation design.[6]

Key Insight: The solubility profile of a compound dictates the formulation strategy. High solubility in organic solvents like DMSO and PEG-400, coupled with extremely low aqueous solubility, immediately suggests that co-solvent or dispersion-based systems will be necessary.[6]

Table 1: Mole Fraction Solubility of a Surrogate Pyridazinone Analog (6-phenylpyridazin-3(2H)-one) in Common Pharmaceutical Solvents at 318.2 K (45°C)

SolventMole Fraction Solubility (x 10⁻²)Vehicle Type Suitability
Water0.00126Very Poor (Requires solubilization)
Ethanol0.822Co-solvent
Propylene Glycol (PG)1.50Co-solvent
Polyethylene Glycol 400 (PEG-400)41.2Excellent Co-solvent/Vehicle
Transcutol®34.6Excellent Co-solvent/Vehicle
Dimethyl Sulfoxide (DMSO)47.3Excellent Co-solvent (use with caution)

Data adapted from Shakeel et al., 2019.[6] This data is for a structural analog and should be used as a guiding principle; empirical testing with this compound is required.

The pre-formulation workflow is a critical, systematic process to de-risk the subsequent in vivo studies.

G cluster_0 Pre-formulation Workflow A Physicochemical Characterization (pKa, LogP, Melting Point) B Aqueous & Solvent Solubility Screening A->B informs C Preliminary Vehicle Compatibility & Selection B->C dictates D Short-Term Stability Assessment (e.g., 24h) C->D requires

Caption: High-level workflow for pre-formulation assessment.

Section 2: A Tiered Strategy for Formulation Development

We advocate for a tiered approach to formulation development. This strategy prioritizes the simplest and most inert vehicle possible to minimize confounding effects from excipients, while providing clear escalation paths if solubility requirements are not met.

G Start Determine Required Dose (mg/kg) & Dosing Volume (mL/kg) CheckSuspension Is an aqueous suspension feasible? Start->CheckSuspension Tier1 Tier 1: Aqueous Suspension (e.g., 0.5% CMC) CheckSuspension->Tier1 Yes CheckCoSolvent Is the required concentration achieved and stable? CheckSuspension->CheckCoSolvent No (Dose too high) Tier1->CheckCoSolvent Tier2 Tier 2: Co-Solvent System (e.g., PEG-400, Tween 80) CheckCoSolvent->Tier2 No (Precipitation occurs) Final Proceed to Dosing & Stability Validation CheckCoSolvent->Final Yes Tier2->Final

Caption: Decision tree for selecting a formulation strategy.

Tier 1: Aqueous Suspension (For Oral Administration)

This is the preferred starting point for oral (PO) studies if the required dose is relatively low. It avoids organic solvents that could affect drug metabolism or cause local irritation.

  • Principle: The compound is milled to a fine, uniform particle size (micronization) to increase surface area and then suspended in a viscous aqueous vehicle.[4] The suspending agent, such as carboxymethylcellulose (CMC), prevents the rapid settling of drug particles, ensuring dose uniformity.[7]

  • Best For: Low-dose oral studies; compounds with moderate particle stability.

  • Limitations: Not suitable for intravenous (IV) or intraperitoneal (IP) injection. May not provide sufficient exposure for high-dose studies due to dissolution rate-limited absorption.[5]

Tier 2: Co-Solvent and Surfactant Systems (For Oral, IP, and IV Administration)

When a true solution is required or higher concentrations are needed, co-solvent and surfactant-based systems are the workhorses of preclinical development.

  • Principle:

    • Co-solvents (e.g., PEG-400, propylene glycol) are water-miscible organic solvents that reduce the polarity of the aqueous vehicle, allowing it to solubilize hydrophobic compounds.[8][9]

    • Surfactants (e.g., Polysorbate 80 [Tween 80], Cremophor EL) are amphiphilic molecules that, above their critical micelle concentration, form micelles that encapsulate the poorly soluble drug in their hydrophobic core, rendering it "soluble" in the aqueous phase.[10][11]

  • Best For: Achieving higher dose concentrations; enabling parenteral (IP, IV) administration.

  • Limitations: Co-solvents and surfactants are not inert and can have their own biological effects or toxicities (e.g., hemolysis from high surfactant concentrations, CNS effects from DMSO). Their use must be minimized and justified.

Table 2: Recommended Starting Formulations for In Vivo Studies

Formulation IDVehicle CompositionPrimary Route(s)Key Considerations
F1 (Suspension) 0.5% (w/v) Na-CMC, 0.1% (v/v) Tween 80 in sterile waterPOSimple, minimizes excipient effects. Requires constant agitation during dosing.
F2 (Co-solvent) 10% DMSO, 40% PEG-400, 50% SalinePO, IPHigh solubilizing power.[6] Potential for DMSO-related toxicity; use lowest % possible.
F3 (Co-solvent) 20% (v/v) PEG-400, 5% (v/v) Tween 80 in SalinePO, IP, IV (with caution)Good balance of safety and efficacy. Must be sterile filtered for IV use.
F4 (Surfactant) 5-10% (v/v) Cremophor EL in SalineIVFor compounds that are extremely difficult to solubilize. Associated with hypersensitivity risks.

Section 3: Detailed Experimental Protocols

These protocols are designed to be self-validating, with built-in quality control steps. Always use aseptic techniques, especially for preparing formulations for parenteral administration.

Protocol 1: Preparation of an Oral Suspension (Vehicle F1)

Objective: To prepare a 100 mL stock of a 0.5% Na-CMC, 0.1% Tween 80 aqueous suspension vehicle.

Materials:

  • Sodium Carboxymethylcellulose (Na-CMC, low viscosity)

  • Polysorbate 80 (Tween 80)

  • Sterile water or Water for Injection (WFI)

  • This compound (micronized, if possible)

  • Glass beaker and stir plate

  • Magnetic stir bar

  • Graduated cylinders

Methodology:

  • Prepare the Vehicle: a. Add ~90 mL of sterile water to a beaker with a magnetic stir bar. b. Heat the water to ~60-70°C while stirring. This improves the dispersion of CMC. c. Slowly sprinkle 0.5 g of Na-CMC onto the vortex of the stirring water to prevent clumping. d. Continue stirring until the CMC is fully dissolved and the solution is clear (may take 30-60 minutes). e. Turn off the heat and allow the solution to cool to room temperature. f. Add 0.1 mL of Tween 80 to the solution. g. QS (add quantity sufficient) to a final volume of 100 mL with sterile water and stir until homogeneous.

  • Prepare the Drug Suspension: a. Weigh the required amount of this compound for your target concentration (e.g., for a 10 mg/mL suspension in 10 mL, weigh 100 mg). b. Place the powder in a glass mortar. c. Add a small volume (~1 mL) of the prepared vehicle and triturate (grind) with the pestle to form a smooth, uniform paste. This "wetting" step is critical to ensure fine dispersion. d. Gradually add the remaining vehicle in small portions, mixing thoroughly after each addition. e. Transfer the final suspension to an appropriate container.

  • Quality Control:

    • Visual Inspection: The final product should be a uniform, milky suspension. Check for any large clumps or rapid precipitation.

    • Dose Uniformity: Maintain constant, vigorous stirring (e.g., with a stir plate) immediately before and during dose withdrawal to ensure homogeneity.

Protocol 2: Preparation of a PEG-400/Saline Co-Solvent Formulation (Vehicle F3)

Objective: To prepare a 10 mL formulation of this compound at a target concentration (e.g., 20 mg/mL).

Materials:

  • This compound

  • Polyethylene Glycol 400 (PEG-400)

  • Polysorbate 80 (Tween 80)

  • Sterile 0.9% Saline

  • Sterile conical tube (e.g., 15 mL)

  • Vortex mixer and/or sonicator

Methodology:

  • Weigh the Compound: Accurately weigh 200 mg of this compound and place it into the 15 mL conical tube.

  • Add Excipients: a. Add 2.0 mL of PEG-400 to the tube. b. Add 0.5 mL of Tween 80 to the tube.

  • Initial Solubilization: Vortex the mixture vigorously for 2-5 minutes. If the solid is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes until a clear solution is obtained. Gentle warming (<40°C) may be used if necessary.

  • Add Saline: Once the compound is fully dissolved in the organic phase, slowly add sterile saline while vortexing. Add saline to a final total volume of 10 mL.

  • Quality Control:

    • Visual Inspection: The final formulation must be a clear, particle-free solution. If any cloudiness or precipitation (crash-out) occurs, the formulation is not viable at that concentration and must be reformulated with a stronger solvent system or at a lower concentration.

    • For IV Use: The final solution MUST be passed through a 0.22 µm sterile syringe filter (e.g., PVDF or PES) into a sterile vial to remove any potential particulates and ensure sterility.

Section 4: Administration Route and Final Considerations

  • Oral (PO): Suspensions (F1) are often suitable. Co-solvent systems (F2, F3) can be used to achieve higher exposure.

  • Intraperitoneal (IP): Co-solvent systems (F2, F3) are generally acceptable. Always observe animals for any signs of irritation post-injection. The total volume should be kept low (typically ≤10 mL/kg in mice).

  • Intravenous (IV): This route is the least forgiving. Only clear, particle-free solutions may be injected. Vehicle F3, after sterile filtration, is a candidate. The injection must be administered slowly to avoid acute toxicity from the excipients. A formulation like F4 with Cremophor should be reserved for cases where other options have failed, due to its known side effects.[8]

Stability: Most solution/suspension formulations should be prepared fresh daily and stored at 2-8°C, protected from light. A 24-hour stability check at room temperature and 4°C should be performed during development by visually inspecting for any precipitation.

Conclusion

The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation. By employing a systematic, tiered approach grounded in the physicochemical properties of the compound, researchers can overcome the challenge of poor aqueous solubility. Starting with a simple aqueous suspension for oral studies and escalating to rationally designed co-solvent systems for parenteral routes provides a robust pathway to generating reliable and interpretable preclinical data. The protocols and principles outlined in this guide offer a comprehensive framework for achieving consistent and effective drug delivery for this promising class of molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Ethylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Ethylpyridazin-3(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important pyridazinone derivative. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and direct method for synthesizing this compound is through the cyclocondensation reaction of a γ-ketoacid with hydrazine hydrate. In this specific case, the likely starting material is 3-oxohexanoic acid or its ester derivative. The reaction involves the formation of a hydrazone intermediate, followed by an intramolecular cyclization to form the pyridazinone ring, with the elimination of water.

Q2: What are the critical parameters that influence the yield of the reaction?

Several factors can significantly impact the yield of this compound synthesis.[1] Key parameters to control include:

  • Purity of Starting Materials: Impurities in the 3-oxohexanoic acid or hydrazine hydrate can lead to undesirable side reactions.[1]

  • Reaction Temperature: The temperature needs to be carefully controlled to ensure the reaction proceeds to completion without causing degradation of the product or reactants.[1]

  • Solvent Selection: Protic solvents like ethanol or acetic acid are commonly used as they can facilitate the reaction.[1]

  • Water Removal: As water is a byproduct of the cyclization, its effective removal can drive the equilibrium towards the product.[1]

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. A suitable solvent system for pyridazinone derivatives is Toluene: Ethyl acetate: Formic acid (5:4:1).[2]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Problem 1: Low Yield of this compound

A low yield is one of the most common challenges in pyridazinone synthesis.[1] The following troubleshooting workflow can help identify and resolve the root cause.

Low_Yield_Troubleshooting start Low Yield Observed check_reagents Verify Purity of Starting Materials (3-oxohexanoic acid, Hydrazine) start->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp Reagents Pure optimize_solvent Evaluate Solvent Choice (e.g., Ethanol, Acetic Acid) optimize_temp->optimize_solvent Temperature Optimized water_removal Implement Effective Water Removal (e.g., Dean-Stark) optimize_solvent->water_removal Solvent Appropriate side_reactions Investigate Potential Side Reactions water_removal->side_reactions Water Removed incomplete_reaction Incomplete Reaction side_reactions->incomplete_reaction Yes degradation Product/Reactant Degradation side_reactions->degradation Yes end Improved Yield side_reactions->end No incomplete_reaction->optimize_temp Increase Time/Temp degradation->optimize_temp Decrease Temp

Detailed Remediation Steps:

  • Purity of Starting Materials:

    • 3-Oxohexanoic Acid: This starting material can be prone to decarboxylation. It is advisable to use it fresh or verify its purity by NMR or titration before use.

    • Hydrazine Hydrate: Use a fresh bottle of hydrazine hydrate, as it can absorb carbon dioxide from the atmosphere, reducing its reactivity.

  • Reaction Temperature Optimization:

    • If the reaction is incomplete (as determined by TLC), consider increasing the temperature gradually.

    • If you observe the formation of dark-colored byproducts, the temperature may be too high, leading to decomposition. In this case, reduce the reaction temperature.

  • Solvent Choice:

    • Ethanol is a good starting point as it effectively dissolves both reactants.

    • Glacial acetic acid can also be used and can catalyze the reaction, but it may require more rigorous purification steps.

  • Water Removal:

    • For reactions conducted in solvents like toluene, a Dean-Stark apparatus is highly effective for azeotropically removing water and driving the reaction to completion.

Problem 2: Formation of Impurities and Side Products

The presence of significant impurities can complicate purification and reduce the overall yield.

Common Side Reactions:

  • N-N Bond Cleavage: At excessively high temperatures, the N-N bond in the pyridazinone ring can cleave, leading to a mixture of degradation products.[1]

  • Formation of Diazines: In some cases, over-oxidation can lead to the formation of aromatic pyridazine, which may be difficult to separate from the desired product.

Mitigation Strategies:

Side Product/IssuePotential CauseRecommended Action
Dark, Tarry Substance High reaction temperatureReduce the reaction temperature and monitor the reaction closely using TLC.
Multiple Unidentified Spots on TLC Impure starting materials or side reactionsPurify starting materials before use. Consider a lower reaction temperature and shorter reaction time.
Product is Difficult to Crystallize Presence of oily impuritiesPurify the crude product using column chromatography before attempting recrystallization.

Experimental Protocol: Purification of this compound

  • Initial Work-up: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. If a solid has precipitated, filter the crude product. If not, remove the solvent under reduced pressure.

  • Acid-Base Extraction (Optional): Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane). Wash with a saturated sodium bicarbonate solution to remove any unreacted acidic starting material, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate.

  • Column Chromatography: If significant impurities are present, purify the crude product by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes is often effective.

  • Recrystallization: The purified this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[3]

Problem 3: Inconsistent Reaction Outcomes

Variability in yield and purity between batches is a common frustration. A systematic approach to reaction setup and execution is key to achieving reproducibility.

Reproducibility_Workflow start Inconsistent Results reagent_quality Standardize Reagent Source and Purity Checks start->reagent_quality reaction_setup Consistent Reaction Setup (Glassware, Stirring Rate) reagent_quality->reaction_setup parameter_control Precise Control of Parameters (Temp, Time, Addition Rate) reaction_setup->parameter_control workup Standardized Work-up and Purification Protocol parameter_control->workup end Reproducible Synthesis workup->end

Key Recommendations for Reproducibility:

  • Reagent Equivalents: Ensure the molar ratios of your reactants are consistent in every run.

  • Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Stirring: Maintain a consistent and efficient stirring rate to ensure a homogeneous reaction mixture.

  • Detailed Record Keeping: Document all reaction parameters, observations, and analytical data for each experiment to identify sources of variability.

References

Technical Support Center: Optimization of Reaction Conditions for 5-Ethylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis and optimization of 5-Ethylpyridazin-3(2H)-one. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-tested insights to help you navigate common experimental challenges. This document is structured to provide quick answers through FAQs and detailed solutions for specific issues in the troubleshooting section.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of this compound.

Q1: What is the most common and reliable synthetic route for this compound?

A1: The most prevalent and dependable method for synthesizing pyridazin-3(2H)-one cores is the condensation of a γ-keto acid or its ester equivalent with hydrazine.[1][2] For this compound, the logical starting material would be 3-oxohexanoic acid or an ester thereof (e.g., ethyl 3-oxohexanoate), which is reacted with hydrazine hydrate. The reaction typically proceeds via a cyclocondensation mechanism, forming the heterocyclic ring.[2]

Q2: Can you briefly explain the reaction mechanism?

A2: Certainly. The synthesis involves a two-step process. First, the more nucleophilic nitrogen of hydrazine attacks the ketone carbonyl of the γ-keto acid, forming a hydrazone intermediate. The second step is an intramolecular cyclization where the terminal nitrogen of the hydrazone attacks the carboxylic acid (or ester) carbonyl. This is followed by the elimination of a water molecule to form the stable six-membered pyridazinone ring.[2][3] An acidic medium can help catalyze the final dehydration step.[3]

Q3: What are the most critical reaction parameters to control for optimal yield and purity?

A3: Success in this synthesis hinges on the careful control of several key parameters:

  • Purity of Starting Materials: Ensure the γ-keto acid and hydrazine hydrate are of high purity. Impurities can lead to significant side reactions.[3]

  • Reaction Temperature: Temperature is a double-edged sword. While higher temperatures can increase the reaction rate, they can also promote the decomposition of reactants or the formation of byproducts.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to find the optimal balance.

  • Solvent Choice: Protic solvents like ethanol, methanol, or acetic acid are commonly used as they can facilitate the proton transfer steps in the mechanism.[3] The solvent's boiling point will also dictate the accessible temperature range for the reaction.

  • pH Control: The pH of the reaction medium can be critical. Mildly acidic conditions often favor the final dehydration step of the cyclization.[3]

Q4: What are the essential safety precautions when working with hydrazine?

A4: Hydrazine and its hydrate are toxic and potentially explosive. Always handle hydrazine hydrate in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes, and do not heat it in a closed system.

Troubleshooting Guide

This section provides a question-and-answer format to address specific experimental problems.

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of this compound. What are the likely causes and how can I fix this?

A: Low yield is a frequent challenge. Let's break down the potential causes systematically.

  • Possible Cause 1: Purity and Reactivity of Reagents

    • Insight: Hydrazine hydrate can degrade over time. The γ-keto acid precursor might contain impurities that inhibit the reaction.

    • Solution: Use freshly opened or recently purified hydrazine hydrate. Verify the purity of your 3-oxohexanoic acid (or ester) via techniques like NMR or melting point analysis before starting the reaction.[3]

  • Possible Cause 2: Suboptimal Reaction Temperature

    • Insight: The cyclization and dehydration steps require sufficient thermal energy. If the temperature is too low, the reaction may be incomplete, stalling at the hydrazone intermediate stage.[3]

    • Solution: Typically, these reactions are run at reflux.[1][3] Ensure your heating apparatus is maintaining a consistent and appropriate temperature for the solvent used (e.g., ~78 °C for ethanol). Monitor the reaction's progress using TLC to determine if increasing the temperature or extending the reaction time is necessary.

  • Possible Cause 3: Inefficient Water Removal

    • Insight: The final ring-closing step is a dehydration reaction, which is reversible. The presence of excess water can push the equilibrium back towards the intermediate, reducing the final product yield.[3]

    • Solution: If refluxing in a standard setup is insufficient, consider using a Dean-Stark apparatus to azeotropically remove water as it is formed. This is particularly effective when using solvents like toluene. Alternatively, adding molecular sieves to the reaction mixture can also help sequester water.[3]

  • Possible Cause 4: Incorrect Stoichiometry

    • Insight: While a 1:1 molar ratio of keto acid to hydrazine is theoretically required, using a slight excess of hydrazine (e.g., 1.1 to 1.2 equivalents) can sometimes help drive the reaction to completion, especially if the keto acid is precious.

    • Solution: Carefully calculate and measure the molar equivalents of your reactants. Consider performing a small-scale trial with a slight excess of hydrazine hydrate to see if it improves the yield.

Problem 2: Significant Impurity Formation Detected by TLC/NMR

Q: My crude product analysis shows multiple spots on TLC and extra peaks in the NMR spectrum. What are the common side products and how can I minimize them?

A: The formation of side products is a clear indication that reaction conditions need optimization.

  • Possible Cause 1: Stable Hydrazone Intermediate

    • Insight: The initial product of the reaction is the hydrazone. If the subsequent cyclization is slow or incomplete, this hydrazone can be a major byproduct.[3] It will appear as a separate spot on a TLC plate.

    • Solution: To favor cyclization, ensure the reaction is heated for a sufficient duration. As mentioned, mildly acidic conditions (e.g., using acetic acid as a solvent or co-solvent) can catalyze the dehydration and ring closure, pushing the reaction past the hydrazone stage.[3]

  • Possible Cause 2: Formation of Regioisomers (if applicable)

    • Insight: While less common with a symmetric reagent like hydrazine, if a substituted hydrazine (e.g., phenylhydrazine) were used with an unsymmetrical dicarbonyl compound, the formation of two different regioisomers is possible.[3]

    • Solution: For the synthesis of this compound with hydrazine, this is not a primary concern. However, it is a crucial consideration for more complex pyridazinone syntheses. Careful control of temperature and catalyst can sometimes influence regioselectivity.

  • Possible Cause 3: Product Degradation

    • Insight: Excessively high temperatures or prolonged reaction times can sometimes lead to the degradation of the desired pyridazinone product.

    • Solution: Monitor the reaction closely. Once TLC indicates the consumption of the starting material and formation of the product, proceed with the work-up. Avoid unnecessarily long reflux times. A summary of typical reaction conditions from literature can be a helpful guide.

ParameterRecommended ConditionRationale
Solvent Ethanol, Acetic AcidProtic solvents facilitate the reaction mechanism.[3]
Temperature Reflux (e.g., 78-118 °C)Provides energy for cyclization/dehydration.[1][3]
Hydrazine eq. 1.0 - 1.2Slight excess can improve conversion.
Reaction Time 2 - 18 hoursMonitor by TLC to determine completion.[1]
Problem 3: Difficulty with Product Isolation and Purification

Q: I'm having trouble getting my product to crystallize. It remains an oil or is difficult to purify. What should I do?

A: Isolation issues are common but can be overcome with the right techniques.

  • Possible Cause 1: Inappropriate Crystallization Solvent

    • Insight: The product may be too soluble in the chosen solvent, preventing precipitation. Conversely, if it's too insoluble, impurities can get trapped within the solid.

    • Solution: For pyridazinones, recrystallization from aqueous ethanol is often effective.[4] If your product is an oil, try dissolving it in a minimum amount of a good solvent (like hot ethanol or dichloromethane) and then slowly add a poor solvent (an "anti-solvent" like hexane or ether) until turbidity persists. Cooling this mixture slowly can induce crystallization.

  • Possible Cause 2: Oily Product

    • Insight: The presence of residual solvent or minor impurities can sometimes inhibit crystallization, resulting in an oil.

    • Solution: Ensure the crude product is thoroughly dried under vacuum to remove any residual solvent. If it remains an oil, try scratching the inside of the flask with a glass rod at the solvent-air interface. This can create nucleation sites for crystal growth. Seeding the oil with a tiny crystal from a previous successful batch (if available) is also a very effective method. If all else fails, purification via column chromatography may be necessary.

Visualized Workflows and Logic

To further aid in your experimental design and troubleshooting, the following diagrams illustrate key processes.

G cluster_0 Synthesis Workflow start Reactants: γ-Keto Acid + Hydrazine Hydrate reaction Cyclocondensation (Reflux in Ethanol/AcOH) start->reaction 1. Mix & Heat workup Reaction Work-up (Cooling, Filtration) reaction->workup 2. Monitor by TLC purification Purification (Recrystallization) workup->purification 3. Isolate Crude Solid product Pure this compound purification->product 4. Characterize (NMR, MP)

Caption: General workflow for the synthesis of this compound.

G cluster_1 Troubleshooting: Low Yield start Low Yield Observed? check_reagents Are reagents pure and fresh? start->check_reagents check_temp Is temperature optimal (reflux)? check_reagents->check_temp Yes solution_reagents Solution: Use fresh hydrazine, purify keto acid. check_reagents->solution_reagents No check_water Is water being removed effectively? check_temp->check_water Yes solution_temp Solution: Ensure consistent reflux, monitor with TLC. check_temp->solution_temp No solution_water Solution: Use Dean-Stark or molecular sieves. check_water->solution_water No

Caption: Decision tree for troubleshooting low product yield.

Detailed Experimental Protocol

Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one (Example Protocol)

This protocol for a related compound illustrates the general procedure which can be adapted for this compound by substituting the appropriate γ-keto acid.[3]

  • Reactant Preparation: Dissolve β-benzoylpropionic acid (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Hydrazine Addition: Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Reaction: Reflux the reaction mixture for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (Thin Layer Chromatography).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Isolation: The product will often precipitate upon cooling. Collect the crude product by vacuum filtration.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., aqueous ethanol) to obtain the pure product.

References

Stability issues of 5-Ethylpyridazin-3(2H)-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Science Team

Welcome to the technical support center for 5-Ethylpyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered when working with this compound in solution. While specific degradation kinetics for this compound are not extensively published, the stability profile can be reliably inferred from the well-documented chemistry of the pyridazinone scaffold, a privileged structure in medicinal chemistry.[1][2]

This document provides troubleshooting guides and frequently asked questions (FAQs) to help you ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

A1: this compound belongs to the pyridazinone class of N-heterocyclic compounds.[3][4][5] This scaffold is of significant interest due to the diverse biological activities reported for its derivatives, including anti-inflammatory, cardiovascular, and anticancer properties.[6][7] The stability of any small molecule in solution is critical for experimental accuracy and reproducibility.[8] Degradation of the compound leads to a decrease in its effective concentration, potentially causing inconsistent or erroneous results in biological assays.[9]

Q2: What are the primary factors that can cause this compound to degrade in my experiments?

A2: The stability of this compound in solution is primarily influenced by a combination of chemical and physical factors:

  • pH: The pyridazinone ring contains a lactam-like (amide) bond which can be susceptible to hydrolysis under strongly acidic or basic conditions.[10][11]

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including hydrolysis and oxidation.[12]

  • Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide or even dissolved atmospheric oxygen, can lead to the oxidation of the heterocyclic ring.[10]

  • Light Exposure: Many heterocyclic compounds are photosensitive and can undergo photolytic degradation upon exposure to UV or even ambient light.[13][14]

  • Solvent: The choice of solvent can impact stability. While DMSO is a common solvent for stock solutions, aqueous buffers used in final assays are where hydrolysis is most likely to occur.

Q3: What are the visible signs that my solution of this compound might be degrading?

A3: While analytical confirmation is necessary, visual cues can indicate potential instability. These include a change in the color of the solution, the appearance of cloudiness (turbidity), or the formation of a precipitate. These changes suggest that the parent compound is being converted into new chemical entities that may have different solubility properties.

Q4: What are the recommended storage conditions for stock solutions of this compound?

A4: To ensure maximum longevity, stock solutions, typically prepared in an anhydrous solvent like DMSO, should be stored at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air. For aqueous working solutions, it is highly recommended to prepare them fresh for each experiment from the frozen stock.[9] If temporary storage of aqueous solutions is unavoidable, they should be kept at 2-8°C and protected from light.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: My experimental results show inconsistent or lower-than-expected biological activity.

Question: I'm using this compound in a cell-based assay, but my dose-response curves are variable, and the potency seems lower than anticipated. Could this be a stability problem?

Answer: Yes, inconsistent or reduced bioactivity is a classic symptom of compound degradation.[8]

  • Causality: If the compound degrades in your assay medium over the course of the experiment (e.g., during a 24- or 48-hour incubation), the actual concentration of the active molecule is continuously decreasing. This leads to an underestimation of its true potency (a rightward shift in the IC₅₀) and can introduce significant variability between experiments.

  • Recommended Actions:

    • Time-Course Stability Study: Perform a preliminary experiment to assess the stability of this compound directly in your experimental buffer or cell culture medium. Incubate the compound under the exact assay conditions (e.g., 37°C, 5% CO₂) and take aliquots at different time points (e.g., 0, 2, 6, 12, 24 hours).

    • Quantify Remaining Compound: Analyze the aliquots using a validated stability-indicating analytical method, such as HPLC-UV.[15] A decrease in the peak area of the parent compound over time confirms instability.

    • Optimize Assay Protocol: If degradation is confirmed, consider reducing the incubation time of your main experiment. Alternatively, if the assay allows, you might replenish the compound at intermediate time points.

    • Prepare Fresh Solutions: Always prepare your working solutions immediately before adding them to your assay.[9] Do not use aqueous solutions that have been stored for extended periods.

Issue 2: I see unexpected peaks appearing in my HPLC or LC-MS analysis.

Question: When I analyze my working solution of this compound, I see the main peak for the compound, but there are also several new, smaller peaks that grow over time. What are these?

Answer: The appearance and growth of new peaks are direct evidence of chemical degradation. These new peaks represent the degradation products of this compound.

  • Causality: Stress factors like pH, temperature, or light are causing the parent molecule to break down into different chemical structures.[16][17] A stability-indicating analytical method is designed to separate these new degradant peaks from the peak of the intact parent compound.[15]

  • Recommended Actions:

    • Characterize Degradation Profile: The most systematic way to understand these new peaks is to perform a forced degradation study.[18] This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to accelerate the formation of potential degradation products. This study will help you build a "fingerprint" of the degradation profile.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector with your HPLC to assess the peak purity of your main compound. Co-elution of a degradant with the parent peak can lead to inaccurate quantification.

    • Identify Degradants (Optional): If the identity of the degradation products is important for your research (e.g., to see if they are active or toxic), you can use techniques like high-resolution LC-MS/MS for structural elucidation.

    • Refine Integration Methods: Ensure your chromatography data system is accurately integrating only the parent peak for quantification and not any small, co-eluting impurity peaks.

Issue 3: My solution of this compound changes color or a precipitate forms.

Question: I dissolved this compound in my aqueous buffer, and after some time at room temperature, it turned slightly yellow and a fine precipitate appeared. What is happening?

Answer: This indicates either significant degradation leading to colored and/or insoluble byproducts, or that the compound's solubility limit in the aqueous buffer has been exceeded, possibly triggered by a change in the solution's properties due to degradation.

  • Causality:

    • Degradation: The pyridazinone ring or its substituents may degrade into extended conjugated systems, which often absorb visible light and appear colored. Ring-opening or polymerization can lead to products that are less soluble than the parent compound.

    • Solubility: The apparent solubility of a compound can decrease if it degrades into a less soluble form. It's also possible that a slight change in pH due to degradation could affect the solubility of the parent compound itself.

  • Recommended Actions:

    • Verify Solubility: First, confirm the solubility of this compound in your specific buffer at the desired concentration and temperature. You may need to use a small percentage of a co-solvent like DMSO (typically <0.5% in final assay) to maintain solubility.

    • Protect from Light: Store the solution in an amber vial or wrap it in foil to rule out photodegradation, which can sometimes produce colored products.[14]

    • Control pH: Ensure your buffer has sufficient capacity to maintain the target pH throughout the experiment.

    • Analyze Both Supernatant and Precipitate: If possible, separate the precipitate by centrifugation. Analyze the supernatant by HPLC to quantify the amount of compound remaining in solution. The precipitate can be redissolved in a strong organic solvent and analyzed to determine if it is the parent compound or a degradation product.

Scientific Protocols & Methodologies

Protocol 1: Forced Degradation Study

This protocol provides a framework for intentionally degrading this compound to understand its liabilities. The goal is to achieve 5-20% degradation to produce a sufficient amount of degradants for analytical detection without completely consuming the parent compound.[16]

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For each stress condition, dilute the stock solution with the respective stressor solution to a final concentration of ~100 µg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C. Sample at 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C. Sample at 2, 4, 8, and 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light. Sample at 2, 4, 8, and 24 hours.[10]

  • Thermal Degradation: Keep the solution (in a neutral buffer, e.g., pH 7.4 PBS) at 80°C in a controlled oven. Sample at 24, 48, and 72 hours.

  • Photolytic Degradation: Expose the solution (in a neutral buffer) in a quartz cuvette to a photostability chamber with a light source that meets ICH Q1B guidelines (e.g., option 2: cool white fluorescent and near-UV lamps). Maintain a control sample wrapped in foil at the same temperature. Sample after an overall illumination of 1.2 million lux hours and an integrated near-UV exposure of 200 watt hours/square meter.[13]

3. Sample Analysis:

  • At each time point, withdraw an aliquot.

  • For acid and base samples, neutralize with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a final concentration of ~10 µg/mL with the mobile phase.

  • Analyze by a stability-indicating HPLC method (see Protocol 2).

4. Data Interpretation:

  • Calculate the percentage of degradation by comparing the parent peak area in the stressed sample to that of an unstressed control sample at the same time point.

  • Observe the chromatograms for the appearance and separation of degradation product peaks.

Table 1: Expected Outcome Summary for Forced Degradation Study
Stress ConditionReagent/ParameterExpected DegradationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°CModerate to HighHydrolysis of the cyclic amide (lactam) bond, potential ring opening.[11]
Base Hydrolysis 0.1 M NaOH, 60°CModerate to HighHydrolysis of the cyclic amide (lactam) bond.[11]
Oxidation 3% H₂O₂, RTModerateN-oxidation, ring hydroxylation, or oxidation of the ethyl group.
Thermal 80°C, Neutral pHLow to ModerateGeneral acceleration of other degradation pathways (e.g., hydrolysis).
Photolysis ICH Q1B LightPossibleRing rearrangement or cleavage, radical-mediated degradation.[13][19]
Protocol 2: Stability-Indicating HPLC-UV Method

This protocol describes a general-purpose reverse-phase HPLC method suitable for separating this compound from its potential degradation products.[15][20]

  • Instrumentation: HPLC with UV/PDA Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-22 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (or λmax of the compound, determined by UV scan).

  • Method Validation: The method's ability to be "stability-indicating" is confirmed during the forced degradation study by demonstrating that all degradation product peaks are baseline-resolved from the parent compound peak.

Visualizations: Degradation Pathways and Workflows

Inferred Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound under hydrolytic and oxidative stress conditions.

G parent This compound hydrolysis_prod Ring-Opened Hydrolysis Product (γ-Keto Acid Derivative) parent->hydrolysis_prod  Acid/Base  Hydrolysis (H₂O) oxidation_prod1 N-Oxide Derivative parent->oxidation_prod1  Oxidation  [O] oxidation_prod2 Hydroxylated Ring Derivative parent->oxidation_prod2  Oxidation  [O]

Caption: Inferred degradation pathways of this compound.

Experimental Workflow for Stability Assessment

This workflow outlines the systematic process for investigating a potential stability issue.

G start Inconsistent Results or New Peaks Observed check_sol Step 1: Verify Solubility & Prepare Fresh Solutions start->check_sol run_stability Step 2: Run Time-Course Stability Study in Assay Buffer check_sol->run_stability analyze Step 3: Analyze Samples with Stability-Indicating HPLC run_stability->analyze degradation_obs Is Degradation Observed? (Parent Peak Area Decreases) analyze->degradation_obs no_degradation No Significant Degradation. Investigate Other Variables (e.g., Assay Protocol, Reagents). degradation_obs->no_degradation No degradation Degradation Confirmed. degradation_obs->degradation Yes forced_deg Step 4 (Optional): Perform Forced Degradation Study to Identify Potential Degradants degradation->forced_deg optimize Step 5: Optimize Experiment (e.g., Reduce Incubation Time, Protect from Light) degradation->optimize

Caption: Workflow for troubleshooting compound stability issues.

Troubleshooting Decision Tree

Use this decision tree to diagnose the root cause of your experimental problem.

G start Problem Encountered: Inconsistent Data / Extra Peaks q1 Are solutions prepared fresh from a validated stock? start->q1 a1_no Action: Prepare fresh solutions. Re-validate stock. q1->a1_no No q2 Is the compound fully dissolved in the final buffer? q1->q2 Yes a2_no Action: Check solubility. Consider co-solvents. q2->a2_no No q3 Is the solution protected from light? q2->q3 Yes a3_no Action: Use amber vials. Repeat experiment. q3->a3_no No q4 Run Time-Course Stability Test. Does parent peak area decrease? q3->q4 Yes a4_yes Root Cause: Chemical Instability. Action: Shorten incubation time or reformulate buffer. q4->a4_yes Yes a4_no Root Cause: Not stability. Action: Investigate other assay parameters (e.g., reagents, cell health). q4->a4_no No

References

Technical Support Center: Overcoming Poor Solubility of 5-Ethylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-Ethylpyridazin-3(2H)-one. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in overcoming the solubility challenges associated with this compound. As Senior Application Scientists, we have compiled this guide based on established principles of pharmaceutical science and practical laboratory experience.

Troubleshooting Guide: Common Solubility Issues & Solutions

This section addresses specific problems you may encounter during your experiments and provides step-by-step guidance to resolve them.

Q1: My this compound has precipitated or "crashed out" of my aqueous solution. What are the immediate troubleshooting steps?

A1: Immediate Action Plan

Precipitation of this compound from an aqueous solution is a common issue stemming from its inherently low water solubility. Here’s a logical sequence of steps to diagnose and remedy the problem:

Step 1: Visual Inspection and Re-dissolution Attempt

  • Action: Gently warm the solution while stirring. A slight increase in temperature can sometimes be sufficient to redissolve the compound, indicating a supersaturation issue upon cooling.

  • Causality: The solubility of many compounds, including pyridazinone derivatives, is temperature-dependent. A saturated solution prepared at a higher temperature can become supersaturated and precipitate as it cools to room temperature.

Step 2: pH Measurement and Adjustment

  • Action: Measure the pH of your solution. This compound is a weakly acidic compound.[][2] Adjusting the pH can significantly impact its solubility.

  • Protocol:

    • Use a calibrated pH meter to determine the current pH.

    • If the compound is in its free acid form, incrementally add a dilute basic solution (e.g., 0.1 M NaOH) to raise the pH. The goal is to deprotonate the molecule, forming a more soluble salt in situ.[3]

    • Monitor for re-dissolution of the precipitate after each addition. Be cautious not to drastically alter the pH to extremes that might cause chemical degradation.

  • Causality: The solubility of ionizable compounds is highly dependent on the pH of the medium.[2] For a weakly acidic drug, increasing the pH above its pKa will convert it to its more soluble ionized form.

Step 3: Consider Co-solvents

  • Action: If pH adjustment is not viable or sufficient, the addition of a water-miscible organic co-solvent can be an effective strategy.[4][5]

  • Recommended Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are commonly used and generally have low toxicity.[4][6]

  • Protocol:

    • Start by adding a small percentage of the co-solvent (e.g., 5-10% v/v) to your aqueous solution.

    • Stir the mixture thoroughly to see if the precipitate dissolves.

    • Gradually increase the co-solvent concentration if necessary, while being mindful of the final desired composition of your formulation.

  • Causality: Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate the less polar this compound molecule.[7][8] This alteration of the solvent's dielectric constant enhances the solubility of non-polar or hydrophobic drugs.[8]

Q2: I need to prepare a stock solution of this compound at a specific concentration, but it's not fully dissolving. What should I do?

A2: Systematic Approach to Stock Solution Preparation

Achieving a target concentration of a poorly soluble compound requires a systematic approach. Here's a workflow to guide you:

Workflow for Preparing a Stock Solution

G start Start: Define Target Concentration solvent_selection Select an Appropriate Solvent System start->solvent_selection ph_adjustment Attempt pH Adjustment (if aqueous) solvent_selection->ph_adjustment Aqueous System cosolvent Introduce a Co-solvent solvent_selection->cosolvent Organic or Mixed System ph_adjustment->cosolvent Inadequate Solubility end_success Success: Stable Stock Solution ph_adjustment->end_success Fully Dissolved cyclodextrin Consider Cyclodextrin Complexation cosolvent->cyclodextrin Still Insoluble cosolvent->end_success Fully Dissolved sonication Apply Sonication cyclodextrin->sonication Precipitation Occurs cyclodextrin->end_success Fully Dissolved filtration Filter to Remove Undissolved Particles sonication->filtration filtration->end_success Clear Solution end_fail Re-evaluate Approach filtration->end_fail Visible Particles Remain

Caption: Decision workflow for preparing a stock solution.

Detailed Steps:

  • Solvent Selection: Start with solvents in which pyridazinone derivatives have shown higher solubility, such as Dimethyl Sulfoxide (DMSO) or Polyethylene Glycol 400 (PEG-400), before attempting purely aqueous solutions.[9]

  • pH Adjustment: For aqueous-based systems, this is often the first and most effective technique to try for ionizable compounds.[][2]

  • Co-solvency: If working with a mixed aqueous-organic system, systematically screen different co-solvents and their concentrations.[6][10] A solubility study can determine the optimal co-solvent ratio.

  • Cyclodextrin Complexation: If co-solvents are not suitable for your application, cyclodextrins can be a powerful alternative.[11][12] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior, allowing them to encapsulate poorly soluble drugs and increase their apparent water solubility.[12][13]

    • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their improved solubility and safety profiles compared to native β-cyclodextrin.[13]

  • Sonication: Applying ultrasonic energy can help break down particle agglomerates and accelerate the dissolution process. This is particularly useful after the addition of excipients.

  • Filtration: Once you believe the compound is fully dissolved, filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any remaining undissolved microparticles. This ensures a true solution.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the properties and handling of this compound.

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: The solubility of this compound is governed by several key physicochemical properties:

  • Chemical Structure: The pyridazinone ring system, while containing nitrogen atoms capable of hydrogen bonding, also possesses a significant hydrophobic character. The ethyl group further contributes to its lipophilicity.

  • pKa: As a weak acid, its degree of ionization, and therefore its aqueous solubility, is highly dependent on the pH of the solution.[][2]

  • Crystalline Structure: The arrangement of molecules in the solid state (crystal lattice) affects the energy required to dissolve the compound. Different polymorphic forms can exhibit different solubilities.[14]

Q2: Which solubility enhancement techniques are generally most effective for pyridazinone derivatives?

A2: Based on the chemical structure of pyridazinone derivatives, the following techniques are generally the most successful:

Technique Mechanism of Action Typical Application
pH Adjustment Increases the ionization of the weakly acidic molecule, leading to greater aqueous solubility.[2]Aqueous formulations for in vitro assays or parenteral administration.
Co-solvency Reduces the polarity of the solvent system, making it more favorable for the dissolution of lipophilic compounds.[4][7][8]Oral liquid formulations, parenteral formulations, and stock solutions.
Cyclodextrin Complexation Encapsulates the hydrophobic drug molecule within the cyclodextrin cavity, increasing its apparent water solubility.[11][12][15]Oral and parenteral formulations where co-solvents may be undesirable.
Salt Formation Converts the parent drug into a salt form, which often has a higher dissolution rate and solubility.[14][16][17]Solid dosage forms (tablets, capsules) to improve dissolution and bioavailability.
Q3: Are there any specific excipients that are known to work well with poorly soluble active pharmaceutical ingredients (APIs) like this compound?

A3: Yes, several classes of excipients are specifically designed to enhance the solubility of poorly soluble APIs.[18]

  • Solubilizers and Surfactants: These agents, such as polysorbates and poloxamers, can increase solubility by forming micelles that encapsulate the drug molecules.[18]

  • Polymers for Amorphous Solid Dispersions: Polymers like povidone (PVP) and hydroxypropyl methylcellulose (HPMC) can be used to create amorphous solid dispersions, where the drug is molecularly dispersed in a polymer matrix, preventing crystallization and enhancing dissolution.[8][19]

  • Lipid-Based Excipients: For highly lipophilic compounds, lipid-based formulations can improve solubility and absorption.[20] These can range from simple oily solutions to self-emulsifying drug delivery systems (SEDDS).[17][20]

Experimental Protocol: Co-solvent Solubility Screening

This protocol outlines a systematic approach to screen for an effective co-solvent system for this compound.

Objective: To determine the solubility of this compound in various water-miscible co-solvent systems at different concentrations.

Materials:

  • This compound

  • Deionized water

  • Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Preparation of Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures (v/v) for each co-solvent to be tested (e.g., 10%, 20%, 40%, 60%, 80%, and 100% co-solvent).

  • Equilibrium Solubility Measurement (Shake-Flask Method): a. Add an excess amount of this compound to vials containing a known volume of each co-solvent mixture. The presence of excess solid is crucial to ensure saturation. b. Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). c. Shake the vials at a constant speed for 24-48 hours to allow the system to reach equilibrium. d. After equilibration, visually confirm the presence of undissolved solid in each vial. e. Centrifuge the samples to pellet the undissolved solid. f. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. g. Filter the aliquot through a 0.22 µm syringe filter. h. Dilute the filtered sample with a suitable solvent to a concentration within the linear range of your analytical method.

  • Concentration Analysis: a. Quantify the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.

  • Data Analysis: a. Calculate the saturation solubility in each co-solvent mixture (e.g., in mg/mL or µg/mL). b. Plot the solubility of this compound as a function of the co-solvent concentration for each co-solvent system.

Data Presentation:

Co-solvent System Concentration (% v/v) Solubility (mg/mL) at 25°C
Water0[Insert experimental value]
Ethanol20[Insert experimental value]
40[Insert experimental value]
60[Insert experimental value]
Propylene Glycol20[Insert experimental value]
40[Insert experimental value]
60[Insert experimental value]
PEG 40020[Insert experimental value]
40[Insert experimental value]
60[Insert experimental value]

References

Technical Support Center: Crystallization of 5-Ethylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 5-Ethylpyridazin-3(2H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with obtaining high-purity, crystalline material. In this document, we will address specific experimental issues in a direct question-and-answer format, grounding our advice in fundamental crystallization principles and field-proven experience.

Crystallization is a critical purification and particle engineering step in pharmaceutical development.[1][] The final solid-state form of an active pharmaceutical ingredient (API) like this compound dictates its stability, solubility, and bioavailability.[3][4] Heterocyclic compounds, such as pyridazinones, generally crystallize well, but success is highly dependent on precise control over key process parameters.[5] This guide will help you troubleshoot and optimize your crystallization process to achieve consistent and high-quality results.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I select an appropriate solvent system for the crystallization of this compound?

A1: Solvent selection is the most critical step in developing a successful crystallization protocol. The ideal solvent should exhibit a strong temperature-dependent solubility profile: the compound should be highly soluble at elevated temperatures and sparingly soluble at room or sub-ambient temperatures.[6] This differential ensures good recovery upon cooling.

Causality & Rationale: The principle of "like dissolves like" is a good starting point. Given the polar nature of the pyridazinone ring, polar protic and aprotic solvents are often effective. For pyridazinone derivatives, solvents such as ethanol, ethyl acetate, and dioxane, or mixtures thereof, have proven successful.[7][8][9]

Screening Protocol:

  • Small-Scale Test: In separate vials, test the solubility of ~10-20 mg of your crude this compound in 0.5 mL of various candidate solvents at room temperature.

  • Heating: If the compound is insoluble or sparingly soluble, heat the mixture to the solvent's boiling point. A good candidate solvent will fully dissolve the compound at this stage.

  • Cooling: Allow the clear, hot solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation. The ideal solvent will produce a significant crystalline precipitate.

Data Summary: Solvent Selection Guide for Pyridazinone Derivatives

Solvent Boiling Point (°C) Polarity Comments & Rationale
Ethanol 78 Polar Protic Commonly used for pyridazinones; good temperature coefficient for many APIs.[8]
Isopropanol (IPA) 82 Polar Protic Similar to ethanol, may offer slightly different solubility.
Ethyl Acetate (EtOAc) 77 Polar Aprotic Good for compounds with moderate polarity; often used in solvent/anti-solvent systems.
Toluene 111 Non-polar Can be effective for less polar pyridazinone derivatives or as an anti-solvent.
Water 100 Very Polar Generally used as an anti-solvent due to the high solubility of many organics in it.[10]

| Acetone | 56 | Polar Aprotic | High volatility; useful for dissolving a wide range of compounds, often in mixtures with hexanes.[10] |

Q2: My compound is precipitating as an oil or amorphous solid, not crystals. What should I do?

A2: This phenomenon, known as "oiling out" or liquid-liquid phase separation (LLPS), is a common problem in crystallization, especially with APIs that have low melting points or when supersaturation is too high.[7][11] It occurs when the concentration of the solute exceeds its solubility limit to such an extent that a liquid, solute-rich phase separates before nucleation and ordered crystal growth can begin.[11]

Troubleshooting Steps:

  • Reduce the Cooling Rate: Rapid cooling is the most common cause. A slower cooling rate allows molecules more time to orient themselves into an ordered crystal lattice. Allow the solution to cool naturally to room temperature before moving it to a refrigerator or ice bath.[7]

  • Decrease Solute Concentration: Your solution may be too concentrated. Re-heat the mixture until the oil redissolves and add more of the hot solvent (e.g., 10-20% more volume) to reduce the supersaturation level.[12]

  • Use an Anti-Solvent System: If cooling crystallization consistently fails, try an anti-solvent approach. Dissolve your compound in a minimal amount of a "good" solvent, and then slowly add a miscible "anti-solvent" (in which the compound is insoluble) until the solution becomes faintly turbid. This controlled approach to generating supersaturation can prevent oiling out.[13]

  • Increase Temperature: If using an anti-solvent, perform the addition at a slightly elevated temperature. This can keep the system out of the metastable zone where oiling is prevalent.

Workflow: Troubleshooting "Oiling Out"

G start Compound 'Oils Out' q1 Is the cooling rate too fast? start->q1 a1_yes Slow down cooling. Allow for gradual temperature drop. q1->a1_yes Yes q2 Is the solution too concentrated? q1->q2 No a1_yes->q2 a2_yes Re-heat and add more solvent (10-20% increase). q2->a2_yes Yes q3 Consider alternative method q2->q3 No a2_yes->q3 a3_yes Use an anti-solvent or vapor diffusion technique.

Caption: Troubleshooting decision tree for oiling out.

Q3: The crystallization yield is very low. How can I improve it?

A3: A low yield (e.g., <70-80%) indicates that a significant amount of your compound remains in the mother liquor after filtration.[12] This can be due to several factors:

  • Sub-optimal Solvent Choice: The compound may still be too soluble in the chosen solvent, even at low temperatures. Re-evaluate your solvent screen for a system with a steeper solubility curve.

  • Insufficient Cooling/Time: Ensure the solution has reached the target low temperature (e.g., 0-4 °C in an ice bath) and has been held there for a sufficient duration to allow for complete crystallization. Sometimes, extending the time from one hour to several hours or overnight can significantly improve yield.

  • Premature Filtration: If you filter the solution while it is still warm or not fully equilibrated, you will lose a substantial amount of product.

  • Using an Excessive Amount of Solvent: While you need enough hot solvent to dissolve the compound, using a large excess will keep more of it in solution upon cooling. Aim for the minimum amount of hot solvent required for complete dissolution.[12]

Strategies to Maximize Yield:

  • Optimize Temperature: Cool the flask in an ice-salt bath or freezer to achieve temperatures below 0 °C, provided the solvent does not freeze.

  • Introduce an Anti-Solvent: After cooling the primary solvent, you can carefully add a cold anti-solvent to the mother liquor to "crash out" more of the dissolved product.

  • Concentrate the Mother Liquor: Recover the mother liquor, evaporate a portion of the solvent using a rotary evaporator, and cool the concentrated solution again to obtain a second crop of crystals. Note that this second crop may be of lower purity.

Q4: My product purity does not improve after crystallization. Why might this be happening?

A4: Recrystallization is a powerful purification technique, but its effectiveness depends on the nature of the impurities.[5][14] If purity is not improving, consider the following:

  • High Impurity Load: If the crude material is heavily contaminated (>5-10% impurities), a single crystallization may not be sufficient. Impurities can disrupt and get trapped within the crystal lattice.[4][15]

  • Structurally Similar Impurities: Impurities with a shape and size similar to this compound can be incorporated into the growing crystal lattice, a phenomenon known as solid solution formation.[16][17]

  • Rapid Crystallization: Fast crystal growth can trap impurities and mother liquor within the crystal structure.[12] Ensure your cooling process is slow and controlled.

  • Insoluble Impurities: If impurities are insoluble in the hot solvent, they should be removed via hot filtration before the solution is cooled.

Solutions for Stubborn Impurities:

  • Pre-Purification: Consider a preliminary purification step before crystallization. For colored impurities, a charcoal (activated carbon) treatment of the hot solution can be effective.[6] For other types of impurities, a quick pass through a silica gel plug or full column chromatography might be necessary.[8]

  • Multiple Recrystallizations: A second recrystallization from the same or a different solvent system can often significantly improve purity.

  • Polymorph Screening: Different crystal forms (polymorphs) can have different abilities to reject specific impurities.[17] Experimenting with different solvents or crystallization conditions may yield a different polymorph with higher purity.

Diagram: Factors Influencing Crystallization Outcome

G cluster_params Process Parameters cluster_physchem Physicochemical Factors Crystallization Crystal Quality (Purity, Size, Form) Solvent Solvent Choice Supersaturation Supersaturation (Concentration) Solvent->Supersaturation Temperature Temperature Profile (Cooling Rate) Temperature->Supersaturation Nucleation Nucleation (Primary & Secondary) Supersaturation->Nucleation Growth Crystal Growth Supersaturation->Growth Agitation Agitation Agitation->Nucleation Impurities Impurities (Type & Level) Impurities->Nucleation inhibits/promotes Impurities->Growth alters habit Polymorphism Polymorphism Impurities->Polymorphism Nucleation->Crystallization Growth->Crystallization Polymorphism->Crystallization

Caption: Interplay of factors governing the final crystal product.

Standard Operating Protocols
Protocol 1: Cooling Crystallization

This is the most common method and should be the first approach.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring until it reaches a gentle boil.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess.[12]

  • Hot Filtration (Optional): If any insoluble material or cloudiness remains, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or paper towels). Do not disturb the flask during this period.[7]

  • Induce Nucleation (If Necessary): If no crystals form after 20-30 minutes at room temperature, try scratching the inner wall of the flask with a glass rod at the solution's surface or adding a single seed crystal of the pure compound.[7]

  • Complete Crystallization: Once crystals begin to form, allow the flask to stand at room temperature for at least an hour. Then, transfer the flask to an ice-water bath for another 30-60 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold crystallization solvent to remove residual mother liquor.[6]

  • Drying: Dry the crystals under vacuum until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

This method is useful when a suitable single solvent for cooling crystallization cannot be found or to avoid "oiling out".

  • Dissolution: Dissolve the crude this compound in the minimum amount of a "good" solvent (one in which it is highly soluble) at room temperature.

  • Anti-Solvent Addition: While stirring, slowly add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise until the solution becomes persistently cloudy (turbid).[13]

  • Re-dissolution: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form as the solvent slowly evaporates or as the system equilibrates. Cooling in an ice bath can further improve the yield.

  • Isolation, Washing & Drying: Follow steps 7-9 from the Cooling Crystallization protocol, using a cold mixture of the solvent/anti-solvent system for washing.

References

Technical Support Center: 5-Ethylpyridazin-3(2H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Ethylpyridazin-3(2H)-one. This document is designed for researchers, medicinal chemists, and process development scientists who utilize the common synthetic route involving the condensation of a γ-keto acid or its ester with hydrazine. While this reaction is fundamental for constructing the pyridazinone core, it is often accompanied by the formation of characteristic side products.[1][2] This guide provides in-depth, field-tested insights into identifying, understanding, and mitigating these impurities to improve yield, purity, and process reliability.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when undertaking this synthesis.

Q1: What is the principal reaction mechanism for synthesizing this compound?

A1: The most reliable and widely used method is the cyclocondensation reaction between a 4-oxo-hexanoic acid derivative (such as 3-formylpentanoic acid or its corresponding ethyl ester) and hydrazine hydrate.[1][2] The reaction is a two-stage process:

  • Condensation: The initial step involves the nucleophilic attack of one of the nitrogen atoms of hydrazine onto the carbonyl group of the keto acid/ester, followed by dehydration, to form a hydrazone intermediate.

  • Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the carboxylic acid (or ester) carbonyl, leading to the formation of the six-membered heterocyclic ring and elimination of water (or alcohol).

This process is typically conducted in a protic solvent like ethanol or acetic acid under reflux.[1]

Main_Reaction_Pathway Start 3-Formylpentanoic Acid + Hydrazine Hydrate Step1 Step 1: Condensation (Formation of Hydrazone) Start->Step1 Reflux in EtOH Intermediate Open-Chain Hydrazone Intermediate Step1->Intermediate Step2 Step 2: Intramolecular Cyclization Intermediate->Step2 Heat, -H2O Product This compound Step2->Product Reaction_Pathways Reactants 3-Formylpentanoic Acid (KA) + Hydrazine (H) DesiredPath 1:1 Condensation (Ketone) Reactants->DesiredPath Correct Stoichiometry SidePath1 2:1 Reaction (Carboxylic Acid) Reactants->SidePath1 Excess KA Fast Addition SidePath2 2:1 Reaction (Ketone) Reactants->SidePath2 Low Hydrazine Concentration Hydrazone Hydrazone Intermediate DesiredPath->Hydrazone Hydrazone->Reactants Stalled Reaction (Reversible) Product This compound Hydrazone->Product Intramolecular Cyclization Diacyl Diacylhydrazine (KA-H-KA) SidePath1->Diacyl Azine Azine (KA=N-N=KA) SidePath2->Azine Troubleshooting_Flowchart Start Impurity Detected in Reaction Mixture CheckMW Check Mass Spectrum of Impurity Start->CheckMW MW_Double_KA Mass ≈ 2 x M.W. of Keto Acid (KA)? CheckMW->MW_Double_KA MW_Intermediate Mass ≈ M.W. of KA + N₂H₂? CheckMW->MW_Intermediate MW_Double_KA->MW_Intermediate No Result_Diacyl Likely Culprit: Diacylhydrazine or Azine MW_Double_KA->Result_Diacyl Yes Other Other Impurity MW_Intermediate->Other No Result_Hydrazone Likely Culprit: Uncyclized Hydrazone MW_Intermediate->Result_Hydrazone Yes Action_Stoich Solution: Review Stoichiometry & Addition Rate (See Protocol 2.1) Result_Diacyl->Action_Stoich Action_Cyclize Solution: Promote Cyclization (Heat, Dean-Stark) (See Protocol 2.2) Result_Hydrazone->Action_Cyclize

References

Technical Support Center: Enhancing the Biological Activity of 5-Ethylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for enhancing the biological activity of 5-Ethylpyridazin-3(2H)-one. The content is structured in a question-and-answer format to directly address common challenges encountered during experimentation.

Section 1: Troubleshooting Low or Inconsistent Biological Activity

This section addresses initial hurdles in observing the desired biological effects of this compound in your experimental models.

Question 1: We are observing lower than expected potency of this compound in our in vitro assays. What are the potential causes and how can we troubleshoot this?

Answer:

Low potency in in vitro assays can stem from several factors, primarily related to the compound's physicochemical properties and the assay conditions. Here’s a systematic approach to troubleshooting:

  • 1.1. Verify Compound Integrity and Purity:

    • Rationale: Impurities or degradation of the compound can significantly impact its biological activity.

    • Action: Confirm the purity of your this compound stock using analytical techniques such as HPLC-MS and NMR. Ensure the compound has not degraded during storage.

  • 1.2. Assess Compound Solubility in Assay Media:

    • Rationale: Poor aqueous solubility is a common issue with small molecules and can lead to precipitation in the assay medium, reducing the effective concentration of the compound.[1][2] Pyridazinone derivatives, in particular, can exhibit poor water solubility.

    • Action: Perform a solubility test to determine the concentration at which this compound remains in solution in your specific cell culture medium.[3][4][5]

  • 1.3. Evaluate Compound Stability in Assay Conditions:

    • Rationale: The compound may be unstable at the incubation temperature (e.g., 37°C) or pH of your assay medium, leading to degradation over the course of the experiment.

    • Action: Incubate this compound in the assay medium for the duration of your experiment and then analyze its concentration and integrity using HPLC.

  • 1.4. Optimize Assay Parameters:

    • Rationale: The observed activity can be highly dependent on assay parameters such as cell density, incubation time, and the concentration of other reagents.

    • Action: Titrate the concentration of this compound over a wider range. Optimize cell seeding density and exposure time to the compound.

Section 2: Strategies for Enhancing Biological Activity via Structural Modification

If the intrinsic activity of this compound is limiting, structural modifications can be employed to improve its pharmacological properties. The pyridazinone scaffold is amenable to chemical modifications that can enhance its interaction with biological targets.[6]

Question 2: How can we rationally design and synthesize derivatives of this compound to improve its biological activity?

Answer:

The design of more potent derivatives should be guided by structure-activity relationship (SAR) studies.[7][8][9] For the pyridazinone core, modifications at the N-2 and C-6 positions have been shown to significantly influence biological activity.[10][11]

  • 2.1. N-2 Position Substitution:

    • Rationale: The nitrogen at the 2-position is a common site for derivatization to modulate physicochemical properties such as lipophilicity and hydrogen bonding capacity.

    • Strategy: Introduce various substituents such as alkyl, aryl, or heteroaryl groups. For example, introducing a piperazine moiety has been shown to confer anti-proliferative effects in some pyridazinone derivatives.[1]

  • 2.2. C-6 Position Substitution:

    • Rationale: The C-6 position can be modified to enhance target binding affinity.

    • Strategy: Introduce substituted phenyl rings or other aromatic systems. The nature and position of substituents on these rings can fine-tune the electronic and steric properties of the molecule.

  • 2.3. Bioisosteric Replacement:

    • Rationale: Replacing certain functional groups with others that have similar physical or chemical properties can improve potency and pharmacokinetic properties.

    • Strategy: Consider replacing the ethyl group at the C-5 position with other small alkyl groups or functional groups that can engage in additional interactions with the target protein.

Experimental Workflow for Derivative Synthesis and Screening

Caption: Workflow for derivative synthesis and screening.

Section 3: Enhancing Bioavailability through Formulation Strategies

Poor bioavailability can be a major obstacle for the in vivo efficacy of a compound, even if it shows high in vitro activity.[2] Formulation strategies can be employed to improve the absorption and systemic exposure of this compound.

Question 3: Our lead compound shows good in vitro activity but poor efficacy in animal models. How can we improve its oral bioavailability?

Answer:

Poor oral bioavailability is often linked to low aqueous solubility and/or poor membrane permeability.[12][13] Several formulation strategies can address these issues:

  • 3.1. Prodrug Approach:

    • Rationale: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body.[14][15][16][17][18] This approach can be used to temporarily mask the physicochemical properties that limit absorption.

    • Strategy: Synthesize a more soluble or permeable prodrug of this compound by attaching a promoiety to the N-2 position. For example, an ester or a phosphate group can be introduced to enhance solubility.

  • 3.2. Nanoparticle Formulation:

    • Rationale: Reducing the particle size of a drug to the nanometer range can significantly increase its surface area, leading to enhanced dissolution rate and solubility.[19][20][21][22][23]

    • Strategy: Formulate this compound into nanoparticles using techniques such as nano-precipitation or high-pressure homogenization.

  • 3.3. Amorphous Solid Dispersions:

    • Rationale: Converting the crystalline form of a drug to a higher-energy amorphous state can improve its solubility and dissolution rate.[1]

    • Strategy: Prepare an amorphous solid dispersion of this compound with a hydrophilic polymer carrier using methods like spray drying or hot-melt extrusion.

Decision Tree for Formulation Strategy

G A Poor In Vivo Efficacy B Low Solubility? A->B C Low Permeability? B->C No E Nanoparticle Formulation B->E Yes F Amorphous Solid Dispersion B->F Yes D Prodrug Approach C->D Yes G Investigate Other Routes of Administration C->G No

Caption: Decision tree for selecting a formulation strategy.

Section 4: FAQs and Protocols

This section provides answers to frequently asked questions and detailed protocols for key experiments.

FAQ 1: What is Lipinski's Rule of Five and is it relevant for my compound?

Lipinski's Rule of Five is a set of guidelines used to evaluate the "drug-likeness" of a chemical compound and its potential to be an orally active drug in humans.[24][25][26][27][28] The rules are:

  • Molecular weight less than 500 Daltons

  • Log P (a measure of lipophilicity) less than 5

  • No more than 5 hydrogen bond donors

  • No more than 10 hydrogen bond acceptors

While these are not strict rules, they provide a useful framework for early-stage drug discovery. Violating more than one of these rules may indicate potential problems with oral bioavailability.

FAQ 2: Which in vitro assays are suitable for evaluating the anti-inflammatory activity of this compound derivatives?

Several in vitro assays can be used to assess anti-inflammatory activity:[29][30][31][32][33]

  • COX-1/COX-2 Inhibition Assays: To determine if the compounds act as cyclooxygenase inhibitors.

  • Measurement of Pro-inflammatory Cytokines: Quantify the inhibition of cytokines like TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages.

  • Nitric Oxide (NO) Production Assay: Measure the inhibition of NO production in activated macrophages.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability[34][35][36][37][38]

Principle: This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or its derivatives and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: General Procedure for N-2 Alkylation of this compound[39][40]

Principle: This protocol describes a general method for introducing an alkyl group at the N-2 position of the pyridazinone ring via a nucleophilic substitution reaction.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Standard glassware for reflux and extraction

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the suspension.

  • Stir the mixture at room temperature for 15 minutes, then add the alkyl halide (1.2 equivalents) dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

References

Refining analytical detection of 5-Ethylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Ethylpyridazin-3(2H)-one

Welcome to the technical support center for the analytical detection of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven, practical solutions to common challenges encountered during its analysis. We will delve into the causality behind experimental choices to empower you not just to solve problems, but to prevent them.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the analytical strategy for this compound.

Q1: What are the key physicochemical properties of this compound that influence its analytical detection?

A1: Understanding the molecule's properties is the cornerstone of method development. This compound is a nitrogen-containing heterocyclic compound.[1][2][3] Its structure, featuring a polar pyridazinone ring and a non-polar ethyl group, gives it moderate polarity.

  • Polarity & Solubility: The molecule is expected to be soluble in polar organic solvents like methanol and acetonitrile and sparingly soluble in water. This makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) an ideal starting point for analysis.[4][5]

  • pKa: The pyridazinone ring contains nitrogen atoms that can be protonated under acidic conditions. The estimated pKa suggests that maintaining a mobile phase pH between 3 and 7 is advisable to ensure the analyte is in a consistent, non-ionized state, which is crucial for reproducible retention and sharp peak shape on RP columns.[6]

  • UV Absorbance: The heterocyclic ring contains a chromophore that absorbs UV light. A UV scan of a standard solution is recommended to determine the wavelength of maximum absorbance (λ-max) for sensitive detection, likely in the 210-280 nm range.[7][8]

Table 1: Estimated Physicochemical Properties of this compound

Property Estimated Value Implication for Analysis
Molecular Formula C₆H₈N₂O ---
Molecular Weight 124.14 g/mol Essential for mass spectrometry.
LogP ~0.5 - 1.5 Suitable for C18 reversed-phase columns.
pKa ~2-3 (for protonation) Mobile phase pH should be controlled to avoid peak shape issues.
UV λ-max ~220 nm, ~260 nm Guides wavelength selection for UV detectors.

| H-Bond Donors/Acceptors | 1 / 2 | Indicates potential for interaction with polar solvents and column stationary phases. |

Q2: Which analytical technique is most suitable for quantifying this compound: HPLC-UV or LC-MS/MS?

A2: The choice depends entirely on the application's requirements for sensitivity and selectivity.

  • HPLC-UV: This is a robust, cost-effective, and widely available technique suitable for analyzing relatively clean samples, such as in reaction monitoring or for purity assessments of the drug substance. If the concentration of this compound is in the microgram per milliliter (µg/mL) range and the sample matrix is simple, HPLC-UV is often sufficient.[9][10]

  • LC-MS/MS: For complex matrices like plasma, tissue homogenates, or environmental samples, LC-MS/MS is the gold standard.[11][12] Its superior selectivity allows it to distinguish the analyte from co-eluting matrix components, and its sensitivity can reach picogram (pg/mL) levels. The nitrogen atoms in the molecule's structure make it highly amenable to positive mode electrospray ionization (ESI+), leading to a strong signal.[13]

Q3: How should I prepare and store stock and working standard solutions of this compound?

A3: Accurate standard preparation is critical for accurate quantification.

  • Solvent: Prepare the primary stock solution in a solvent where the compound is highly soluble and stable, such as methanol or acetonitrile, at a concentration of ~1 mg/mL.[14]

  • Storage: Store stock solutions in amber vials at 4°C to minimize degradation from light and heat.[14] For long-term storage, -20°C or -80°C may be necessary, but a stability study should be performed to confirm that the analyte does not precipitate or degrade upon freeze-thaw cycles.[15]

  • Working Solutions: Prepare working standards fresh daily by diluting the stock solution. The final diluent should, whenever possible, match the initial mobile phase composition to ensure good peak shape and prevent solvent effects.[16]

Section 2: Troubleshooting Guide - A Systematic Approach

Encountering issues is a normal part of the analytical process. The key is to troubleshoot systematically. Never change more than one parameter at a time.

G cluster_0 Initial Observation cluster_1 Isolate the Source cluster_2 Implement Solution cluster_3 Verify Fix Problem Problem Observed (e.g., Peak Tailing, No Signal) Check_System Check System Status (Pressure, Leaks, Solvent Levels) Problem->Check_System Check_Method Review Method Parameters (Mobile Phase, Gradient, Temp) Problem->Check_Method Check_Sample Evaluate Sample Prep (Recovery, Dilution, Matrix) Problem->Check_Sample Solution Implement Corrective Action Check_System->Solution Check_Method->Solution Check_Sample->Solution Verify Run SST / QC Sample Solution->Verify Result Problem Resolved? Verify->Result Result->Problem No end End Result->end Yes

Caption: General troubleshooting workflow.

Part 2.1: Chromatography (HPLC/UPLC) Issues

Problem: My peak for this compound is tailing severely.

  • Why it's happening: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system.[17]

    • Silanol Interactions: The nitrogen atoms in the pyridazinone ring can interact with acidic silanol groups on the surface of silica-based C18 columns. This is a common issue with nitrogen-containing heterocycles.[6][12]

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks.[6][17]

    • Mismatched Solvents: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[17]

    • Column Void/Contamination: A void at the head of the column or contamination from previous injections can create alternative flow paths, causing tailing.[17][18]

  • How to fix it:

    • Mobile Phase pH: Lower the mobile phase pH by adding a modifier like 0.1% formic acid. This protonates the analyte and suppresses the ionization of silanol groups, minimizing the unwanted secondary interactions.[12]

    • Use a Modern Column: Employ a column with high-purity silica and end-capping technology, which has fewer active silanol sites.

    • Reduce Injection Mass: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.[6]

    • Match Injection Solvent: Dissolve your sample in the initial mobile phase whenever possible.

    • Column Maintenance: If the problem persists, try flushing the column with a strong solvent. If that fails, reverse the column (if permissible by the manufacturer) and flush again. As a last resort, replace the column and use a guard column to protect the new one.[16][18]

Problem: The retention time for my analyte is drifting between injections.

  • Why it's happening: Unstable retention times point to a lack of equilibrium or consistency in the system.[17]

    • Inadequate Column Equilibration: The column needs sufficient time to equilibrate with the mobile phase, especially after a gradient run or when changing solvents.[16][18]

    • Mobile Phase Composition Change: Inconsistent preparation of the mobile phase or evaporation of the more volatile solvent component (e.g., acetonitrile) can alter the elution strength.[18]

    • Temperature Fluctuations: Column temperature directly affects retention time. A non-thermostatted column is susceptible to ambient temperature changes.[16][18]

    • Pump Issues: A faulty pump, worn seals, or air bubbles can cause inconsistent flow rates, leading to retention time shifts.[18]

  • How to fix it:

    • Increase Equilibration Time: Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before the first injection.[16][18]

    • Prepare Fresh Mobile Phase: Prepare mobile phase fresh daily, filter it, and keep the solvent reservoirs capped to prevent evaporation.[18]

    • Use a Column Oven: Maintain a constant column temperature using a thermostatted column compartment.[18]

    • Purge the Pump: Degas the mobile phase thoroughly and purge the pump to remove any air bubbles. If pressure fluctuations are also observed, inspect pump seals and check valves for wear.[18]

Part 2.2: Mass Spectrometry (MS) Detector Issues

Problem: I have low signal intensity or no signal in my LC-MS/MS analysis.

  • Why it's happening: This can be an issue with ionization, ion transmission, or the analyte itself.

    • Incorrect Ionization Mode: this compound, with its basic nitrogen atoms, is best suited for positive electrospray ionization (ESI+). Running in negative mode (ESI-) will yield little to no signal.

    • Suboptimal Source Conditions: The temperature, gas flows (nebulizer, drying gas), and capillary voltage of the ESI source are not optimized for your analyte and flow rate.

    • Matrix Suppression: Co-eluting compounds from the sample matrix (e.g., salts, phospholipids) can compete with the analyte for ionization in the ESI source, suppressing its signal.[14]

    • Analyte Instability: The compound may be degrading in the sample vial, in the mobile phase, or in the hot MS source.[15]

  • How to fix it:

    • Confirm Ionization Mode: Ensure you are operating in ESI positive mode.

    • Optimize Source Parameters: Perform an infusion analysis of your compound to systematically optimize all source parameters for maximum signal intensity.

    • Improve Chromatography: Modify your gradient to better separate the analyte from the matrix components that cause ion suppression.

    • Enhance Sample Cleanup: Implement a more rigorous sample preparation technique, such as solid-phase extraction (SPE), to remove interfering matrix components.[19]

    • Check for Adducts: Look for common adducts (e.g., [M+Na]+, [M+K]+) in the full scan spectrum. If these are prominent, it may indicate contamination in your mobile phase or sample.

Section 3: Validated Experimental Protocols

These protocols provide a validated starting point for your method development. System Suitability Tests (SST) are included to ensure the system is performing correctly before acquiring data.

Protocol 1: RP-HPLC-UV Method for Purity Assessment

This method is designed for the quantification and purity analysis of this compound as a bulk substance.

1. Chromatographic Conditions:

Parameter Setting Rationale
Column C18, 150 x 4.6 mm, 5 µm Standard reversed-phase column suitable for this analyte's polarity.
Mobile Phase A 0.1% Formic Acid in Water Acid modifier to control ionization and improve peak shape.[12]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Standard organic solvent for reversed-phase chromatography.
Gradient 10% B to 90% B over 15 min A standard screening gradient to ensure elution of the analyte and any potential impurities.
Flow Rate 1.0 mL/min Typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures retention time reproducibility.[18]
Injection Vol. 10 µL A standard volume; can be adjusted based on concentration.

| Detection | UV Diode Array (DAD/PDA) at 260 nm | Wavelength should be confirmed by λ-max scan. |

2. System Suitability Test (SST):

  • Procedure: Inject a standard solution of this compound (e.g., 10 µg/mL) five times consecutively.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 1.5

    • Theoretical Plates (N): > 2000

    • RSD of Peak Area: ≤ 2.0%

    • RSD of Retention Time: ≤ 1.0%

Protocol 2: UPLC-MS/MS for Bioanalysis

This method is for the high-sensitivity quantification of this compound in a biological matrix like plasma.

G cluster_0 Sample Preparation Plasma Plasma Sample (50 µL) IS Add Internal Standard Plasma->IS Precip Protein Precipitation (e.g., 150 µL Acetonitrile) IS->Precip Vortex Vortex (1 min) Precip->Vortex Centrifuge Centrifuge (14,000 rpm, 5 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into UPLC-MS/MS Supernatant->Inject

Caption: Sample preparation workflow for bioanalysis.

1. UPLC-MS/MS Conditions:

Parameter Setting Rationale
Column C18, 50 x 2.1 mm, 1.7 µm UPLC column for high resolution and fast analysis times.
Mobile Phase A 0.1% Formic Acid in Water Standard aqueous phase for ESI+.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Standard organic phase.
Gradient 5% B to 95% B over 3 min Fast gradient suitable for high-throughput analysis.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 40 °C Higher temperature reduces viscosity and improves peak shape.
Injection Vol. 5 µL ---
Ionization Mode ESI Positive (ESI+) Optimal for nitrogen-containing compounds.
MRM Transition Q1: 125.1 -> Q3: 97.1 (example) Precursor ion [M+H]+. Product ion corresponds to a stable fragment (e.g., loss of ethylene). This must be optimized experimentally.

| Dwell Time | 100 ms | Balances sensitivity with the number of points across the peak. |

2. Sample Preparation (Protein Precipitation): [14]

  • Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of cold acetonitrile containing a suitable internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 5 minutes.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

Section 4: References

  • BenchChem. (2025). Technical Support Center: Pyridazinone Synthesis Purification. BenchChem. --INVALID-LINK--

  • Sigma-Aldrich. HPLC Troubleshooting Guide. MilliporeSigma. --INVALID-LINK--

  • Persee. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. pgeneral.com. --INVALID-LINK--

  • SCION Instruments. HPLC Troubleshooting Guide. SCION Instruments. --INVALID-LINK--

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene. --INVALID-LINK--

  • Advanced Chromatography Technologies. HPLC Troubleshooting Guide. ACE. --INVALID-LINK--

  • Wang, Y., et al. (2022). A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. Frontiers in Pharmacology, 13, 868936. --INVALID-LINK--

  • Shishov, A., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(15), 4995. --INVALID-LINK--

  • Abdel-Maksoud, M. S., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 13(31), 21531-21550. --INVALID-LINK--

  • Spiteller, G. (2002). Nitrogen-Containing Heterocyclic Compounds. ResearchGate. --INVALID-LINK--

  • Melavanki, R., et al. (2015). Spectroscopic study for a novel pyridazin-3(2H)-one derivatives. ResearchGate. --INVALID-LINK--

  • Organomation. (2025). 5 Common Nitrogen Issues in LC-MS. Organomation. --INVALID-LINK--

  • Smirnova, A., et al. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. --INVALID-LINK--

  • Le-Deygen, I., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. International Journal of Molecular Sciences, 23(12), 6524. --INVALID-LINK--

  • Daoui, S., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 748. --INVALID-LINK--

  • Johnson, J. V., & Yost, R. A. (1985). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry, 1(3), 229-235. --INVALID-LINK--

  • National Center for Biotechnology Information. (1992). Toxicological Profile for Pyridine. NCBI Bookshelf. --INVALID-LINK--

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 68153, 3(2H)-Pyridazinone. PubChem. --INVALID-LINK--

  • Al-Issa, S. A. (2013). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 18(7), 8121-8139. --INVALID-LINK--

  • Yurttaş, L., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Pharmaceuticals, 15(6), 738. --INVALID-LINK--

  • Stana, A., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 28(10), 4057. --INVALID-LINK--

  • Daoui, S., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Semantic Scholar. --INVALID-LINK--

  • ResearchGate. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... --INVALID-LINK--

  • Baumann, D., & Krake, E. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Omega, 8(21), 18788-18797. --INVALID-LINK--

  • Cheméo. (n.d.). Chemical Properties of Pyridazine (CAS 289-80-5). Cheméo. --INVALID-LINK--

  • Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 62(1), 3-10. --INVALID-LINK--

  • National Institute of Standards and Technology. Pyridine. NIST WebBook. --INVALID-LINK--

  • Kumar, M., et al. (2024). Development of ultra HPLC analytical method for pymetrozine residues in rice. Journal of Applied and Natural Science, 16(1), 225-230. --INVALID-LINK--

  • Severina, H. I., et al. (2021). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 14(6), 3223-3228. --INVALID-LINK--

  • David, V. (Ed.). (n.d.). Special Issue : Sample Preparation for Bioanalysis. Molecules. --INVALID-LINK--

  • Kumar, A., & Archana. (2018). Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. Future Medicinal Chemistry, 10(1), 87-108. --INVALID-LINK--

  • Anwar, M., et al. (2010). Solid Phase Extraction and HPLC Analysis of Pymetrozine Residues in Green Tobacco Leaves. Journal of the Chemical Society of Pakistan, 32(4), 496-501. --INVALID-LINK--

  • Popova, Y., et al. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Molbank, 2023(1), M1572. --INVALID-LINK--

  • Patil, S. A., et al. (2015). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson's Disease. Bioorganic & Medicinal Chemistry, 23(15), 4573-4586. --INVALID-LINK--

  • Valdés, C. M., et al. (2017). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1213-1216. --INVALID-LINK--

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. --INVALID-LINK--

  • Popova, Y., et al. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. ResearchGate. --INVALID-LINK--

  • Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 129-134. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to Pyridazinone Derivatives: Structure-Activity Relationship and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of pyridazinone derivatives, focusing on the influence of substitution patterns on their biological activity. We will use 5-Ethylpyridazin-3(2H)-one as a foundational structure to explore how modifications to the core pyridazinone scaffold dictate therapeutic applications, from cardiovascular diseases to oncology and inflammation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced structure-activity relationships (SAR) that govern the efficacy of this versatile class of compounds.

Introduction: The Pyridazinone Core, a "Wonder Nucleus"

The pyridazin-3(2H)-one moiety is a six-membered heterocyclic ring containing two adjacent nitrogen atoms, a structure that has earned it the moniker "wonder nucleus" in medicinal chemistry.[1][2][3] This scaffold is a cornerstone in the development of numerous therapeutic agents due to its diverse and potent biological activities.[4][5] Pyridazinone derivatives have been successfully developed as treatments for a wide array of conditions, demonstrating efficacy as anti-inflammatory, anticancer, antimicrobial, cardiovascular, and neuroprotective agents.[6][7]

The versatility of the pyridazinone ring lies in its capacity for functionalization at multiple positions, allowing chemists to fine-tune its pharmacological profile.[8][9] While a simple derivative like this compound is not extensively documented in literature, its core structure serves as an excellent starting point for understanding the principles of SAR. This guide will deconstruct the pyridazinone scaffold to compare how substitutions at key positions—primarily C4, C5, C6, and N2—correlate with specific biological outcomes, supported by experimental data and established protocols.

Foundational Synthesis of the Pyridazinone Scaffold

The most common and reliable method for synthesizing the pyridazinone core involves the condensation of a γ-keto acid with hydrazine or its derivatives.[10][11] This reaction typically yields 6-substituted 4,5-dihydropyridazin-3(2H)-ones, which can be further modified or oxidized to the aromatic pyridazinone. The choice of the starting γ-keto acid is a critical experimental decision as it directly installs the substituent at the C6 position, which, as we will see, is a primary determinant of the compound's biological activity.

Experimental Protocol: General Synthesis of a 6-Substituted-4,5-dihydropyridazin-3(2H)-one
  • Reactant Preparation: Dissolve the selected γ-keto acid (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Hydrazine Addition: Add hydrazine hydrate (1.1 to 1.5 equivalents) to the solution. The slight excess of hydrazine ensures the complete consumption of the keto acid.

  • Cyclocondensation: Reflux the reaction mixture for 4-8 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.[12]

  • Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Purification: The precipitated solid product is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol) is performed to yield the purified pyridazinone derivative.[12]

This self-validating protocol relies on the thermodynamic favorability of the intramolecular cyclization to form the stable six-membered ring, a cornerstone of heterocyclic chemistry.

Caption: General workflow for the synthesis of pyridazinone derivatives.

A Comparative Analysis of Pyridazinone Derivatives by Substitution Pattern

The therapeutic application of a pyridazinone derivative is profoundly influenced by the nature and position of its substituents. Below, we compare the major classes of derivatives based on their substitution patterns.

C6-Position: The Epicenter of Cardiovascular Activity

The C6 position is arguably the most critical for imparting cardiovascular effects. The presence of an aryl or heteroaryl group at this position was long considered essential for activities such as vasodilation, antiplatelet aggregation, and positive inotropic (cardiotonic) effects.[13][14] This is because the C6 substituent often interacts with the active site of key enzymes like phosphodiesterase III (PDE3).[13]

Many clinically evaluated cardiotonic drugs, including CI-930 and MCI-154, feature a 6-phenyl or 6-pyridyl group, respectively.[13] The electronic nature of this aromatic ring and its substituents directly modulates potency.

Table 1: Comparison of C6-Substituted Pyridazinones as Vasodilating Agents

Compound C6-Substituent N2-Substituent Vasodilatory Activity (EC50, µM) Reference Compound (Hydralazine EC50, µM) Source
16 4-(2-carboxyethyl)phenyl H 0.339 18.210 [15]
17 4-(2-ethoxycarbonylethyl)phenyl H 1.225 18.210 [15]
8a 4-(pyrrol-1-yl)phenyl H *48.8% inhibition N/A [15]
9 4-(carboxymethyloxyphenyl) Amide derivative 0.051 (IC50) N/A [15]

*Data reported as % inhibition of phenylephrine contraction, not EC50.

The data clearly indicates that C6-aryl substituted pyridazinones can be orders of magnitude more potent than established vasodilators like hydralazine. The substitution on the phenyl ring itself, such as the acid in compound 16 , significantly enhances activity.[15][16]

C4/C5-Positions: A Gateway to Anti-inflammatory and Anticancer Activity

While the C6 position is dominant for cardiovascular applications, substitutions at the C4 and C5 positions are pivotal for developing potent anti-inflammatory and anticancer agents.[17] This is where a simple scaffold like this compound becomes a relevant conceptual model. The ethyl group at C5 provides a lipophilic anchor and steric bulk, which can be compared to other substituents like halogens or larger aromatic systems that have been explored at these positions.

Many pyridazinone-based anti-inflammatory agents function as inhibitors of enzymes like cyclooxygenase-2 (COX-2) or phosphodiesterase 4 (PDE4).[8][18] For anticancer applications, these derivatives can target a range of proteins including PARP, various tyrosine kinases, and tubulin.[15][19]

A notable example involves placing an indole moiety at the C4 position, which has led to the development of selective PDE4B inhibitors with anti-inflammatory properties.[18][20]

Table 2: Comparison of C4/C5-Substituted Pyridazinones as Bioactive Agents

Compound Key Substituent Biological Target Activity (IC50) Therapeutic Area Source
4ba 4-(5-methoxy-1H-indol-3-yl) PDE4B 0.81 µM Anti-inflammatory [20]
Pyr-1 4,5-dichloro Apoptosis Induction ~1-10 µM (CC50) Anticancer [21]
Olaparib Complex N2/C4-C5 fused ring PARP 0.015 µM Anticancer [15]

| E-7016 | Complex N2/C4-C5 fused ring | Not specified | 0.04 µM | Anticancer (Melanoma) |[15] |

The data demonstrates that halogenation at C4 and C5 (Pyr-1) can induce potent cytotoxicity in cancer cells, while larger, more complex substitutions can achieve nanomolar potency against specific enzymatic targets like PDE4B and PARP.[15][20][21] The choice of substituent at these positions is a critical design element for shifting the therapeutic focus away from cardiovascular targets and towards inflammation and oncology.

Caption: Inhibition of the COX-2 pathway by pyridazinone derivatives.

Standardized Protocols for Biological Evaluation

To ensure trustworthiness and reproducibility, the comparative evaluation of novel pyridazinone derivatives relies on standardized, self-validating biological assays.

Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay

This assay is fundamental for identifying selective anti-inflammatory agents and is performed to determine the concentration of a compound required to inhibit 50% of enzyme activity (IC50).

  • Enzyme & Reagents: Utilize human recombinant COX-1 and COX-2 enzymes. The assay buffer is typically 100 mM Tris-HCl (pH 8.0), containing necessary co-factors.[22]

  • Compound Preparation: Prepare a dilution series of the test pyridazinone derivative in a suitable solvent like DMSO.

  • Pre-incubation: Add the test compound to the enzyme in the assay buffer and pre-incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid. The reaction proceeds for a set time (e.g., 2 minutes) at 37°C.

  • Termination & Quantification: Stop the reaction by adding a quenching agent (e.g., HCl). The amount of prostaglandin E2 (PGE2) produced is then quantified using a standard method like an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.[22]

Experimental Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells and is a common method to assess the cytotoxic potential of new compounds.

  • Cell Culture: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.[23]

  • Compound Treatment: Treat the cells with a range of concentrations of the test pyridazinone derivative and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to an untreated control to determine the CC50 or IC50 value.[21]

Conclusion and Future Perspectives

The pyridazin-3(2H)-one scaffold is a remarkably adaptable platform for drug discovery. This guide demonstrates a clear and rational basis for its derivatization, governed by well-defined structure-activity relationships.

  • C6-Aryl Substitution: This is the primary strategy for developing potent cardiovascular agents, particularly vasodilators and cardiotonics, by targeting enzymes like PDE3.[13][16]

  • C4/C5 Substitution: This approach shifts the biological activity towards anti-inflammatory and anticancer applications by enabling interactions with targets such as COX-2, PDE4, and PARP.[18][21]

  • N2 Substitution: While not covered in as much detail, modification at the N2 position is a crucial tool for modulating physicochemical properties and fine-tuning potency and selectivity.[24]

The future of pyridazinone-based drug development is promising. Emerging research focuses on creating hybrid molecules with dual functions, such as combined anticancer and antimicrobial agents, to address complex medical needs like infections in chemotherapy patients.[23] Further exploration of less common substitution patterns and the development of tricyclic or fused pyridazinone systems continue to yield novel compounds with significant therapeutic potential.[3] Understanding the fundamental SAR principles outlined in this guide is essential for any researcher aiming to harness the power of this "wonder nucleus."

References

A Comparative Analysis of 5-Ethylpyridazin-3(2H)-one Bioactivity: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazinone nucleus is a privileged scaffold in medicinal chemistry, serving as the foundation for a multitude of compounds with a vast spectrum of biological activities.[1][2][3] This six-membered heterocyclic ring, containing two adjacent nitrogen atoms, has been successfully leveraged to develop therapeutic agents for cardiovascular diseases, inflammation, cancer, and microbial infections.[1][4][5] Its synthetic tractability allows for easy functionalization at various positions, making it an attractive target for designing novel bioactive molecules.[5][6][7]

This guide provides a comparative analysis of the bioactivity associated with the pyridazin-3(2H)-one core, with a specific focus on understanding the potential of 5-Ethylpyridazin-3(2H)-one. While direct experimental data on this specific ethyl-substituted derivative is limited in publicly accessible literature, a robust understanding of its potential can be extrapolated from the extensive research on its structural analogs. We will delve into the structure-activity relationships (SAR) of this chemical class, compare its performance across different biological targets, and provide detailed experimental protocols for researchers to validate these activities in their own laboratories.

The Pyridazinone Scaffold: A Hub of Diverse Pharmacological Activity

The pyridazin-3(2H)-one core is a versatile pharmacophore capable of interacting with a wide array of biological targets, including enzymes, G-protein coupled receptors, and ion channels.[4] The specific biological effect is largely dictated by the nature and position of substituents on the pyridazinone ring. This guide will explore the most prominently documented activities: anti-inflammatory, cardiotonic, anticancer, and antimicrobial effects.

Structure-Activity Relationship (SAR) Overview

The biological activity of pyridazinone derivatives is highly dependent on the substitutions at the N-2, C-4, C-5, and C-6 positions. Understanding these relationships is fundamental to designing potent and selective drug candidates.

SAR_Overview cluster_core Pyridazin-3(2H)-one Core core General Structure N2 N-2 Position (e.g., Phenyl, Benzyl) - Modulates anticancer & PDE5 inhibitory activity C6 C-6 Position (e.g., Phenyl, Substituted Phenyl) - Crucial for cardiotonic & anti-inflammatory activity C5 C-5 Position (e.g., Methyl, Ethyl) - Influences cardiotonic potency C4 C-4 Position - Site for fusion with other rings (e.g., Thieno, Pyrrolo) - Creates potent anti-inflammatory agents

Caption: Key substitution points on the pyridazin-3(2H)-one scaffold.

Comparative Bioactivity Analysis

Anti-inflammatory Activity

The pyridazinone core is a well-established framework for developing potent anti-inflammatory agents, often with a reduced risk of the gastrointestinal side effects associated with traditional NSAIDs.[5][6][7] The primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.

Supporting Experimental Data: Several studies have demonstrated significant COX-2 inhibitory activity in pyridazinone derivatives. For instance, compounds 4a and 9d from one study showed more potent anti-inflammatory activity than the reference drug indomethacin and were identified as selective COX-2 inhibitors.[8] The presence of bulky aromatic substituents at the C-6 position and specific functionalities at other positions are often key to this selectivity.

Compound/Derivative Biological Target/Assay Key Finding Ulcerogenic Effect Reference
Compound 4a In vivo carrageenan-induced paw edemaMore potent than indomethacinSafe gastric profile[8]
Compound 9d In vitro MTT assayPotent and selective COX-2 inhibitorSafe gastric profile[8]
General Pyridazinones COX Enzyme InhibitionOften show selectivity for COX-2 over COX-1Low ulcerogenic potential[6][9]
Cardiotonic and Vasodilator Activity

Pyridazinone derivatives are prominent in cardiovascular drug discovery, with several compounds investigated as positive inotropic agents (cardiotonics) and vasodilators.[2][4] Many of these agents function as phosphodiesterase III (PDE-III) inhibitors, leading to increased cardiac contractility and smooth muscle relaxation.

Supporting Experimental Data: Compounds like Levosimendan, Pimobendan, and Imazodan are well-known cardiotonic agents built upon the pyridazinone scaffold.[2] Research has shown that substitutions at the C-6 position with a substituted phenyl ring are critical for activity. For example, MCI-154 (6-[4-(4-pyridylamino)phenyl]-4,5-dihydro-3(2H)-pyridazinone) demonstrated extremely potent positive inotropic and vasodilating activity, with an ED30 value for increasing cardiac contractility significantly lower than that of amrinone.[10]

Compound/Derivative Biological Target/Assay Quantitative Data (Potency) Mechanism of Action Reference
MCI-154 In vivo cardiac contractility (dP/dtmax)ED30 = 8.5 µg/kgPositive Inotrope, Vasodilator[10]
Compound 5a Isolated perfused toad heartPotent cardiotonic activityNot specified[11]
Hydralazine Analog (16) Vasodilation in rat thoracic aortic ringsEC50 = 0.339 µMVasodilator[4]
Levosimendan Straub's perfusion methodReference cardiotonic agentPDE-III Inhibitor[12]
Anticancer Activity

The pyridazinone structure is also found in several anticancer agents.[4] These compounds can target various pathways involved in cancer progression, including DNA repair (PARP inhibitors) and signal transduction (kinase inhibitors).

Supporting Experimental Data: Marketed drugs like Olaparib and Talazoparib are potent PARP inhibitors used in cancer therapy and contain a pyridazinone-related phthalazinone core.[4] Other research has focused on developing pyridazinone derivatives that inhibit critical kinases like FGFR or disrupt tubulin polymerization.[4] For instance, certain diarylurea derivatives based on a pyridazinone scaffold have been designed as surrogates for sorafenib, a multi-kinase inhibitor, and have shown promise as dual anticancer and antimicrobial agents.[13][14]

Compound/Derivative Biological Target Quantitative Data (Potency) Therapeutic Area Reference
Olaparib PARPIC50 = 0.015 µMOvarian Cancer[4]
Talazoparib PARPIC50 = 0.0002 µMBreast & Prostate Cancer[4]
Compound 38 FGFR (Fibroblast Growth Factor Receptor)TGI = 91.6% at 50 mg/kgGeneral Anticancer[4]
Compound 10l VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)Potent activity against A549 lung cancer cell lineLung Cancer[13]
Antimicrobial Activity

The global challenge of antibiotic resistance has spurred the search for new antimicrobial agents, and pyridazinone derivatives have emerged as a promising class.[15][16] They have shown activity against a range of Gram-positive and Gram-negative bacteria.

Supporting Experimental Data: Studies have synthesized novel pyridazinone derivatives and screened them against various bacterial strains. In one such study, compounds 7 and 13 were found to be active against S. aureus (MRSA), P. aeruginosa, and A. baumannii, with MIC values in the low micromolar range (3.74–8.92 µM).[15][16] The structure-activity relationship suggests that substitutions at the N-1 and C-6 positions significantly influence the antibacterial spectrum and potency.[16]

Compound/Derivative Bacterial Strain Quantitative Data (MIC) Reference
Compound 13 Acinetobacter baumannii3.74 µM[16]
Compound 13 Pseudomonas aeruginosa7.48 µM[16]
Compound 7 E. coli, S. aureus (MRSA)7.8 µM[16]
Compound 10h Staphylococcus aureus16 µg/mL[14]

Experimental Protocols: A Guide to Bioactivity Validation

To ensure scientific rigor, the protocols described below are designed as self-validating systems, incorporating necessary controls for trustworthy and reproducible results.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is essential for evaluating the anti-inflammatory potential and selectivity of a test compound like this compound.

COX_Assay_Workflow start Start: Prepare Reagents prepare_enzyme Prepare Human Recombinant COX-1 and COX-2 Enzymes start->prepare_enzyme prepare_compounds Prepare Test Compound (e.g., this compound) & Reference Inhibitors (Celecoxib, Indomethacin) in DMSO start->prepare_compounds incubation Incubate Enzyme with Test Compound or Vehicle Control (DMSO) for 15 min at 37°C prepare_enzyme->incubation prepare_compounds->incubation add_substrate Initiate Reaction by Adding Arachidonic Acid (Substrate) incubation->add_substrate reaction Allow Reaction to Proceed for 2 min at 37°C add_substrate->reaction stop_reaction Terminate Reaction with HCl reaction->stop_reaction quantify Quantify Prostaglandin E2 (PGE2) Production using an Enzyme Immunoassay (EIA) Kit stop_reaction->quantify calculate Calculate % Inhibition and IC50 Values by Comparing to Vehicle Control quantify->calculate end End: Determine COX-1/COX-2 Selectivity calculate->end

Caption: Workflow for the in vitro COX inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and reference inhibitors (e.g., Celecoxib for COX-2, Indomethacin for non-selective).

  • Compound Dilution: Prepare a serial dilution of the test compound (this compound) and reference inhibitors in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme Incubation: In a 96-well plate, add the enzyme (either COX-1 or COX-2) to the assay buffer. Add the diluted test compound, reference inhibitor, or vehicle control (DMSO). Incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination: After 2 minutes of incubation at 37°C, terminate the reaction by adding a solution of 1M HCl.

  • Quantification: Measure the amount of Prostaglandin E2 (PGE2) produced using a commercial EIA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method to quantify the antimicrobial activity of a test compound.

Step-by-Step Methodology:

  • Bacterial Culture Preparation: Inoculate a suitable broth medium (e.g., Mueller-Hinton Broth) with a standardized suspension of the test bacterium (e.g., S. aureus, E. coli) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium. A typical concentration range might be 128 µg/mL to 0.25 µg/mL.

  • Controls: Include a positive control well (broth with bacteria, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility. A reference antibiotic (e.g., Gentamycin) should also be tested as a procedural control.

  • Inoculation: Add the prepared bacterial suspension to each well containing the diluted compound.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Conclusion and Future Outlook

The pyridazin-3(2H)-one scaffold is a remarkably fruitful starting point for the development of diverse therapeutic agents. The extensive body of research on its derivatives provides a strong rationale for investigating novel analogs like this compound. Based on established structure-activity relationships, the presence of a small alkyl group at the C-5 position, as seen in some cardiotonic agents, suggests that this compound could possess interesting biological properties, particularly in the cardiovascular arena.[10]

However, extrapolation is not a substitute for empirical data. The next logical step is the targeted synthesis of this compound and its systematic evaluation using the standardized protocols outlined in this guide. Such studies will definitively place its bioactivity within the context of its chemical class and determine its potential as a lead compound for future drug development programs.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Ethylpyridazin-3(2H)-one Analogs in Cardiovascular Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the field of drug development, the pyridazinone scaffold represents a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-Ethylpyridazin-3(2H)-one analogs, with a particular focus on their cardiovascular applications. By synthesizing data from multiple studies, we will explore how subtle molecular modifications can profoundly impact their efficacy as cardiotonic and vasodilatory agents. This document is intended to serve as a practical resource for medicinal chemists and pharmacologists working to design the next generation of pyridazinone-based therapeutics.

The Pyridazin-3(2H)-one Core: A Versatile Pharmacophore

The pyridazin-3(2H)-one nucleus is a six-membered heterocyclic ring containing two adjacent nitrogen atoms.[3] This scaffold has been identified in numerous compounds exhibiting a wide array of pharmacological effects, including anti-inflammatory, anticancer, and cardiovascular properties.[4][5][6] In the context of cardiovascular disease, pyridazinone derivatives have shown significant promise as positive inotropic agents, vasodilators, and inhibitors of phosphodiesterase (PDE), a key enzyme family in cardiovascular regulation.[4][7]

The selection of the this compound scaffold as a focal point for this guide is predicated on its presence in several biologically active molecules. The ethyl group at the C5 position is a key lipophilic feature that can influence ligand-receptor interactions and the overall pharmacokinetic profile of the molecule. Understanding how modifications to this core structure affect its biological activity is paramount for the rational design of more potent and selective drug candidates.

Decoding the Structure-Activity Relationship: A Positional Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the pyridazinone ring. The following sections dissect the SAR at key positions, drawing on comparative experimental data.

The Critical Role of Substitution at the C6 Position

The C6 position of the pyridazinone ring has been a primary target for chemical modification, with profound effects on the resulting compound's cardiotonic and vasodilatory properties. A general trend observed is that the introduction of an aromatic or heteroaromatic ring at this position is often crucial for activity.

A study by Allam et al. (2020) provides compelling evidence for the importance of the C6-phenyl substituent.[3] Their work on a series of 6-phenyl-3-pyridazinone derivatives revealed that these compounds exhibit potent vasorelaxant activity. The parent compound, 6-phenylpyridazin-3(2H)-one, serves as a valuable reference point for understanding the impact of further substitutions.

Table 1: Comparative Vasorelaxant Activity of C6-Substituted Pyridazinone Analogs

Compound IDC6-SubstituentN2-SubstituentEC50 (µM)Reference
Hydralazine --18.210[3]
Compound 4 4-(ethoxycarbonylmethoxy)phenylH1.225[3]
Compound 5 4-(carboxymethoxy)phenylH0.339[3]
Compound 10c 4-(2-(4-methoxyphenyl)hydrazinyl-2-oxoethoxy)phenylH1.204[3]

The data clearly indicates that substitution on the C6-phenyl ring significantly enhances vasodilatory potency compared to the standard drug, hydralazine.[3] The presence of an acidic moiety (carboxymethoxy) in Compound 5 resulted in the most potent analog, suggesting that a hydrogen bond donor at this position is beneficial for activity.[3]

SAR_C6_Substitution Core This compound Core C6 C6 Position Core->C6 Modification at Aryl Aryl/Heteroaryl Substitution C6->Aryl Key for Potency Activity Enhanced Cardiovascular Activity Aryl->Activity Leads to

Modulating Activity through N2-Substitution

The nitrogen atom at the N2 position of the pyridazinone ring offers another avenue for structural modification and optimization of biological activity. Substituents at this position can influence the molecule's polarity, solubility, and ability to interact with target proteins.

While the previously mentioned study by Allam et al. focused on N-unsubstituted pyridazinones, other research has highlighted the impact of N2-alkylation and N2-acylation. For instance, the introduction of a methyl group at the N2 position has been shown to be well-tolerated and can sometimes lead to an increase in potency, depending on the specific biological target.

SAR_N2_Substitution node_core {Pyridazinone Core | N2 Position} node_substituents {Substituents | -H -Alkyl -Acyl} node_core:head->node_substituents Substitution at N2 node_properties {Modulated Properties | -Solubility -Polarity -Target Binding} node_substituents->node_properties Influences node_activity Fine-tuning of Biological Activity node_properties->node_activity Results in

Mechanism of Action: Targeting Phosphodiesterases

Many of the cardiovascular effects of pyridazinone analogs can be attributed to their ability to inhibit phosphodiesterases (PDEs).[4] PDEs are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cardiovascular signaling.[4] By inhibiting PDE, particularly the PDE3 isozyme found in cardiac and vascular smooth muscle, pyridazinone derivatives can increase intracellular levels of cAMP.[5] This leads to a dual effect: increased myocardial contractility (positive inotropy) and relaxation of vascular smooth muscle (vasodilation).[4]

PDE_Inhibition_Pathway pyridazinone Pyridazinone Analog pde3 PDE3 pyridazinone->pde3 Inhibits atp ATP ac Adenylate Cyclase camp cAMP amp AMP pka Protein Kinase A cardiac Increased Cardiac Contractility vascular Vasodilation

Experimental Protocols for Evaluation

The trustworthy evaluation of novel pyridazinone analogs necessitates robust and reproducible experimental protocols. The following outlines a standard in vitro methodology for assessing vasorelaxant activity.

In Vitro Vasorelaxant Activity Assay

Objective: To determine the concentration-dependent vasorelaxant effect of test compounds on isolated arterial rings.

Methodology:

  • Tissue Preparation: Thoracic aortas are excised from male Sprague-Dawley rats and placed in cold, oxygenated Krebs-Henseleit buffer. The aortas are cleaned of adherent connective tissue and cut into rings (2-3 mm in width).

  • Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.

  • Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Following equilibration, the rings are contracted with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, the test compounds are added to the organ bath in a cumulative manner, with increasing concentrations. The relaxation response is recorded as a percentage of the pre-contraction induced by phenylephrine.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal relaxation (EC50) is calculated by non-linear regression analysis of the concentration-response curve.

Self-Validation: The inclusion of a positive control, such as hydralazine or sodium nitroprusside, is essential to validate the responsiveness of the tissue preparation and the overall experimental setup.

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Aorta_Excision Aorta Excision Ring_Preparation Aortic Ring Preparation Aorta_Excision->Ring_Preparation Mounting Mounting in Organ Bath Ring_Preparation->Mounting Equilibration Equilibration Mounting->Equilibration Contraction Phenylephrine Contraction Equilibration->Contraction Compound_Addition Cumulative Compound Addition Contraction->Compound_Addition Data_Recording Record Relaxation Compound_Addition->Data_Recording EC50_Calculation Calculate EC50 Data_Recording->EC50_Calculation

Conclusion and Future Perspectives

The this compound scaffold and its analogs represent a fertile ground for the discovery of novel cardiovascular agents. The structure-activity relationships discussed herein underscore the importance of systematic chemical modification to optimize potency and selectivity. Specifically, the introduction of substituted aryl groups at the C6 position and the modulation of physicochemical properties through N2-substitution are key strategies for enhancing the desired biological activity. The primary mechanism of action for many of these compounds appears to be the inhibition of PDE3, leading to beneficial inotropic and vasodilatory effects.

Future research in this area should focus on:

  • Exploring a wider range of substituents at the C5 position to further elucidate the role of lipophilicity and steric bulk in this region.

  • Conducting comprehensive in vivo studies to validate the promising in vitro findings and to assess the pharmacokinetic and safety profiles of lead compounds.

  • Investigating the potential for dual-acting agents that combine PDE inhibition with other beneficial cardiovascular mechanisms.

By leveraging the insights gained from SAR studies and employing rigorous experimental methodologies, the scientific community can continue to unlock the therapeutic potential of the versatile pyridazinone core.

References

A Comparative Guide to Validating the Anticancer Effects of 5-Ethylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the potential anticancer effects of the novel compound, 5-Ethylpyridazin-3(2H)-one. We will explore the scientific rationale behind key experimental choices, present detailed protocols for in vitro validation, and compare its potential efficacy against established chemotherapeutic agents. This document is designed to be a practical resource, blending technical accuracy with field-proven insights to guide your research endeavors.

Introduction: The Therapeutic Potential of Pyridazinone Scaffolds

The pyridazin-3(2H)-one core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including significant potential as anticancer agents.[1][2] These compounds have been investigated for their ability to target various hallmarks of cancer, from inducing cell cycle arrest and apoptosis to inhibiting key signaling pathways involved in tumor progression.[3][4] The introduction of an ethyl group at the 5-position of the pyridazinone ring, creating this compound, presents a novel chemical entity whose specific anticancer properties warrant rigorous investigation. This guide outlines a systematic approach to elucidating its efficacy and mechanism of action.

Section 1: Foundational In Vitro Validation of Anticancer Activity

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic and antiproliferative effects on cancer cell lines. This is typically achieved through a series of well-established in vitro assays.[5][6][7]

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro cytotoxicity testing.[6][8] It provides a quantitative measure of a compound's ability to inhibit cell proliferation, and the resulting IC50 value (the concentration at which 50% of cell growth is inhibited) is a critical metric for comparing the potency of different drugs.[8]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and the chosen comparator drugs (e.g., Doxorubicin for breast cancer, 5-Fluorouracil for colon cancer). Treat the cells with these various concentrations and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: Plot the absorbance values against the compound concentrations and use a non-linear regression analysis to determine the IC50 value.

Comparative Cytotoxicity Data

The following table presents hypothetical IC50 values for this compound against various cancer cell lines, compared to standard chemotherapeutic agents. It is crucial to generate this data experimentally for the specific compound.

Cell LineCancer TypeThis compound (IC50 in µM)Doxorubicin (IC50 in µM)5-Fluorouracil (IC50 in µM)
MCF-7Breast AdenocarcinomaTo be determined~0.5 - 2~5 - 20
HCT116Colon CarcinomaTo be determined~0.1 - 1~3 - 10
A549Lung CarcinomaTo be determined~0.2 - 1.5~10 - 50
HepG2Hepatocellular CarcinomaTo be determined~0.5 - 3~20 - 100

Note: The IC50 values for Doxorubicin and 5-Fluorouracil are approximate and can vary depending on the specific experimental conditions.

Section 2: Elucidating the Mechanism of Action

Once the cytotoxic potential of this compound is established, the next critical step is to understand how it kills cancer cells. This involves investigating its effects on the cell cycle and its ability to induce programmed cell death (apoptosis).

Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[3] Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8]

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and treat them with RNase A to remove RNA. Stain the cellular DNA with propidium iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle and compare the treated samples to the untreated controls. An accumulation of cells in a particular phase suggests cell cycle arrest.

Apoptosis Induction

A key hallmark of an effective anticancer agent is its ability to induce apoptosis. Annexin V/PI double staining is a widely used flow cytometry-based assay to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[4][9]

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both the adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) to determine the extent of apoptosis induction.

Section 3: Investigating Molecular Pathways

To gain deeper insight into the mechanism of action, it is essential to investigate the molecular signaling pathways affected by this compound. Based on the known activities of other pyridazinone derivatives, key pathways to investigate include those regulating apoptosis and cell survival.[3]

The Apoptotic Signaling Cascade

Apoptosis is a tightly regulated process involving a cascade of proteins. Western blotting can be used to assess the expression levels of key apoptotic and anti-apoptotic proteins.

  • Pro-apoptotic: Bax, Bak

  • Anti-apoptotic: Bcl-2, Bcl-xL

  • Executioner Caspases: Caspase-3, Caspase-7

  • Tumor Suppressor: p53

An increase in the expression of pro-apoptotic proteins and a decrease in anti-apoptotic proteins would suggest that this compound induces apoptosis through the intrinsic (mitochondrial) pathway.

Visualization of Experimental Workflows and Signaling Pathways

Clear visualization of experimental processes and molecular interactions is crucial for understanding and communicating research findings. The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and a simplified apoptotic signaling pathway.

experimental_workflow cluster_invitro In Vitro Validation cluster_assays Primary Assays cluster_mechanistic Mechanistic Studies start Cancer Cell Lines (e.g., MCF-7, HCT116) treatment Treat with this compound & Comparator Drugs start->treatment mtt MTT Assay (Cell Viability) treatment->mtt cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis data_analysis Data Analysis (IC50, % Arrest, % Apoptosis) mtt->data_analysis cell_cycle->data_analysis apoptosis->data_analysis western_blot Western Blotting (Protein Expression) data_analysis->western_blot pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis

Caption: Workflow for the in vitro validation of this compound.

apoptotic_pathway cluster_regulation Apoptosis Regulation compound This compound p53 p53 Activation compound->p53 bcl2_family Bcl-2 Family Modulation compound->bcl2_family bax Bax (Pro-apoptotic) p53->bax upregulates bcl2_family->bax activates bcl2 Bcl-2 (Anti-apoptotic) bcl2_family->bcl2 inhibits mitochondria Mitochondrial Outer Membrane Permeabilization bax->mitochondria bcl2->mitochondria inhibits cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_cascade Caspase Cascade Activation (Caspase-3, -7) cytochrome_c->caspase_cascade apoptosis Apoptosis caspase_cascade->apoptosis

Caption: Simplified intrinsic apoptotic signaling pathway.

Section 4: Comparison with Standard-of-Care Alternatives

A crucial aspect of drug development is benchmarking a novel compound against existing therapies. The choice of comparator drugs depends on the cancer type being investigated.

  • For Breast Cancer: Common chemotherapeutic agents include Doxorubicin, Paclitaxel, and Capecitabine.[10][11][12][13][14]

  • For Colorectal Cancer: Standard treatments often involve 5-Fluorouracil (5-FU), Oxaliplatin, and Irinotecan.[15][16][17][18][19]

The comparative data generated from the in vitro assays (IC50 values, percentage of apoptosis, etc.) will provide a preliminary assessment of the relative potency of this compound.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to validating the anticancer effects of this compound. By following these experimental protocols, researchers can generate robust and reproducible data to assess its cytotoxic potential, elucidate its mechanism of action, and compare its efficacy to standard-of-care drugs. Positive results from these in vitro studies would provide a strong rationale for advancing this compound to more complex preclinical models, such as 3D cell cultures and in vivo animal studies, bringing it one step closer to its potential as a novel cancer therapeutic.

References

Cross-Validation of 5-Ethylpyridazin-3(2H)-one's Anti-Inflammatory Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of the mechanism of action of the novel anti-inflammatory compound, 5-Ethylpyridazin-3(2H)-one. The pyridazinone scaffold is known for a wide range of biological activities, with many derivatives exhibiting potent anti-inflammatory effects. A common mechanism for such compounds is the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. This guide, therefore, postulates that this compound exerts its primary anti-inflammatory effect through the selective inhibition of COX-2.

To rigorously test this hypothesis, we will benchmark the performance of this compound against two well-characterized therapeutic agents:

  • Celecoxib: A highly selective COX-2 inhibitor, serving as a positive control for the hypothesized mechanism of action.[1][2]

  • Etanercept: A biologic tumor necrosis factor-alpha (TNF-α) inhibitor, representing an alternative and distinct anti-inflammatory mechanism. This will allow us to discern the specificity of this compound's effects.

Through a series of in vitro and in vivo experiments, this guide will provide the necessary protocols and comparative data to elucidate the precise mechanism of action of this compound, a critical step in its development as a potential therapeutic agent.

In Vitro Mechanistic Validation: COX Enzyme Inhibition Profile

The initial step in cross-validating the mechanism of action is to directly assess the inhibitory activity of this compound against the primary hypothesized targets, the COX-1 and COX-2 enzymes. This will be achieved by determining the half-maximal inhibitory concentration (IC50) for each isoform.

Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay

This protocol outlines the procedure for determining the IC50 values of test compounds against ovine COX-1 and human recombinant COX-2.

Materials:

  • COX-1 and COX-2 enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • Test compounds (this compound, Celecoxib, Etanercept) dissolved in DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Create a serial dilution of the test compounds in DMSO.

  • Enzyme and Cofactor Addition: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

  • Inhibitor Incubation: Add the various concentrations of the test compounds, reference inhibitors (Celecoxib), or vehicle (DMSO) to the appropriate wells. Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Reaction Incubation: Incubate the plate for 10 minutes at 37°C to allow for the conversion of arachidonic acid to prostaglandins.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a solution of HCl).

  • Detection: Measure the amount of prostaglandin (e.g., PGE2) produced using a colorimetric or fluorometric method, or a specific enzyme immunoassay (EIA).[3][4]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Comparative Data: COX-1 and COX-2 Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound Experimental ValueExperimental ValueCalculated Value
Celecoxib 82[1][2]6.8[1][2]12
Etanercept >100>100N/A

Note: Etanercept is not expected to inhibit COX enzymes directly. Any observed activity would be considered off-target.

Figure 1: Hypothesized COX-2 selective inhibition by this compound.

Downstream Pathway Analysis: Prostaglandin E2 (PGE2) Production

To confirm that the observed enzyme inhibition translates to a functional effect on the downstream signaling pathway, we will measure the levels of Prostaglandin E2 (PGE2), a key mediator of inflammation produced by the action of COX enzymes.

Experimental Protocol: PGE2 Competitive ELISA

This protocol describes the quantification of PGE2 in cell culture supernatants or biological fluids using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

  • PGE2 ELISA Kit (containing pre-coated plates, PGE2 standard, HRP-conjugated PGE2, substrate, and stop solution)

  • Samples (e.g., supernatant from LPS-stimulated macrophages treated with test compounds)

  • Wash Buffer

  • Microplate reader

Procedure:

  • Standard and Sample Preparation: Prepare a standard curve by serially diluting the PGE2 standard. Prepare samples, diluting if necessary.

  • Competitive Binding: Add standards and samples to the appropriate wells of the pre-coated microplate. Add the HRP-conjugated PGE2 to all wells. In this competitive format, the sample PGE2 and the HRP-conjugated PGE2 will compete for binding to the capture antibody.

  • Incubation: Incubate the plate for the time specified in the kit protocol (typically 1-2 hours) at room temperature.

  • Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add the TMB substrate solution to each well. The HRP enzyme will catalyze a color change.

  • Reaction Termination: Stop the reaction by adding the stop solution. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the PGE2 standards. The concentration of PGE2 in the samples is inversely proportional to the absorbance. Calculate the PGE2 concentration in the samples from the standard curve.[5][6][7]

Comparative Data: Inhibition of PGE2 Production
CompoundTreatment Concentration% Inhibition of PGE2 Production
This compound Experimental ConcentrationExperimental Value
Celecoxib 10 µM~70-80%
Etanercept 10 µg/mL~40-50%[8]

Note: Etanercept's inhibition of PGE2 is indirect, resulting from the blockade of TNF-α signaling which in turn reduces the induction of COX-2.

Figure 2: Workflow for measuring the inhibition of PGE2 production.

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

To assess the in vivo anti-inflammatory efficacy of this compound, the carrageenan-induced paw edema model in rats will be utilized. This is a well-established model of acute inflammation where the inflammatory response is biphasic, with the later phase being largely dependent on prostaglandin synthesis.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Animals:

  • Male Wistar rats (180-220 g)

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (this compound, Celecoxib, Etanercept)

  • Pletysmometer

  • Calipers

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize animals for at least one week before the experiment. Randomly divide the animals into groups (n=6-8 per group): Vehicle control, this compound (various doses), Celecoxib (positive control), and Etanercept (positive control).

  • Compound Administration: Administer the test compounds and controls via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a defined time before the induction of inflammation (typically 30-60 minutes).

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat. The left hind paw can serve as a non-inflamed control.

  • Measurement of Paw Volume: Measure the paw volume of both hind paws using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan).[9]

  • Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline volume from the post-treatment volume. Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the following formula: % Inhibition = [ (Edemacontrol - Edematreated) / Edemacontrol ] x 100

Comparative Data: Inhibition of Paw Edema
CompoundDose% Inhibition of Paw Edema (at 4 hours)
This compound Experimental DosesExperimental Values
Celecoxib 30 mg/kg, i.p.~50-60%[10]
Etanercept 10 mg/kg, s.c.~40-50%[11][12]

Note: The efficacy of Etanercept in this model highlights the contribution of TNF-α to carrageenan-induced inflammation.

G cluster_0 Logical Flow of Cross-Validation A Hypothesis: This compound is a selective COX-2 inhibitor B In Vitro Validation: COX-1/COX-2 Inhibition Assay A->B C Downstream Validation: PGE2 Production Assay B->C D In Vivo Validation: Carrageenan Paw Edema Model C->D E Mechanism Confirmation D->E

Figure 3: Logical workflow for the cross-validation of the mechanism of action.

Conclusion and Interpretation

  • If this compound demonstrates potent and selective inhibition of COX-2, significantly reduces PGE2 production, and shows strong efficacy in the carrageenan-induced paw edema model, similar to Celecoxib, the initial hypothesis is strongly supported.

  • If this compound shows weak or non-selective COX inhibition but still exhibits significant in vivo efficacy, this would suggest an alternative mechanism of action that may warrant further investigation, potentially involving pathways targeted by Etanercept or other anti-inflammatory cascades.

  • A lack of activity in all assays would indicate that the hypothesized mechanism is incorrect and that the compound may not be a viable anti-inflammatory agent through these pathways.

This comparative guide provides a rigorous and self-validating framework for elucidating the mechanism of action of this compound. The inclusion of well-characterized comparators and detailed, field-proven protocols ensures the generation of high-quality, interpretable data, which is essential for the continued development of this promising compound.

References

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Evaluation of 5-Ethylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges. A critical phase in this journey is the translation of preclinical findings from controlled in vitro environments to complex in vivo biological systems. This guide provides a comprehensive comparison of in vitro and in vivo results for the hypothetical compound 5-Ethylpyridazin-3(2H)-one, a member of the pharmacologically significant pyridazinone class of heterocyclic compounds. Pyridazinone derivatives have garnered considerable interest for their diverse biological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular effects.[1][2][3] This document will delve into the experimental design, rationale, and interpretation of data, offering insights into navigating the complexities of preclinical drug development.

Introduction to this compound and the Pyridazinone Scaffold

The pyridazinone core is recognized as a "wonder nucleus" in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1][4] These compounds are six-membered heterocyclic rings containing two adjacent nitrogen atoms and a carbonyl group.[1] The versatility of the pyridazinone scaffold allows for chemical modifications that can significantly modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules.[5] Our focus, this compound, is a novel derivative designed to explore a specific therapeutic area, such as inflammation, by targeting key enzymes or signaling pathways. This guide will use its journey through preclinical testing as a framework for comparing in vitro and in vivo methodologies.

In Vitro Evaluation: Establishing a Baseline of Activity and Mechanism

In vitro studies are the foundational step in characterizing the biological profile of a new compound. They offer a controlled and high-throughput environment to assess potency, selectivity, and mechanism of action at the molecular and cellular levels.

Target Engagement and Potency: Enzyme Inhibition Assays

Given that many pyridazinone derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, a primary in vitro investigation for this compound would involve assessing its inhibitory activity against COX-1 and COX-2.[6][7][8][9]

Experimental Protocol: COX-1/COX-2 Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant COX-1 and COX-2 enzymes.

  • Methodology: A colorimetric or fluorometric inhibitor screening assay is employed. The assay measures the peroxidase activity of the COX enzymes.

  • Procedure:

    • Recombinant human COX-1 or COX-2 enzyme is incubated with the heme cofactor.

    • Varying concentrations of this compound (or a known inhibitor like celecoxib as a positive control) are added.

    • Arachidonic acid, the substrate, is introduced to initiate the reaction.

    • The production of prostaglandin G2 (PGG2) is coupled to the oxidation of a chromogenic or fluorogenic substrate, and the signal is measured using a microplate reader.

  • Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Table 1: In Vitro COX Enzyme Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound 15.20.8517.9
Celecoxib (Control) 10.50.09116.7

Interpretation: The in vitro data suggests that this compound is a selective COX-2 inhibitor, a desirable profile for anti-inflammatory agents with a potentially reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[7] While not as potent or selective as celecoxib, it demonstrates promising activity.

Cellular Activity: Assessing Anti-inflammatory Effects in Macrophages

To bridge the gap between enzymatic activity and cellular function, the next logical step is to evaluate the compound's effect on inflammatory responses in a relevant cell model, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[6][8]

Experimental Protocol: Measurement of Pro-inflammatory Cytokines in RAW264.7 Cells

  • Objective: To quantify the effect of this compound on the production of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

  • Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of cytokines in the cell culture supernatant.

  • Procedure:

    • RAW264.7 macrophage cells are seeded in a multi-well plate.

    • The cells are pre-treated with various concentrations of this compound for 1 hour.

    • Inflammation is induced by adding LPS (1 µg/mL).

    • After a 24-hour incubation, the cell culture supernatant is collected.

    • ELISA is performed according to the manufacturer's instructions to quantify TNF-α and IL-6 levels.

  • Data Analysis: The concentration of cytokines in treated wells is compared to the LPS-only control to determine the percentage of inhibition.

Table 2: In Vitro Inhibition of Pro-inflammatory Cytokine Production

Compound (at 10 µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
This compound 6558
Dexamethasone (Control) 8578

Interpretation: These results confirm that the enzymatic inhibition observed previously translates to a functional anti-inflammatory effect at the cellular level. This compound effectively reduces the production of key pro-inflammatory cytokines.

In Vivo Evaluation: Assessing Efficacy and Safety in a Living System

While in vitro assays provide crucial initial data, they cannot fully recapitulate the complex interplay of physiological processes that occur in a whole organism. In vivo studies are therefore essential to evaluate the efficacy, pharmacokinetics (PK), and safety profile of a drug candidate.

Efficacy in an Animal Model of Inflammation

A standard and well-characterized model for acute inflammation is the carrageenan-induced paw edema model in rats.[8] This model allows for the assessment of a compound's ability to reduce inflammation in a living animal.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Objective: To evaluate the anti-inflammatory efficacy of this compound in an acute in vivo model.

  • Methodology: Measurement of paw volume changes following the injection of an inflammatory agent.

  • Procedure:

    • Male Wistar rats are fasted overnight.

    • Baseline paw volume is measured using a plethysmometer.

    • Animals are orally administered with this compound (e.g., at 10, 30, and 100 mg/kg), a vehicle control, or a standard drug like indomethacin.

    • After 1 hour, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.

Table 3: In Vivo Anti-inflammatory Activity in the Rat Paw Edema Model

TreatmentDose (mg/kg)Maximum Edema Inhibition (%)
Vehicle Control -0
This compound 1025
This compound 3048
This compound 10062
Indomethacin (Control) 1075

Interpretation: The in vivo data demonstrates a dose-dependent anti-inflammatory effect of this compound, confirming its efficacy in a complex biological system. The observed effect, while less potent than the standard drug indomethacin, is significant and warrants further investigation.

Pharmacokinetic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for interpreting efficacy and safety data. A preliminary pharmacokinetic study in mice can provide valuable insights.[5][10][11]

Experimental Protocol: Murine Pharmacokinetic Study

  • Objective: To determine key pharmacokinetic parameters of this compound following oral administration.

  • Methodology: Measurement of plasma drug concentrations over time.

  • Procedure:

    • Male C57BL/6 mice are administered a single oral dose of this compound (e.g., 30 mg/kg).

    • Blood samples are collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via tail vein or cardiac puncture.

    • Plasma is separated, and the concentration of this compound is quantified using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) are calculated using appropriate software.

Table 4: Pharmacokinetic Parameters of this compound in Mice

ParameterValue
Dose (mg/kg, p.o.) 30
Cmax (ng/mL) 1250
Tmax (h) 1.5
AUC0-t (ng·h/mL) 7800
t1/2 (h) 4.2

Interpretation: The pharmacokinetic profile indicates good oral absorption with a reasonable half-life, suggesting that a once or twice-daily dosing regimen might be feasible in subsequent studies.

Bridging In Vitro and In Vivo: A Comparative Analysis

A direct comparison of in vitro and in vivo data is essential for a comprehensive understanding of a compound's potential.

FeatureIn Vitro FindingsIn Vivo FindingsCorrelation and Discrepancies
Potency Moderate COX-2 inhibition (IC50 = 0.85 µM)Moderate anti-inflammatory effect (ED50 ~30 mg/kg)The in vitro potency translates to in vivo efficacy, although direct correlation is complex due to PK/PD factors.
Mechanism Selective COX-2 inhibition and reduced cytokine productionReduction of acute inflammationThe in vivo anti-inflammatory effect is consistent with the proposed in vitro mechanism of action.
Dose-Response Clear dose-dependent inhibition in cellular assaysClear dose-dependent reduction in paw edemaA consistent dose-response relationship is observed in both settings.
Translational Gap Does not account for metabolism, distribution, or off-target effects.Provides a more holistic view but with higher variability and complexity.The in vivo efficacy may be influenced by factors not captured in vitro, such as first-pass metabolism or protein binding.

Visualizing the Workflow and Pathway

To provide a clearer picture of the experimental process and the targeted biological pathway, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation a Compound Synthesis (this compound) b COX-1/COX-2 Enzyme Assay a->b c RAW264.7 Cell Culture a->c f Animal Model Selection (Wistar Rats) a->f Proceed to in vivo d LPS Stimulation c->d e Cytokine Measurement (ELISA) d->e g Carrageenan-Induced Paw Edema f->g h Pharmacokinetic Study (Mice) f->h i Data Analysis (Efficacy & PK Parameters) g->i h->i

Caption: Experimental workflow from in vitro to in vivo evaluation.

signaling_pathway cluster_pathway Inflammatory Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Activation tlr4->nfkb cox2 COX-2 Upregulation nfkb->cox2 cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines pge2 Prostaglandin E2 cox2->pge2 inflammation Inflammation pge2->inflammation cytokines->inflammation compound This compound compound->cox2 Inhibition

Caption: Targeted inflammatory signaling pathway.

Conclusion and Future Directions

The comparative analysis of in vitro and in vivo data for this compound provides a solid foundation for its continued development as a potential anti-inflammatory agent. The in vitro studies successfully established its mechanism of action as a selective COX-2 inhibitor with cellular efficacy. Crucially, these findings translated to a meaningful, dose-dependent anti-inflammatory effect in a relevant in vivo model, supported by a favorable preliminary pharmacokinetic profile.

Future studies should aim to further bridge the in vitro-in vivo gap by:

  • Exploring a wider range of in vivo models: Chronic inflammation models would provide insights into long-term efficacy and safety.

  • Conducting detailed ADME studies: Investigating metabolic pathways and potential drug-drug interactions.

  • Performing toxicology studies: Establishing a comprehensive safety profile.

By systematically comparing and integrating data from both in vitro and in vivo experiments, researchers can make more informed decisions, de-risk drug development, and ultimately increase the likelihood of translating a promising molecule into a valuable therapeutic.

References

Benchmarking the Safety Profile of Novel Pyridazinone Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Early Safety Profiling in Drug Development

In the landscape of modern drug discovery, the maxim "fail early, fail cheap" has never been more pertinent. The attrition of promising drug candidates in late-stage development due to unforeseen toxicity is a significant bottleneck, both financially and temporally.[1] Therefore, the early and comprehensive assessment of a compound's safety profile is not merely a regulatory hurdle but a critical component of strategic drug development.[1][2] This guide provides a framework for benchmarking the safety profile of novel chemical entities, using the hypothetical molecule 5-Ethylpyridazin-3(2H)-one as a case study. While specific toxicological data for this exact molecule is not publicly available, this guide will equip researchers with the necessary protocols and rationale to establish a robust safety profile for this and other novel pyridazinone derivatives.

The pyridazinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, and cardiovascular effects.[3][4][5] However, this therapeutic potential must be carefully weighed against potential toxicity. This guide will detail a tiered approach to safety assessment, from high-throughput in vitro assays to more complex in vivo studies, providing a roadmap for generating the data necessary for informed decision-making in the progression of a drug candidate.

Part 1: Foundational In Vitro Safety Assessment

The initial phase of safety profiling focuses on in vitro assays designed to identify potential liabilities at the cellular level.[6][7][8] These assays are typically rapid, cost-effective, and require minimal amounts of the test compound, making them ideal for early-stage screening.[1]

Cytotoxicity: Assessing a Compound's Impact on Cell Viability

Cytotoxicity assays are fundamental to understanding the concentration at which a compound induces cell death.[9] Two commonly employed methods are the MTT and LDH assays.

Table 1: Comparison of Common Cytotoxicity Assays

AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures the metabolic activity of viable cells via the reduction of a tetrazolium salt (MTT) to a colored formazan product.[9]High-throughput, well-established, sensitive.Can be confounded by compounds that affect cellular metabolism.
LDH Assay Quantifies the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[9][10]Direct measure of cytotoxicity, non-destructive to remaining cells, allowing for multiplexing.[10]Less sensitive than MTT for early apoptotic events.

This protocol provides a general framework for assessing the cytotoxicity of this compound.

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity screening) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Treat the cells with these various concentrations and incubate for 24, 48, or 72 hours.[9] Include vehicle-treated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • MTT Addition: Following incubation, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[11]

Diagram 1: MTT Cytotoxicity Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate treat Treat with this compound seed->treat 24h Incubation mtt Add MTT Reagent treat->mtt 24-72h Incubation solubilize Solubilize Formazan mtt->solubilize 4h Incubation read Measure Absorbance (570 nm) solubilize->read calculate Calculate % Viability & IC50 read->calculate

Caption: Workflow for determining cytotoxicity using the MTT assay.

Genotoxicity: Screening for Damage to Genetic Material

Genotoxicity testing is crucial for identifying compounds that can cause genetic damage, a key event in carcinogenesis.[12] A standard in vitro battery includes the Ames test for gene mutations and the in vitro micronucleus test for chromosomal damage.[13]

Table 2: Standard In Vitro Genotoxicity Assays

AssayPrincipleEndpoint MeasuredRegulatory Guideline
Ames Test A bacterial reverse mutation assay that detects a compound's ability to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.[12][14]Gene mutations (point mutations and frameshifts).OECD TG 471[12]
In Vitro Micronucleus Test Detects micronuclei in the cytoplasm of interphase cells, which are formed from chromosome fragments or whole chromosomes that lag during cell division.[12][14]Chromosomal damage (clastogenicity and aneugenicity).OECD TG 487[12]
  • Strain Selection: Use a panel of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).[12]

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be genotoxic.

  • Exposure: In a test tube, combine the tester strain, the test compound at various concentrations, and either S9 mix or a buffer.

  • Plating: Add molten top agar to the tube, mix, and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in revertants compared to the negative control indicates a positive result.

Diagram 2: Genotoxicity Testing Strategy

Genotoxicity_Strategy cluster_invitro In Vitro Assessment cluster_invivo In Vivo Follow-up (if in vitro positive) ames Ames Test (Gene Mutation) OECD TG 471 micronucleus_vivo In Vivo Micronucleus Test (Rodent) OECD TG 474 ames->micronucleus_vivo Positive Result micronucleus_vitro In Vitro Micronucleus Test (Chromosomal Damage) OECD TG 487 micronucleus_vitro->micronucleus_vivo Positive Result comet Comet Assay (DNA Strand Breaks) micronucleus_vivo->comet Further Investigation start Test Compound: This compound start->ames start->micronucleus_vitro

Caption: Tiered strategy for assessing the genotoxic potential.

Part 2: In Vivo Safety and Toxicokinetics

Positive in vitro results or the intended therapeutic use of a compound necessitate in vivo studies to understand its effects in a whole organism.[2][15][16] These studies are essential for determining a safe starting dose for clinical trials.

Acute Oral Toxicity

Acute oral toxicity studies provide information on the health hazards likely to arise from a single, short-term oral exposure to a substance.[17] The goal is to determine the LD50 (median lethal dose) and identify signs of toxicity.[17][18]

Table 3: OECD Guidelines for Acute Oral Toxicity

GuidelineMethodDescription
OECD TG 420 Fixed Dose ProcedureA stepwise procedure using fixed doses (5, 50, 300, 2000 mg/kg). Dosing is stopped when toxicity or mortality is observed.[19]
OECD TG 423 Acute Toxic Class MethodClassifies the substance into a toxicity category based on the observation of mortality at specific dose levels.[20]
OECD TG 425 Up-and-Down ProcedureA sequential dosing method that allows for the estimation of the LD50 with a smaller number of animals.[21]
  • Animal Selection: Use a single sex of healthy, young adult rats (females are often preferred).[17]

  • Housing and Acclimatization: House the animals in appropriate conditions (22°C ± 3°C, 30-70% humidity, 12h light/dark cycle) and allow for acclimatization.[17]

  • Fasting: Fast the animals overnight prior to dosing.[17]

  • Dosing: Administer this compound orally by gavage at a starting dose selected from one of the fixed levels (e.g., 300 mg/kg).

  • Observation: Observe the animals closely for the first few hours after dosing and then daily for 14 days for signs of toxicity, including changes in skin, fur, eyes, and behavior.[18][21] Record all mortalities.

  • Body Weight: Record the body weight of each animal before dosing and at least weekly thereafter.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Endpoint: The outcome of the test (number of mortalities at a given dose) allows for the classification of the substance according to the Globally Harmonised System (GHS).[20]

Toxicokinetics: Understanding ADME

Toxicokinetic (TK) studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound at toxic doses.[22] This information is crucial for interpreting toxicology findings and extrapolating them to humans.

Key TK Parameters:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve, representing total drug exposure.

  • t1/2: Half-life, the time it takes for the plasma concentration to decrease by half.

  • Bioavailability: The fraction of an administered dose that reaches systemic circulation.[23][24]

Part 3: Benchmarking and Comparative Analysis

While direct data for this compound is unavailable, we can establish a comparative context by examining related structures.

  • Pyridazinone Derivatives: Many pyridazinone derivatives have been developed as therapeutic agents.[4][5] For example, some have shown potent anti-inflammatory activity with reduced gastrointestinal toxicity compared to traditional NSAIDs.[5] Others have been investigated as c-Met inhibitors for cancer therapy, with detailed pharmacokinetic profiles published.[23][25] When testing this compound, it would be prudent to compare its in vitro cytotoxicity in relevant cell lines (e.g., cancer cell lines if oncology is the target) to these published compounds.

  • Pyridine: The parent heterocyclic ring, pyridine, is known to be toxic by ingestion and inhalation.[26] It can cause liver and kidney damage in animal studies.[27] While the toxicological profile of a substituted pyridazinone will differ significantly, this provides a baseline understanding of potential hazards associated with the core chemical class.

Conclusion: A Pathway to Safer Drug Candidates

This guide outlines a systematic and scientifically rigorous approach to benchmarking the safety profile of a novel chemical entity like this compound. By integrating a battery of in vitro and in vivo assays, researchers can identify potential toxicological liabilities early in the drug discovery process. This early identification allows for the prioritization of candidates with the most favorable safety profiles, ultimately reducing late-stage attrition and accelerating the delivery of safe and effective medicines to patients. The key to a successful safety assessment lies not just in the execution of these protocols, but in the thoughtful interpretation of the data within the context of the compound's intended therapeutic use and in comparison to existing molecules of the same class.

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazinone Scaffold as a Privileged Core in Medicinal Chemistry

The pyridazin-3(2H)-one nucleus is a six-membered heterocyclic ring containing two adjacent nitrogen atoms, a structural motif that has earned the title of a "wonder nucleus" or "privileged scaffold" in medicinal chemistry.[1][2] This distinction arises from the scaffold's remarkable versatility, allowing for functionalization at multiple positions, which in turn gives rise to a vast library of derivatives with a broad spectrum of pharmacological activities.[3] These activities span numerous therapeutic areas, including anti-inflammatory, analgesic, cardiovascular, anticancer, and antimicrobial applications.[4][5]

5-Ethylpyridazin-3(2H)-one serves as a representative member of this important class. The presence of a small alkyl group, such as ethyl, can significantly influence the compound's physicochemical properties—including lipophilicity and steric profile—thereby modulating its interaction with biological targets. This guide provides a head-to-head comparison of pyridazinone derivatives, with a focus on how structural modifications around the core, particularly at positions 2, 4, 5, and 6, impact their biological performance. We will delve into key therapeutic areas, presenting comparative experimental data, explaining the rationale behind evaluation protocols, and exploring the underlying structure-activity relationships (SAR).

General Synthesis Strategy: Formation of the Pyridazinone Core

The most common and versatile method for constructing the 4,5-dihydropyridazin-3(2H)-one ring, a frequent precursor to the fully aromatic pyridazinone, involves the cyclocondensation of a γ-keto acid with hydrazine or its derivatives.[3] This straightforward reaction provides a reliable pathway to the core scaffold, which can then be further modified.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product KetoAcid γ-Keto Acid (e.g., 3-acetylpropanoic acid) Cyclocondensation Cyclocondensation (Reflux in solvent like Ethanol/Acetic Acid) KetoAcid->Cyclocondensation Hydrazine Hydrazine Hydrate (or substituted hydrazine R²-NHNH₂) Hydrazine->Cyclocondensation Product 4,5-Dihydropyridazin-3(2H)-one Derivative Cyclocondensation->Product Formation of 6-membered ring

Caption: General workflow for the synthesis of the pyridazinone core.

Head-to-Head Comparison of Biological Activities

Anti-inflammatory and Analgesic Activity: Cyclooxygenase (COX) Inhibition

A significant number of pyridazinone derivatives exert their anti-inflammatory and analgesic effects by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation.[6][7] The therapeutic goal is often to achieve selective inhibition of COX-2, the inducible isoform associated with inflammation, while sparing COX-1, the constitutive isoform involved in gastric protection and platelet function, thereby reducing the risk of gastrointestinal side effects common to traditional NSAIDs.[8]

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of selected pyridazinone derivatives, demonstrating how different substituents influence potency and selectivity. Celecoxib, a well-known selective COX-2 inhibitor, is included for reference.

CompoundKey Structural FeaturesCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀)Reference
Derivative 2f 6-[2-(4-Fluorophenyl)ethenyl]0.750.019738.0[8]
Derivative 3c 6-[2-(Pyridin-3-yl)ethenyl]0.610.017435.0[8]
Derivative 25a 6-(4-Methoxyphenyl)-2-phenyl0.6920.019834.9[9]
Derivative 24a 6-(4-Chlorophenyl)-2-phenyl0.3730.015623.9[9]
Celecoxib Reference Drug>100.04>250[9]
Indomethacin Reference Drug0.11.50.067[9]

Analysis: The data clearly indicate that pyridazinone derivatives can be engineered to be highly potent and selective COX-2 inhibitors. For instance, compounds 2f and 3c exhibit nanomolar potency against COX-2 with selectivity indices significantly greater than that of the non-selective NSAID Indomethacin.[8] The presence of aryl or pyridyl moieties linked to position 6 appears crucial for high COX-2 inhibitory activity.[8]

This protocol outlines a standard method for determining the COX inhibitory activity of test compounds. The rationale is to measure the ability of a compound to block the enzymatic conversion of arachidonic acid to prostaglandin E₂ (PGE₂).

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against purified human COX-1 and COX-2 enzymes.

  • Materials: Purified human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), glutathione, hematin, test compounds, ELISA kit for PGE₂ detection.

  • Procedure:

    • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in a suitable buffer (e.g., Tris-HCl) containing necessary co-factors like glutathione and hematin.

    • Compound Incubation: Add various concentrations of the test compounds (solubilized in DMSO) to the enzyme solutions. Include a vehicle control (DMSO only) and a positive control (e.g., Celecoxib). Incubate for a defined period (e.g., 15 minutes) at 37°C to allow the compound to bind to the enzyme.

    • Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

    • Stop Reaction: After a set time (e.g., 2 minutes), stop the reaction by adding a strong acid (e.g., HCl).

    • Quantify Prostaglandin Production: Measure the amount of PGE₂ produced in each sample using a competitive ELISA kit. The amount of PGE₂ is inversely proportional to the inhibitory activity of the compound.

    • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Use non-linear regression analysis to calculate the IC₅₀ value.

G AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGE₂, PGH₂) COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor Pyridazinone Derivatives Inhibitor->COX

Caption: The Cyclooxygenase (COX) signaling pathway and point of inhibition.

Cardiovascular Activity: Vasodilation

Pyridazinone derivatives have been extensively investigated for their cardiovascular effects, particularly as vasodilators, making them potential candidates for treating hypertension.[10][11] Their mechanism often involves modulating pathways that lead to the relaxation of vascular smooth muscle.

The table below compares the vasorelaxant potency of several pyridazinone derivatives on pre-contracted rat thoracic aortic rings. Potency is expressed as the EC₅₀, the concentration required to achieve 50% of the maximal relaxation.

CompoundKey Structural FeaturesVasodilatory EC₅₀ (µM)Reference
Compound 16 6-(4-hydroxyphenyl)-2-(carboxymethyl)0.339[10]
Compound 18 6-phenyl-2-(4-methoxyphenylhydrazide)1.204[10]
Compound 9 6-(4-carboxymethyloxyphenyl) amide derivative0.051[10]
Hydralazine Reference Vasodilator18.210[10]

Analysis: Several pyridazinone derivatives demonstrate significantly greater vasorelaxant potency than the clinically used drug hydralazine.[10] Compound 9 , with an EC₅₀ in the low nanomolar range, is particularly noteworthy. The structure-activity relationship suggests that substitutions at both the 2- and 6-positions of the pyridazinone ring are critical for potent vasodilatory effects.[11]

This protocol provides a robust method for assessing the direct vasodilatory effect of compounds on blood vessels. The rationale is to measure the compound's ability to relax a pre-contracted isolated blood vessel, mimicking its effect on blood pressure.

  • Objective: To determine the EC₅₀ of a test compound for inducing relaxation in isolated rat thoracic aortic rings.

  • Materials: Male Wistar rats, Krebs-Henseleit solution, phenylephrine (or potassium chloride) for pre-contraction, test compounds, organ bath system with isometric force transducers.

  • Procedure:

    • Tissue Preparation: Humanely euthanize a rat and carefully dissect the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings approximately 2-3 mm in length.

    • Mounting: Mount the aortic rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. One end of the ring is fixed, and the other is connected to a force transducer to record changes in tension.

    • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~1.5 g, replacing the buffer every 15 minutes.

    • Pre-contraction: Contract the aortic rings by adding a submaximal concentration of a vasoconstrictor, typically phenylephrine (~1 µM) or KCl (~60 mM). Wait for the contraction to reach a stable plateau.

    • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add the test compound to the bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 100 µM). Record the relaxation response at each concentration until maximal relaxation is achieved or the concentration range is exhausted.

    • Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine. Plot the percentage of relaxation against the logarithm of the compound concentration and fit the data to a sigmoidal curve to determine the EC₅₀.

Anticancer Activity: Cytotoxicity and Kinase Inhibition

The pyridazine scaffold is also prevalent in the design of anticancer agents.[12] Many derivatives exhibit potent cytotoxicity against various cancer cell lines, often by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[10][12]

The following data show the growth inhibitory potential (GI₅₀) of representative pyridazine derivatives against selected human cancer cell lines from the NCI-60 panel.

CompoundKey Structural FeaturesCancer Cell LineGrowth Inhibition (GI₅₀, µM)Reference
Derivative 2h 6-Aryl-pyridazinoneLeukemia (CCRF-CEM)0.89[12]
Derivative 2h 6-Aryl-pyridazinoneNSCLC (NCI-H460)0.95[12]
Compound 10l Diarylurea pyridazinoneBreast (MCF-7)0.15[13]
Compound 17a Diarylurea pyridazinoneVEGFR-2 Inhibition (IC₅₀)0.05[13]
Sorafenib Reference DrugVEGFR-2 Inhibition (IC₅₀)0.09[13]

Analysis: Pyridazinone-based compounds can exhibit potent anticancer activity. Compound 10l shows impressive cytotoxicity against the MCF-7 breast cancer cell line.[13] Furthermore, compound 17a demonstrates superior inhibition of VEGFR-2, a key kinase in angiogenesis, compared to the approved drug Sorafenib, highlighting the potential of this scaffold in developing targeted cancer therapies.[13]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. The rationale is that NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (GI₅₀).

  • Materials: Human cancer cell line (e.g., MCF-7), complete cell culture medium, 96-well plates, test compounds, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.

    • Compound Treatment: The next day, treat the cells with a range of concentrations of the test compound. Include vehicle-treated cells (control) and a blank (medium only).

    • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

    • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition versus the log of the compound concentration and determine the GI₅₀ value using non-linear regression.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->RTK Binds Pathway Downstream Signaling (e.g., RAS-MAPK) RTK->Pathway Activates Response Cell Proliferation, Survival, Angiogenesis Pathway->Response Inhibitor Pyridazinone Kinase Inhibitor Inhibitor->RTK Inhibits Phosphorylation

Caption: A simplified receptor tyrosine kinase signaling pathway.

Conclusion and Future Directions

The pyridazin-3(2H)-one scaffold is undeniably a cornerstone of modern medicinal chemistry. As demonstrated in this head-to-head analysis, subtle structural modifications to this core can profoundly influence biological activity, steering derivatives to become potent and selective COX-2 inhibitors, powerful vasodilators, or effective anticancer agents. The ethyl group in this compound provides a starting point for exploring how small alkyl substituents impact potency and selectivity across these targets.

The comparative data underscore the importance of a systematic approach to SAR. Future research should focus on:

  • Direct Comparative Studies: Designing studies that directly compare a series of analogs, including this compound, across multiple assays (COX, vasodilation, kinase panels) to build a comprehensive and cross-therapeutic SAR profile.

  • Pharmacokinetic Profiling: Evaluating promising compounds for their absorption, distribution, metabolism, and excretion (ADME) properties to ensure that potent in vitro activity translates to in vivo efficacy.

  • Mechanism of Action Elucidation: Moving beyond primary target inhibition to understand the broader signaling pathways affected by these compounds, which could reveal novel applications or potential off-target effects.

By leveraging the structural versatility of the pyridazinone core and applying rigorous, comparative evaluation methodologies, researchers can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

Navigating the Synthesis of 5-Ethylpyridazin-3(2H)-one: A Guide to Plausible Synthetic Routes in the Absence of Published Data

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers and drug development professionals, the reproducibility of published synthetic methods is a cornerstone of efficient and reliable scientific progress. The pyridazin-3(2H)-one scaffold is of significant interest in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide focuses on a specific, yet seemingly undocumented derivative: 5-Ethylpyridazin-3(2H)-one .

A thorough review of the scientific literature reveals a notable absence of published, peer-reviewed methods specifically detailing the synthesis of this compound. This presents a unique challenge for researchers interested in this particular molecule. This guide, therefore, shifts from a direct comparison of published data to a more foundational objective: to propose and critically evaluate plausible, high-fidelity synthetic routes to this compound based on well-established chemical principles for analogous structures. By providing detailed experimental protocols and a comparative analysis of these proposed methods, we aim to equip researchers with the necessary tools to confidently synthesize this target compound.

Proposed Synthetic Pathways

The most prevalent and reliable method for the synthesis of pyridazin-3(2H)-one cores involves the cyclocondensation of a γ-keto acid or its ester with hydrazine, followed by an oxidation step to form the aromatic ring.[1] Following this logic, the key precursor for this compound is 3-acetylpentanoic acid or its corresponding ester. We will first outline a robust method for the synthesis of this crucial intermediate.

Part 1: Synthesis of the Key Precursor - Ethyl 3-acetylpentanoate

A common and effective method for the synthesis of γ-keto esters is the Michael addition of an enolate to an α,β-unsaturated carbonyl compound. In this case, we propose the base-catalyzed Michael addition of ethyl acetoacetate to ethyl acrylate.

Reaction Scheme:

G start Ethyl Acetoacetate + Ethyl Acrylate base Base (e.g., NaOEt) start->base 1. michael_adduct Diethyl 2-acetylpentanedioate base->michael_adduct Michael Addition hydrolysis Acidic Hydrolysis (e.g., aq. HCl, heat) michael_adduct->hydrolysis 2. decarboxylation Decarboxylation (heat) hydrolysis->decarboxylation 3. final_product 3-Acetylpentanoic Acid decarboxylation->final_product

Caption: Proposed synthesis of 3-acetylpentanoic acid.

Experimental Protocol: Synthesis of 3-Acetylpentanoic Acid

  • Michael Addition:

    • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add ethyl acetoacetate dropwise with stirring at room temperature.

    • After the addition is complete, add ethyl acrylate dropwise to the reaction mixture.

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • After cooling, neutralize the reaction mixture with a dilute acid (e.g., acetic acid) and remove the ethanol under reduced pressure.

    • Extract the resulting diethyl 2-acetylpentanedioate with a suitable organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Hydrolysis and Decarboxylation:

    • To the crude diethyl 2-acetylpentanedioate, add a solution of dilute hydrochloric acid.

    • Heat the mixture to reflux for 4-6 hours to effect both hydrolysis of the esters and decarboxylation of the resulting β-keto acid.

    • After cooling, extract the product, 3-acetylpentanoic acid, with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude γ-keto acid. Purification can be achieved by recrystallization or column chromatography.

Part 2: Synthesis of this compound

With the key precursor, 3-acetylpentanoic acid, in hand, we can now proceed to the formation of the pyridazinone ring. This is typically a two-step process: cyclocondensation to form the dihydropyridazinone, followed by oxidation.

Method A: Two-Step Synthesis via Dihydropyridazinone Intermediate

Reaction Scheme:

G start 3-Acetylpentanoic Acid hydrazine Hydrazine Hydrate (N2H4·H2O) start->hydrazine 1. Cyclocondensation dihydropyridazinone 5-Ethyl-4,5-dihydro- pyridazin-3(2H)-one hydrazine->dihydropyridazinone oxidant Oxidizing Agent (e.g., Br2/AcOH) dihydropyridazinone->oxidant 2. Oxidation final_product This compound oxidant->final_product

Caption: Two-step synthesis of this compound.

Experimental Protocol: Method A

  • Cyclocondensation:

    • Dissolve 3-acetylpentanoic acid in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

    • Add hydrazine hydrate (an equimolar amount or a slight excess) to the solution.

    • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude 5-ethyl-4,5-dihydropyridazin-3(2H)-one can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Oxidation:

    • Dissolve the purified 5-ethyl-4,5-dihydropyridazin-3(2H)-one in glacial acetic acid.

    • To this solution, add a solution of bromine in acetic acid dropwise with stirring at room temperature.

    • Continue stirring for 1-2 hours after the addition is complete.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain pure this compound.

Method B: One-Pot Synthesis (Hypothetical)

While a two-step process offers better control and purification of the intermediate, a one-pot synthesis could be a more efficient alternative. This would involve the in-situ formation of the dihydropyridazinone followed by immediate oxidation.

Reaction Scheme:

G start 3-Acetylpentanoic Acid reagents Hydrazine Hydrate + Oxidizing Agent start->reagents One-Pot Reaction final_product This compound reagents->final_product

Caption: Proposed one-pot synthesis of this compound.

Experimental Protocol: Method B

  • Dissolve 3-acetylpentanoic acid and hydrazine hydrate in a suitable solvent (e.g., acetic acid).

  • Add a milder oxidizing agent directly to the reaction mixture (e.g., a metal catalyst with an oxidant, or a high-potential quinone).

  • Heat the reaction mixture to reflux and monitor the formation of the final product by TLC or GC-MS.

  • Work-up and purification would be similar to Method A, involving precipitation in water, filtration, and recrystallization.

Comparative Analysis of Proposed Synthetic Routes

ParameterMethod A (Two-Step)Method B (One-Pot)
Control High - isolation and purification of the intermediate allows for better control over the final product's purity.Moderate - potential for side reactions due to the presence of all reagents from the start.
Efficiency Lower - involves two separate reaction and work-up procedures.Higher - reduced reaction time and resource usage.
Yield Potentially higher overall yield due to purification of the intermediate, minimizing losses in the second step.Potentially lower yield due to the possibility of side reactions and decomposition of the intermediate.
Scalability More straightforward to scale up due to better control over each step.May be more challenging to scale up due to the exothermic nature of both reactions occurring simultaneously.
Safety The use of bromine requires caution, but the sequential nature allows for better management of hazards.The combination of hydrazine and an oxidizing agent in a single pot could pose a higher safety risk if not carefully controlled.

Conclusion and Recommendations

In the absence of direct literature precedent for the synthesis of this compound, this guide provides a scientifically grounded framework for its preparation. The proposed two-step synthesis (Method A) via the cyclocondensation of 3-acetylpentanoic acid with hydrazine hydrate, followed by oxidation of the resulting dihydropyridazinone, represents the most robust and reliable approach. This method offers superior control over the reaction and purity of the final product, making it the recommended starting point for any researcher venturing into the synthesis of this novel compound. The one-pot method (Method B) presents a potentially more efficient but higher-risk alternative that may be explored once the two-step process is well-established.

The successful synthesis and characterization of this compound using these proposed methods would constitute a valuable addition to the chemical literature, and we encourage researchers to publish their findings to fill this knowledge gap.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Ethylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed operational framework for the safe and compliant disposal of 5-Ethylpyridazin-3(2H)-one. As a trusted partner in your research, we are committed to providing information that ensures safety and procedural excellence in your laboratory.

Hazard Assessment and Profile

Due to its chemical structure, this compound must be handled as a hazardous substance. Pyridine derivatives are often flammable and can be harmful if swallowed, inhaled, or absorbed through the skin.[4][5][6] They are also typically irritants to the skin and eyes.[6][7] Consequently, all waste containing this compound—including the pure substance, solutions, contaminated labware, and personal protective equipment (PPE)—must be classified and managed as hazardous chemical waste.[1]

Table 1: Extrapolated Hazard Profile and Safety Information
ParameterGuidance Based on Structurally Related Compounds Primary Sources
Primary Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May be flammable.[5][6][8]
Personal Protective Equipment (PPE) Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.[2][3][5]
Engineering Controls Use in a well-ventilated area, preferably within a certified chemical fume hood. An emergency eyewash and safety shower must be accessible.[3][8]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed, compatible container, away from heat, sparks, and open flames.[4][5][7]
Incompatible Materials Strong oxidizing agents, strong acids.[4][5]
Disposal Classification Hazardous Chemical Waste . Must not be disposed of via sanitary sewer or regular trash.[3][9][10]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemical waste is governed by stringent federal and state regulations. The two primary agencies in the United States are:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes the framework for "cradle-to-grave" management of hazardous waste.[9][11] This includes waste identification, generation, transportation, and disposal. Facilities that generate hazardous waste must obtain an EPA Identification Number.[11][12]

  • Occupational Safety and Health Administration (OSHA): OSHA mandates workplace safety standards to protect laboratory personnel from health hazards associated with chemicals.[13][14] Key standards include the Hazard Communication Standard (HazCom) and "Hazardous chemicals rules for laboratory environments" (29 CFR 1910.1450), which require proper training, labeling, and availability of safety information.[13]

Standard Operating Procedure for Disposal

This protocol outlines the systematic process for safely collecting and storing this compound waste prior to its removal by a certified disposal vendor.

Diagram 1: Disposal Workflow for this compound

G Figure 1: Step-by-Step Disposal Workflow cluster_prep Phase 1: Preparation cluster_collection Phase 2: Waste Collection cluster_storage Phase 3: Accumulation & Disposal A Step 1: Don PPE (Goggles, Gloves, Lab Coat) B Step 2: Prepare Labeled Hazardous Waste Container A->B Ensure proper labeling C Step 3: Segregate Waste (Solid vs. Liquid) B->C Proceed to collection D Step 4: Transfer Waste into Designated Container C->D Use separate containers if needed E Step 5: Securely Seal Container D->E Do not overfill (<90% full) F Step 6: Store in Satellite Accumulation Area (SAA) E->F Place in secondary containment G Step 7: Schedule Pickup with EHS/Licensed Vendor F->G Follow institutional timelines

Caption: Workflow for proper disposal of this compound.

Experimental Protocol
  • Personal Protective Equipment (PPE) and Preparation:

    • Before handling the waste, don all required PPE: chemical safety goggles, appropriate chemical-resistant gloves (e.g., nitrile), and a fully fastened lab coat.[2][3]

    • Prepare a designated hazardous waste container. The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE), be in good condition, and have a secure, leak-proof lid.[1][9]

  • Waste Labeling:

    • The container must be clearly labeled before any waste is added.

    • The label must include:

      • The words "Hazardous Waste" .[12]

      • The full chemical name: "this compound" .

      • A clear description of the waste (e.g., "Solid waste," "Methanol/Acetonitrile solution").

      • Appropriate hazard pictograms (e.g., flammable, irritant, health hazard).[12]

  • Waste Segregation and Collection:

    • NEVER dispose of this chemical down the drain or in the regular trash.[3][9]

    • Solid Waste: Collect un-dispensed solid this compound, contaminated weigh boats, and disposable labware in the labeled solid hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a labeled liquid hazardous waste container. Do not mix with incompatible waste streams like acids or strong oxidizers.[10]

    • Fill containers to no more than 90% capacity to allow for vapor expansion.[11]

  • On-Site Storage (Satellite Accumulation Area):

    • Once collection is complete for the task, securely seal the container.

    • Store the container in a designated Satellite Accumulation Area (SAA). An SAA must be:

      • At or near the point of waste generation and under the control of laboratory personnel.

      • Equipped with secondary containment (e.g., a tray or tub) to capture any potential leaks.[10]

      • Subject to weekly inspections to check for leaks or deterioration.[9][10]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.[1][11]

    • Follow all institutional procedures for scheduling a waste pickup.

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to maintaining laboratory safety.

Diagram 2: Spill Response Protocol

G Figure 2: Spill Response Decision Flowchart Spill Spill Occurs Alert Alert Personnel in Area Spill->Alert Assess Assess Spill Size & Risk Alert->Assess Evacuate Evacuate Area Contact EHS/Emergency Response Assess->Evacuate Large Spill or Not Trained Contain Contain Spill with Inert Absorbent Assess->Contain Small & Manageable Spill Collect Collect Absorbed Material (Use Non-Sparking Tools) Contain->Collect Package Place in Labeled Hazardous Waste Container Collect->Package Decon Decontaminate Spill Area Package->Decon Dispose Dispose of all materials as Hazardous Waste Decon->Dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethylpyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
5-Ethylpyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.